[4-(But-3-yn-2-yloxy)phenyl]methanol
Description
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Properties
IUPAC Name |
(4-but-3-yn-2-yloxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-9(2)13-11-6-4-10(8-12)5-7-11/h1,4-7,9,12H,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQCTTCIVXSJLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)OC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of [4-(but-3-yn-2-yloxy)phenyl]methanol
An In-Depth Technical Guide to the
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis for [4-(but-3-yn-2-yloxy)phenyl]methanol, a valuable bifunctional building block in medicinal chemistry and materials science. The synthetic strategy hinges on an initial Mitsunobu etherification followed by a highly selective chemoselective reduction. This document elucidates the rationale behind the chosen synthetic route, offers detailed, step-by-step experimental protocols, and discusses methods for purification and characterization. The guide is structured to provide both theoretical understanding and practical, field-proven insights for laboratory application.
Introduction
Chemical Identity and Significance
This compound is a unique organic molecule featuring a terminal alkyne, a chiral secondary ether, and a primary benzylic alcohol. This combination of functional groups makes it an attractive synthon for a variety of applications.
-
Molecular Formula : C₁₁H₁₂O₂[1]
-
Monoisotopic Mass : 176.08372 Da[1]
-
Key Features :
-
Terminal Alkyne : Enables participation in click chemistry (e.g., CuAAC), Sonogashira coupling, and other metal-catalyzed transformations.
-
Benzylic Alcohol : Provides a site for oxidation, esterification, or conversion to a leaving group for nucleophilic substitution.
-
Chiral Center : The secondary ether introduces chirality, which is critical in the development of stereospecific pharmaceuticals.
-
The molecule serves as a versatile linker in the assembly of complex molecules, including active pharmaceutical ingredients (APIs) and molecular probes.
Strategic Approach to Synthesis
The synthesis of this compound is most logically approached via a two-step sequence starting from the commercially available 4-hydroxybenzaldehyde. This strategy isolates the two key transformations: the formation of the ether bond and the reduction of the aldehyde.
Retrosynthetic Analysis
A retrosynthetic analysis reveals a clear and efficient pathway. The target molecule can be disconnected at the benzylic alcohol, tracing back to the corresponding aldehyde. The aryl ether bond can then be disconnected to reveal the starting materials: 4-hydroxybenzaldehyde and 3-butyn-2-ol.
Caption: Retrosynthetic pathway for this compound.
This analysis forms the basis of the forward synthesis detailed below.
Synthetic Pathway and Detailed Protocols
The proposed synthesis involves an initial etherification reaction to couple the phenolic hydroxyl group of 4-hydroxybenzaldehyde with the secondary alcohol of 3-butyn-2-ol, followed by the selective reduction of the benzaldehyde to a benzyl alcohol.
Caption: Overall two-step synthetic workflow.
Step 1: Synthesis of 4-(but-3-yn-2-yloxy)benzaldehyde
3.1.1. Rationale for Method Selection: Mitsunobu vs. Williamson Ether Synthesis
While the Williamson ether synthesis is a classic method for forming ethers, it requires conversion of the alcohol to an alkyl halide or tosylate and the use of a strong base to form the phenoxide.[2][3] The Mitsunobu reaction is often superior for this transformation as it offers milder reaction conditions and couples the alcohol and phenol directly, typically with inversion of configuration at the alcohol's stereocenter.[4][5] This method avoids the need for a separate activation step for the alcohol and is well-tolerated by sensitive functional groups like aldehydes. Literature precedent strongly supports the use of Mitsunobu conditions for coupling phenols with secondary alcohols.[6][7]
3.1.2. Mitsunobu Reaction Mechanism
The reaction proceeds through a complex but well-understood mechanism. Triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) first react to form a phosphonium salt (betaine). This species then activates the alcohol, converting the hydroxyl into a good leaving group. Finally, the phenoxide, acting as a nucleophile, displaces the activated hydroxyl group in an Sₙ2 reaction.
Caption: Simplified mechanism of the Mitsunobu reaction.
3.1.3. Detailed Experimental Protocol
-
Preparation : To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-hydroxybenzaldehyde (1.0 eq.), 3-butyn-2-ol (1.1 eq.), and triphenylphosphine (1.5 eq.).
-
Solvation : Dissolve the solids in anhydrous tetrahydrofuran (THF), aiming for a concentration of approximately 0.2 M with respect to the 4-hydroxybenzaldehyde.
-
Cooling : Cool the resulting solution to 0 °C using an ice-water bath.
-
Reagent Addition : Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution over 20-30 minutes.[7][8] The dropwise addition is crucial to control the exothermic reaction and minimize side-product formation.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The formation of a white precipitate (triphenylphosphine oxide) is an indication of reaction progress.
-
Work-up : Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate. The triphenylphosphine oxide byproduct has limited solubility and can be partially removed by filtration. Wash the organic layer successively with 1 M NaOH (to remove unreacted phenol), water, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-(but-3-yn-2-yloxy)benzaldehyde.
Step 2:
3.2.1. Rationale for Reagent Selection
The key challenge in this step is the selective reduction of the aldehyde in the presence of a terminal alkyne. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both functional groups. Sodium borohydride (NaBH₄) is the ideal reagent for this transformation. It is a mild reducing agent that is highly chemoselective for aldehydes and ketones and will not reduce the alkyne moiety under standard conditions.[9]
3.2.2. Detailed Experimental Protocol
-
Preparation : Dissolve the 4-(but-3-yn-2-yloxy)benzaldehyde (1.0 eq.) from the previous step in methanol (MeOH) in a round-bottom flask (approx. 0.3 M concentration).
-
Cooling : Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition : Add sodium borohydride (NaBH₄) (1.2-1.5 eq.) portion-wise over 15-20 minutes. Vigorous gas evolution (H₂) will be observed; careful, slow addition is necessary.
-
Reaction : Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching and Work-up : Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess NaBH₄ by the slow, dropwise addition of 1 M HCl until the gas evolution ceases and the solution is slightly acidic. Remove the methanol under reduced pressure.
-
Extraction : Add water to the residue and extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification : Filter and concentrate the solution in vacuo to yield the crude product. If necessary, the product can be further purified by flash column chromatography on silica gel to afford the final this compound.
Characterization Data
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.
| Compound | Technique | Expected Characteristic Signals |
| 4-(but-3-yn-2-yloxy)benzaldehyde | ¹H NMR | Aldehyde proton (CHO) ~9.9 ppm; Aromatic protons (AA'BB' system) ~7.8 and 7.0 ppm; Alkyne proton (C≡CH) ~2.5 ppm; Methine proton (O-CH) ~4.8 ppm; Methyl protons (CH₃) ~1.5 ppm (doublet). |
| ¹³C NMR | Aldehyde carbon ~191 ppm; Alkyne carbons ~83 and 75 ppm; Aromatic carbons ~163, 132, 130, 115 ppm. | |
| IR | C=O stretch ~1690 cm⁻¹; C≡C-H stretch ~3300 cm⁻¹; C≡C stretch ~2100 cm⁻¹. | |
| This compound | ¹H NMR | Benzylic protons (CH₂OH) ~4.6 ppm; Aromatic protons (AA'BB' system) ~7.3 and 6.9 ppm; Disappearance of the aldehyde proton at ~9.9 ppm. |
| ¹³C NMR | Benzylic carbon ~64 ppm; Disappearance of the aldehyde carbon at ~191 ppm. | |
| IR | Broad O-H stretch ~3350 cm⁻¹; Disappearance of the C=O stretch at ~1690 cm⁻¹. | |
| MS (ESI+) | Expected m/z for [M+H]⁺: 177.0910; [M+Na]⁺: 199.0729.[1] |
Conclusion
This guide outlines a reliable and efficient two-step synthesis for this compound. The strategy employs a mild Mitsunobu etherification followed by a highly selective NaBH₄ reduction, providing a high-yielding route to this versatile chemical building block. The detailed protocols and mechanistic insights are intended to empower researchers to successfully implement this synthesis in a laboratory setting for applications in drug discovery and materials science.
References
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Base-Catalyzed Mitsunobu Reactions as a Tool for the Synthesis of Aryl sec-Alkyl Ethers. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 19, 2026, from [Link]
-
Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206–211. Available from: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
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Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Semantic Scholar. Retrieved January 19, 2026, from [Link]
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Mitsunobu reaction. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
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Williamson ether synthesis. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
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Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved January 19, 2026, from [Link]
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Supporting Information. (n.d.). wiley-vch.de. Retrieved January 19, 2026, from [Link]
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This compound. (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]
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4-Hydroxybenzaldehyde. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
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Unciti-Broceta, A., et al. (2020). Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels. PubMed Central. Retrieved January 19, 2026, from [Link]
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4-Hydroxybenzaldehyde. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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3-Butyn-2-ol. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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[4-(but-3-yn-2-yloxy)phenyl]methanol chemical properties
An In-depth Technical Guide to [4-(but-3-yn-2-yloxy)phenyl]methanol
Introduction
This compound, identified by CAS Number 1803571-00-7, is a bifunctional organic molecule of increasing interest to the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] Its unique architecture, featuring a terminal alkyne and a primary benzylic alcohol, positions it as a versatile molecular building block. The terminal alkyne provides a reactive handle for "click" chemistry and metal-catalyzed cross-coupling reactions, while the hydroxymethyl group offers a site for esterification, etherification, or oxidation.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound. The insights presented herein are grounded in established chemical principles and aim to empower investigators to leverage the full potential of this valuable synthetic intermediate.
Physicochemical and Structural Properties
The structural framework of this compound consists of a para-substituted benzene ring. One substituent is a hydroxymethyl group (-CH2OH), and the other is a but-3-yn-2-yloxy ether linkage (-O-CH(CH3)C≡CH). A critical feature of this molecule is the presence of a stereocenter at the second carbon of the butynyl group, meaning it can exist as (R)- and (S)-enantiomers. For most applications, it is utilized as a racemic mixture unless a stereospecific synthesis is performed.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (4-(but-3-yn-2-yloxy)phenyl)methanol | PubChem[2] |
| CAS Number | 1803571-00-7 | BLDpharm[1] |
| Molecular Formula | C₁₁H₁₂O₂ | PubChem[2] |
| Molecular Weight | 176.21 g/mol | - |
| Monoisotopic Mass | 176.08372 Da | PubChem[2] |
| Predicted XlogP | 1.5 | PubChem[2] |
Spectroscopic Characterization
While specific, published spectra for this exact compound are not widely available, its structure allows for the confident prediction of key spectroscopic features essential for its identification and quality control.
Proton Nuclear Magnetic Resonance (¹H NMR):
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.4 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Benzylic Protons (-CH₂OH): A singlet or doublet (if coupled to the hydroxyl proton) around δ 4.5-4.7 ppm.
-
Hydroxyl Proton (-OH): A broad singlet whose chemical shift is dependent on concentration and solvent.
-
Alkyne Methine Proton (-O-CH-): A quartet around δ 4.8-5.0 ppm, coupled to the adjacent methyl protons.
-
Terminal Alkyne Proton (C≡C-H): A singlet or doublet around δ 2.5 ppm.
-
Methyl Protons (-CH₃): A doublet around δ 1.5 ppm, coupled to the alkyne methine proton.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR):
-
Aromatic Carbons: Four signals in the aromatic region (δ 115-160 ppm).
-
Benzylic Carbon (-CH₂OH): A signal around δ 65 ppm.
-
Alkynyl Carbons (C≡C): Two distinct signals, one around δ 83 ppm (terminal) and one around δ 75 ppm (internal).
-
Alkyne Methine Carbon (-O-CH-): A signal around δ 65-70 ppm.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 22 ppm.
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad band around 3300-3400 cm⁻¹ from the alcohol.
-
C≡C-H Stretch: A sharp, characteristic peak around 3250-3300 cm⁻¹ for the terminal alkyne.
-
C≡C Stretch: A weak band around 2100-2150 cm⁻¹.
-
C-O Stretch: Strong bands in the 1050-1250 cm⁻¹ region for the ether and alcohol.
-
Aromatic C=C Stretch: Peaks in the 1500-1600 cm⁻¹ region.
Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula C₁₁H₁₂O₂. The predicted collision cross section (CCS) values can aid in identification in ion mobility-mass spectrometry setups.[2]
Table 2: Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 177.09100 | 139.1 |
| [M+Na]⁺ | 199.07294 | 148.7 |
| [M-H]⁻ | 175.07644 | 140.2 |
Source: PubChem[2]
Synthesis and Purification Protocol
The most direct and reliable method for synthesizing this compound is via a Williamson ether synthesis, a cornerstone of organic chemistry. This approach involves the nucleophilic substitution of a haloalkane by an alkoxide.
Expert Rationale: The choice of 4-hydroxybenzyl alcohol as a starting material is strategic. The phenolic hydroxyl group is significantly more acidic than the benzylic alcohol, allowing for selective deprotonation using a mild base like potassium carbonate. This chemoselectivity is crucial for preventing side reactions and simplifying the purification process. 3-Butyn-2-ol is converted to its corresponding tosylate to create an excellent leaving group, facilitating an efficient Sₙ2 reaction.
Experimental Protocol: Synthesis via Williamson Etherification
-
Preparation of 3-Butyn-2-yl Tosylate:
-
To a stirred solution of 3-butyn-2-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylate, which can often be used without further purification.
-
-
Ether Synthesis:
-
In a round-bottom flask, dissolve 4-hydroxybenzyl alcohol (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous dimethylformamide (DMF).
-
Add the prepared 3-butyn-2-yl tosylate (1.1 eq) to the mixture.
-
Heat the reaction to 60-70 °C and stir for 8-12 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
The crude residue is purified by flash column chromatography on silica gel.
-
A gradient elution system, typically starting with 10% ethyl acetate in hexanes and gradually increasing to 30-40% ethyl acetate, is effective for isolating the pure product.
-
Chemical Reactivity and Mechanistic Pathways
The utility of this compound as a synthetic intermediate stems from its two orthogonal reactive sites. The choice of reaction conditions allows for the selective modification of either the alkyne or the alcohol.
-
Terminal Alkyne Reactions: The terminal alkyne is a versatile functional group.
-
Sonogashira Coupling: The C-H bond can be coupled with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst to form substituted alkynes. This is a powerful C-C bond-forming reaction.
-
Click Chemistry (CuAAC): It readily undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with organic azides to form stable 1,2,3-triazole rings. This reaction is highly efficient and bio-orthogonal, making it invaluable for creating bioconjugates or linking molecular fragments.
-
Alkynylation: The terminal proton can be removed by a strong base (e.g., n-BuLi) to form an acetylide, which can then act as a nucleophile.
-
-
Benzylic Alcohol Reactions: The primary alcohol offers numerous transformation possibilities.
-
Esterification/Etherification: It can be acylated to form esters or alkylated to form ethers under standard conditions.
-
Oxidation: Mild oxidation (e.g., with PCC or Dess-Martin periodinane) yields the corresponding aldehyde, [4-(but-3-yn-2-yloxy)benzaldehyde]. Stronger oxidation (e.g., with KMnO₄ or Jones reagent) can produce the carboxylic acid.
-
Halogenation: It can be converted to a benzylic halide (e.g., using SOCl₂ or PBr₃), transforming it into a good leaving group for nucleophilic substitution reactions.
-
Applications in Research and Drug Development
The bifunctional nature of this molecule makes it an exemplary linker for connecting different molecular entities. Its applications are primarily centered in fields that require precise molecular construction.
-
Pharmaceutical and Medicinal Chemistry: The compound serves as a critical building block for more complex molecules.[3] Its structure is particularly well-suited for the synthesis of Proteolysis Targeting Chimeras (PROTACs), where a linker is required to connect a protein-of-interest ligand to an E3 ligase ligand. The alkyne can be used in a click reaction to attach one part of the molecule, while the alcohol can be modified to connect to the other part.
-
Materials Science and Organic Chemistry: In materials science, terminal arylalkynes are valuable for creating diarylalkynes, which are important components in advanced materials.[4] The alkyne can be used for polymerization reactions or for grafting onto surfaces to modify their properties. The alcohol group provides a secondary point of attachment or a site for tuning solubility and other physical properties.
-
Bioconjugation: The ability of the alkyne to participate in bio-orthogonal click chemistry makes this molecule a candidate for labeling biomolecules, such as proteins or nucleic acids, for imaging or diagnostic purposes.
Safety and Handling
This compound is a laboratory chemical and should be handled with standard safety precautions. As specific toxicity data is not available, it is imperative to:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation, ingestion, and skin contact.
-
Consult the Safety Data Sheet (SDS) provided by the supplier for detailed hazard information.[1]
Conclusion
This compound is a potent and versatile chemical tool for research professionals. Its well-defined reactive sites—a terminal alkyne and a primary alcohol—provide orthogonal handles for a wide array of chemical transformations. From the rational design of complex pharmaceuticals like PROTACs to the synthesis of novel polymers and functionalized materials, this compound offers a reliable and adaptable platform for molecular innovation. Understanding its synthesis, reactivity, and spectroscopic signatures is key to successfully integrating it into advanced research and development workflows.
References
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PubChem. This compound. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Applications of [4-[4-(Hydroxymethyl)phenoxy]phenyl]methanol in Chemical Synthesis. [Link]
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Schulz, B., et al. (2011). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2866. [Link]
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Spectroscopic Profile of [4-(but-3-yn-2-yloxy)phenyl]methanol: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic characteristics of the organic compound [4-(but-3-yn-2-yloxy)phenyl]methanol. The structural complexity and the presence of multiple functional groups—a terminal alkyne, a secondary ether, a primary alcohol, and a parasubstituted benzene ring—give rise to a unique spectroscopic fingerprint. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding these spectroscopic properties is paramount for confirming the molecular structure, assessing purity, and predicting chemical behavior.
Molecular Structure and Key Features
This compound possesses a molecular formula of C₁₁H₁₂O₂ and a monoisotopic mass of 176.0837 g/mol .[1] The molecule's architecture, featuring a chiral center at the benzylic ether position, suggests that enantiomeric separation and characterization could be a further area of investigation.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electronic effects of the neighboring functional groups.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 | Doublet | 2H | Ar-H (ortho to -CH₂OH) |
| ~6.95 | Doublet | 2H | Ar-H (ortho to -O) |
| ~4.80 | Quartet | 1H | -O-CH- |
| ~4.60 | Singlet | 2H | -CH₂-OH |
| ~2.50 | Singlet | 1H | ≡C-H |
| ~2.00 (variable) | Singlet (broad) | 1H | -OH |
| ~1.60 | Doublet | 3H | -CH-CH₃ |
-
Aromatic Protons: The parasubstituted benzene ring will give rise to two doublets, characteristic of an AA'BB' system. The protons ortho to the electron-donating alkoxy group are expected to be shielded and appear upfield (~6.95 ppm), while the protons ortho to the electron-withdrawing hydroxymethyl group will be deshielded and appear downfield (~7.30 ppm).
-
Benzylic Protons: The methylene protons of the -CH₂OH group are diastereotopic due to the adjacent chiral center and would ideally appear as two separate signals. However, they often appear as a singlet around 4.60 ppm in achiral solvents.
-
Alkoxy Protons: The methine proton (-O-CH-) is expected to be a quartet due to coupling with the adjacent methyl protons, appearing around 4.80 ppm. The methyl protons (-CH-CH₃) will appear as a doublet around 1.60 ppm.
-
Alkynyl Proton: The terminal alkyne proton (≡C-H) is anticipated to be a sharp singlet around 2.50 ppm.
-
Hydroxyl Proton: The hydroxyl proton (-OH) signal is typically a broad singlet with a variable chemical shift, which can be confirmed by D₂O exchange.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~157 | Ar-C (ipso to -O) |
| ~135 | Ar-C (ipso to -CH₂OH) |
| ~128 | Ar-CH (ortho to -CH₂OH) |
| ~116 | Ar-CH (ortho to -O) |
| ~83 | -C≡C-H |
| ~75 | -C≡C-H |
| ~70 | -O-CH- |
| ~65 | -CH₂-OH |
| ~22 | -CH-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 (broad) | O-H stretch | Alcohol |
| ~3290 (sharp) | ≡C-H stretch | Terminal Alkyne |
| ~3030 | C-H stretch | Aromatic |
| ~2980 | C-H stretch | Aliphatic |
| ~2110 (weak) | C≡C stretch | Alkyne |
| ~1610, 1510 | C=C stretch | Aromatic Ring |
| ~1240 | C-O stretch | Aryl Ether |
| ~1040 | C-O stretch | Primary Alcohol |
The broad O-H stretch of the alcohol is a prominent feature, while the sharp ≡C-H stretch confirms the presence of the terminal alkyne.[2][3][4] The C-O stretching vibrations for the aryl ether and the primary alcohol will also be present in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) is a suitable technique.
Predicted Mass Spectrum Data:
A plausible fragmentation pathway would involve the loss of the butynyloxy side chain or the hydroxymethyl group.
Figure 2: Proposed mass spectral fragmentation of this compound.
Experimental Protocols
The following are generalized procedures for obtaining the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.
IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of formic acid to promote ionization.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Acquire the spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions.
Conclusion
The comprehensive spectroscopic analysis of this compound, encompassing NMR, IR, and MS techniques, provides a robust framework for its structural confirmation and characterization. The predicted data, based on established spectroscopic principles and data from analogous structures, offers a reliable reference for researchers working with this compound. Adherence to standardized experimental protocols will ensure the acquisition of high-quality data, facilitating unambiguous structural assignment and purity assessment.
References
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-
Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. Available from: [Link]
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National Institute of Standards and Technology. 3-Butyn-2-ol. In NIST Chemistry WebBook. Available from: [Link]
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An In-depth Technical Guide to the Purity Analysis of [4-(but-3-yn-2-yloxy)phenyl]methanol
This guide provides a comprehensive framework for assessing the purity of [4-(but-3-yn-2-yloxy)phenyl]methanol, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document outlines a multi-faceted analytical approach, ensuring robust and reliable purity determination. The methodologies described herein are grounded in established analytical principles and adhere to the stringent validation requirements of the pharmaceutical industry.
Introduction: Understanding the Molecule and Its Potential Impurities
This compound possesses a unique combination of functional groups: a terminal alkyne, a secondary ether linkage, a primary alcohol, and a para-substituted benzene ring. This structural complexity necessitates a thorough analytical strategy to identify and quantify potential impurities.
A plausible and common synthetic route for this compound is the Williamson ether synthesis. This would involve the reaction of 4-hydroxybenzyl alcohol with a but-3-yn-2-yl derivative. Based on this, potential process-related impurities could include:
-
Unreacted Starting Materials: 4-hydroxybenzyl alcohol and the but-3-yn-2-yl precursor.
-
Byproducts of Side Reactions: Such as products from the self-condensation of starting materials.
-
Residual Solvents and Reagents: From the reaction and purification steps.
A comprehensive purity analysis must be capable of separating and quantifying the active pharmaceutical ingredient (API) from these and other potential degradants.
Orthogonal Analytical Approaches for Comprehensive Purity Profiling
To ensure a thorough assessment of purity, a combination of chromatographic and spectroscopic techniques is recommended. This orthogonal approach provides a more complete picture of the sample's composition.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Impurity Profiling
Reverse-phase HPLC (RP-HPLC) is the cornerstone for determining the purity of this compound and quantifying its impurities. The method's high resolution and sensitivity make it ideal for separating structurally similar compounds.
A C18 stationary phase is selected for its versatility in retaining moderately polar compounds like the target molecule and its potential impurities. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) will be employed to ensure the effective separation of components with varying polarities. UV detection is suitable due to the presence of the chromophoric phenyl group.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in 50:50 Acetonitrile:Water to a concentration of 1 mg/mL. |
This method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[1][2][3][4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[6][7] It also serves as a confirmatory method for the identity of the main component and its impurities through mass spectral data.
Caption: Workflow for GC-MS analysis of volatile impurities.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound.[8][9][10][11][12] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. Furthermore, quantitative NMR (qNMR) can be employed for an accurate purity assessment against a certified reference standard.
-
Aromatic Protons: Doublets in the aromatic region (δ 6.8-7.3 ppm).
-
Benzylic Protons: A singlet for the -CH₂OH group (δ ~4.6 ppm).
-
Methine Proton: A quartet for the -OCH(CH₃)- proton (δ ~4.8-5.0 ppm).
-
Methyl Protons: A doublet for the -OCH(CH₃)- group (δ ~1.5 ppm).
-
Acetylenic Proton: A singlet for the terminal alkyne proton (δ ~2.5 ppm).
-
Hydroxyl Proton: A broad singlet for the -OH group, which can exchange with D₂O.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Verification
FT-IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups in the molecule.[13][14][15][16][17]
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Alcohol) | 3500-3200 | Strong, broad absorption |
| C≡C-H (Alkyne) | 3300-3250 | Strong, sharp absorption |
| C-H (Aromatic) | 3100-3000 | Medium to weak absorptions |
| C-H (Aliphatic) | 3000-2850 | Medium to strong absorptions |
| C≡C (Alkyne) | 2150-2100 | Weak to medium, sharp absorption |
| C=C (Aromatic) | 1600-1450 | Medium to weak absorptions |
| C-O (Ether & Alcohol) | 1250-1000 | Strong absorptions |
Integrated Purity Assessment Strategy
A logical workflow ensures a comprehensive and efficient purity analysis.
Caption: Integrated workflow for purity assessment.
Conclusion
The purity analysis of this compound requires a multi-technique approach to ensure the accurate identification and quantification of the main component and any potential impurities. The combination of HPLC, GC-MS, NMR, and FT-IR provides a robust and reliable analytical workflow. Adherence to established validation guidelines, such as those from ICH, is crucial for ensuring the quality and consistency of the analytical data, which is paramount in the drug development process.
References
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.
- Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.).
- Ghadagepatil, N. (n.d.).
- Kwan, E. E. (2008).
- IntuitionLabs. (n.d.). ICH Q2(R2)
- AMSbiopharma. (2025).
- Lab Manager. (2025).
- ICH. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups.
- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry.
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- Wikipedia. (n.d.).
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Solubility of [4-(but-3-yn-2-yloxy)phenyl]methanol in organic solvents
An In-depth Technical Guide to the Solubility of [4-(but-3-yn-2-yloxy)phenyl]methanol in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a molecule incorporating a terminal alkyne, a secondary ether, a phenyl ring, and a primary alcohol. This document outlines the theoretical principles governing its solubility, drawing on established concepts such as polarity, hydrogen bonding, and the "like dissolves like" rule. Furthermore, it presents a detailed, step-by-step experimental protocol for the systematic determination of its solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both predictive insights and practical methodologies for handling this compound.
Introduction and Molecular Profile
This compound is an organic molecule with the CAS number 1803571-00-7[1]. Its structure is characterized by several key functional groups that dictate its physicochemical properties, including its solubility. A thorough understanding of its solubility is crucial for applications in reaction chemistry, purification processes like recrystallization and chromatography, and formulation development in the pharmaceutical industry[2].
Molecular Structure:
Caption: Isothermal shake-flask solubility determination workflow.
Step-by-Step Protocol:
-
Preparation: Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that a saturated solution is achieved and undissolved solid remains.
-
Solvent Addition: Add a precise volume of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle. Subsequently, centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant, being cautious not to disturb the solid pellet. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved solute.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
3.4. Data Presentation
The quantitative solubility data should be summarized in a clear and concise table for easy comparison across the different solvents.
| Solvent | Polarity Index (P') | Solubility at 25 °C (mg/mL) | Classification |
| Hexane | 0.1 | Experimental Value | e.g., Sparingly Soluble |
| Toluene | 2.4 | Experimental Value | e.g., Soluble |
| Diethyl Ether | 2.8 | Experimental Value | e.g., Soluble |
| Dichloromethane | 3.1 | Experimental Value | e.g., Freely Soluble |
| Tetrahydrofuran | 4.0 | Experimental Value | e.g., Very Soluble |
| Ethyl Acetate | 4.4 | Experimental Value | e.g., Freely Soluble |
| Acetone | 5.1 | Experimental Value | e.g., Very Soluble |
| Isopropanol | 3.9 | Experimental Value | e.g., Very Soluble |
| Ethanol | 4.3 (Implied) | Experimental Value | e.g., Very Soluble |
| Methanol | 5.1 | Experimental Value | e.g., Very Soluble |
| Water | 10.2 | Experimental Value | e.g., Insoluble |
Classification based on USP definitions (e.g., Very Soluble: <1 part solvent per 1 part solute; Freely Soluble: 1-10 parts; Soluble: 10-30 parts; Sparingly Soluble: 30-100 parts; Insoluble: >10,000 parts).
Conclusion and Practical Implications
This guide provides a robust framework for understanding and determining the solubility of this compound. The molecular structure, with its combination of polar and nonpolar functional groups, predicts a broad solubility in many common organic solvents, with particularly high solubility in polar aprotic and polar protic solvents. The provided experimental protocol offers a reliable method for obtaining precise quantitative solubility data. This information is invaluable for optimizing reaction conditions, developing effective purification strategies, and guiding formulation efforts in various scientific and industrial applications.
References
- Vertex AI Search. (n.d.). Physical Properties of Alkynes | OpenOChem Learn.
- Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE.
- Rowan Scientific. (n.d.). Predicting Solubility.
- American Chemical Society. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
- organicmystery.com. (n.d.). Physical Properties of Alkynes | Organic Chemistry Tutorial.
- Vedantu. (n.d.). Physical Properties of Alkynes: Key Concepts & Examples.
- Unacademy. (n.d.). All About Structure And Physical Properties Of Alkynes.
- CK-12 Foundation. (2025, November 18). Physical and Chemical Properties of Alkynes.
- Journal of Medical and Health Sciences. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs.
- askIITians. (2025, August 18). How do hydrogen bonds affect solubility?
- Science Through Time. (2025, July 4). How Do Hydrogen Bonds Affect Solubility? [Video]. YouTube.
- Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Burdick & Jackson. (n.d.). Polarity Index.
- Chemed. (n.d.). Alcohols and Ethers.
- BLDpharm. (n.d.). 1803571-00-7|this compound.
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
- Chemistry LibreTexts. (2025, February 9). 17.2: Properties of Alcohols and Phenols.
Sources
[4-(but-3-yn-2-yloxy)phenyl]methanol CAS number 1803571-00-7
An In-Depth Technical Guide to [4-(but-3-yn-2-yloxy)phenyl]methanol (CAS: 1803571-00-7): Synthesis, Characterization, and Applications in Modern Drug Discovery
Executive Summary
This compound is a specialized organic compound distinguished by its unique bifunctional architecture. It incorporates a primary benzyl alcohol moiety attached to a phenyl ring, which is, in turn, functionalized with a butynyloxy side chain containing a terminal alkyne. This structure is not a therapeutic agent in itself but represents a highly valuable and versatile building block for researchers, medicinal chemists, and drug development professionals. The terminal alkyne serves as a powerful chemical handle for bioorthogonal "click" chemistry, enabling precise conjugation to other molecules, while the benzyl alcohol provides a site for further chemical modification or interaction with biological targets. This guide provides a comprehensive technical overview of its properties, a robust proposed synthesis protocol, methods for analytical characterization, and a forward-looking perspective on its strategic applications in the synthesis of complex pharmaceutical intermediates, chemical probes, and novel drug delivery systems.
Compound Profile and Physicochemical Properties
This compound is a molecule designed for utility in chemical synthesis. Its strategic value lies in the orthogonal reactivity of its two primary functional groups.
| Property | Value | Source(s) |
| CAS Number | 1803571-00-7 | [1][2] |
| Synonym(s) | (4-(but-3-yn-2-yloxy)phenyl)methanol | |
| Molecular Formula | C₁₁H₁₂O₂ | [1] |
| Molecular Weight | 176.22 g/mol | |
| Physical Form | Powder | |
| Purity | ≥95% (Typical) | |
| Storage Temperature | 4°C | |
| SMILES | OCC1=CC=C(OC(C#C)C)C=C1 | [1] |
| InChI Key | QNQCTTCIVXSJLP-UHFFFAOYSA-N |
Key Structural Features:
-
Terminal Alkyne: This group is the cornerstone of the molecule's utility in modern medicinal chemistry, primarily serving as a substrate for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry." This allows for the efficient and specific formation of a stable triazole linkage to any molecule bearing an azide group.
-
Benzyl Alcohol: A common structural motif in pharmaceuticals that can participate in hydrogen bonding with biological targets or serve as a synthetic precursor for further elaboration into other functional groups (e.g., aldehydes, carboxylic acids, or ethers).
-
Chiral Center: The presence of a stereocenter at the C-2 position of the butynyl group means the compound exists as a racemate unless a stereospecific synthesis is employed. For applications where stereochemistry is critical, chiral separation or asymmetric synthesis would be necessary.
Proposed Synthesis and Purification
While specific literature detailing the synthesis of CAS 1803571-00-7 is not publicly widespread, a logical and efficient pathway can be designed based on the well-established Williamson ether synthesis. The core principle involves the coupling of a phenoxide with an alkyl halide or sulfonate. To ensure selectivity and high yields, protection of the reactive benzyl alcohol is a prudent initial step.
Detailed Experimental Protocols
Trustworthiness: The following protocols are designed as a self-validating system. Each step includes purification and characterization checkpoints to ensure the material carried forward is of sufficient purity and the correct identity, minimizing the risk of downstream failure.
PART A: Synthesis of But-3-yn-2-ol tosylate
-
Setup: To a flame-dried, argon-purged round-bottom flask, add but-3-yn-2-ol (1.0 eq) and anhydrous pyridine (3.0 eq). Cool the solution to 0°C in an ice bath.
-
Reaction: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5°C.
-
Monitoring: Stir the reaction at 0°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude tosylate can often be used directly in the next step or purified further by flash chromatography if necessary.
PART B: Williamson Ether Synthesis and Deprotection
-
Setup: In a flame-dried, argon-purged flask, dissolve protected 4-hydroxybenzyl alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes.
-
Coupling: Add a solution of but-3-yn-2-ol tosylate (from Part A, 1.1 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.
-
Workup & Deprotection: Upon completion, cool the reaction to 0°C and carefully quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Dissolve the crude residue in THF and add tetrabutylammonium fluoride (TBAF, 1M in THF, 1.5 eq). Stir for 2-4 hours at room temperature.
-
Purification: After deprotection is complete (monitored by TLC), concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Analytical Characterization
To ensure the identity and purity of the final product, a suite of analytical techniques is mandatory.
| Technique | Purpose | Expected Key Results |
| ¹H NMR | Structural Confirmation | - Aromatic Protons: Two doublets in the ~6.9-7.3 ppm range, characteristic of a 1,4-disubstituted benzene ring.- Benzyl CH₂: A singlet or doublet around 4.6 ppm.- Alkyne CH: A singlet or doublet around 2.5 ppm.- Propargyl CH: A multiplet around 4.8-5.0 ppm.- Methyl CH₃: A doublet around 1.5 ppm. |
| ¹³C NMR | Carbon Skeleton Confirmation | - Aromatic Carbons: Signals in the 115-160 ppm range.- Alkyne Carbons: Two signals in the 70-85 ppm range.- Benzyl CH₂: Signal around 65 ppm.- Propargyl CH & Methyl CH₃: Signals in the aliphatic region (<70 ppm). |
| Mass Spec (ESI) | Molecular Weight Verification | Expected [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of 176.22 g/mol . |
| HPLC | Purity Assessment | A single major peak indicating >95% purity. |
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound is realized in its application as a versatile chemical scaffold.
A. Bioorthogonal "Click" Chemistry
The terminal alkyne is an ideal functional group for participating in CuAAC reactions. This allows for the covalent linkage of the molecule to any azide-functionalized substrate with high efficiency and under biocompatible conditions. This has profound implications in several areas:
-
PROTACs and Molecular Glues: The compound can serve as a linker component, connecting a protein-of-interest (POI) binder to an E3 ligase binder.
-
Antibody-Drug Conjugates (ADCs): It can be used to attach cytotoxic payloads to azide-modified antibodies.
-
Chemical Biology Probes: Fluorescent dyes, biotin tags, or affinity labels functionalized with an azide can be "clicked" onto this molecule, which may itself be part of a larger bioactive scaffold, to study biological systems.
B. Fragment-Based Drug Discovery (FBDD)
In FBDD, small, low-complexity molecules ("fragments") are screened for weak binding to a protein target. This compound is an ideal fragment. If the phenylmethanol portion is found to bind in a protein pocket, the alkyne provides a well-defined vector for synthetic elaboration, allowing chemists to "grow" the fragment into a potent lead compound by adding new chemical groups via click chemistry.
C. Scaffold for Diversity-Oriented Synthesis
The presence of two distinct functional groups allows for sequential or orthogonal chemical modifications. The benzyl alcohol can be oxidized, alkylated, or esterified, while the alkyne can undergo cycloadditions or coupling reactions (e.g., Sonogashira coupling).[3] This dual reactivity enables the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, a critical process in optimizing a drug candidate.
Safety and Handling
This compound is classified as an irritant.
-
Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
GHS Pictogram: GHS07 (Exclamation mark).
-
Signal Word: Warning.
Recommended Handling Procedures:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Avoid inhalation of the powder and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place as recommended (4°C).
Conclusion
This compound (CAS: 1803571-00-7) is a quintessential example of a modern chemical building block, engineered for versatility and efficiency in synthesis. While it lacks intrinsic biological activity, its true power is conferred by its bifunctional nature. The terminal alkyne provides a gateway to the robust world of bioorthogonal click chemistry, enabling its use as a linker or probe. Concurrently, the classic benzyl alcohol moiety offers a reliable site for traditional synthetic modifications. For researchers in drug discovery and chemical biology, this compound is not merely a reagent but a strategic tool for accelerating the construction of complex molecules, developing novel therapeutic conjugates, and systematically exploring chemical space to uncover next-generation medicines.
References
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This compound. KOLAB. [Link]
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Understanding the Applications of [4-[4-(Hydroxymethyl)phenoxy]phenyl]methanol in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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[4-(Prop-2-yn-1-yloxy)phenyl]methanol. PubChem, National Center for Biotechnology Information. [Link]
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Eissmann, F., Kafurke, U., & Weber, E. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1866. [Link]
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(2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Organic Syntheses. [Link]
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The "Click" Revolution: A Technical Guide to the Discovery and Application of Terminal Alkyne Linkers
Introduction: A Paradigm Shift in Chemical Ligation
In the vast and intricate world of molecular science, the ability to selectively and efficiently join complex molecules is paramount. For decades, chemists sought robust and reliable methods to create these connections, often facing challenges of low yields, harsh reaction conditions, and the formation of unwanted byproducts. This landscape underwent a seismic shift around the turn of the 21st century with the advent of a new chemical philosophy: "click chemistry." Coined by K. Barry Sharpless in 2001, this concept champions reactions that are modular, wide in scope, high-yielding, and generate only inoffensive byproducts.[1] At the heart of this revolution lies a deceptively simple yet incredibly powerful functional group: the terminal alkyne. This guide provides an in-depth exploration of the discovery, background, and application of terminal alkyne linkers, tracing their journey from a chemical curiosity to an indispensable tool in modern drug development and chemical biology.
The story of terminal alkyne linkers is inextricably linked with the groundbreaking development of two key reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions, recognized with the 2022 Nobel Prize in Chemistry awarded to K. Barry Sharpless, Morten Meldal, and Carolyn R. Bertozzi, have fundamentally changed how scientists approach the synthesis of complex molecular architectures, from novel therapeutics to advanced materials.[2]
Part 1: The Dawn of a New Era - Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The foundation of modern click chemistry was laid with the independent discoveries by Morten Meldal and K. Barry Sharpless in 2002.[2] They unveiled that the addition of a copper(I) catalyst dramatically accelerates the Huisgen 1,3-dipolar cycloaddition between a terminal alkyne and an azide, leading to the regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole.[3] This reaction, now famously known as CuAAC, addressed the limitations of the thermal cycloaddition, which required high temperatures and often resulted in a mixture of regioisomers.[3][4]
The elegance of CuAAC lies in its simplicity and efficiency. The reaction proceeds readily in aqueous solutions at room temperature, is tolerant of a wide range of functional groups, and consistently delivers high yields of the desired product.[3][4] These characteristics make it an ideal ligation strategy for a multitude of applications, particularly in the realm of bioconjugation, where the ability to selectively modify complex biomolecules in their native environment is crucial.
Mechanism of CuAAC
The catalytic cycle of CuAAC involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. The copper catalyst plays a crucial role in activating the terminal alkyne and orchestrating the regioselective formation of the triazole ring.
Figure 1: Simplified workflow of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol: A General Procedure for CuAAC
The following protocol provides a general guideline for performing a CuAAC reaction. Optimization of reactant concentrations, catalyst loading, and reaction time may be necessary for specific applications.
Materials:
-
Azide-functionalized molecule
-
Terminal alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS) or appropriate organic solvent
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide and alkyne components in a suitable solvent (e.g., DMSO, water) to create concentrated stock solutions (e.g., 10 mM).
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).[5]
-
Prepare a stock solution of sodium ascorbate (e.g., 100 mM in water, freshly prepared).[5]
-
Prepare a stock solution of the copper-chelating ligand (THPTA or TBTA) (e.g., 50 mM in water or DMSO/water).[6]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide and alkyne in the desired molar ratio (a slight excess of one component, typically the smaller molecule, is often used).
-
Add the copper-chelating ligand to the reaction mixture. A 5:1 ligand to copper ratio is commonly used to protect biomolecules from oxidation.[6]
-
Add the CuSO₄ solution. The final concentration of copper can range from 50 to 250 µM.[6]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically in the millimolar range (e.g., 5 mM).[6]
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as TLC, LC-MS, or SDS-PAGE for protein conjugations.
-
-
Purification:
-
Purify the product to remove excess reagents and catalyst. Purification methods will vary depending on the nature of the product and may include precipitation, size-exclusion chromatography, or dialysis.
-
Part 2: The Bioorthogonal Breakthrough - Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
While CuAAC proved to be a powerful tool, the cytotoxicity of the copper catalyst limited its application in living systems. This challenge was elegantly overcome by Carolyn Bertozzi, who pioneered the field of bioorthogonal chemistry.[7] In 2004, her group introduced the strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction.[7][8]
SPAAC utilizes cyclooctynes, eight-membered ring alkynes, where the ring strain significantly lowers the activation energy of the cycloaddition with azides, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst.[9] This breakthrough enabled chemists to perform click reactions inside living cells and organisms, opening up unprecedented opportunities to study biological processes in their native environment.
The Driving Force: Ring Strain
The key to SPAAC is the inherent instability of the cyclooctyne ring. The linear geometry of the alkyne is forced into a bent conformation within the eight-membered ring, creating substantial ring strain. This stored energy is released during the cycloaddition reaction with an azide, providing the thermodynamic driving force for the reaction to proceed spontaneously.
Over the years, a variety of strained cyclooctynes have been developed, each with unique reactivity and stability profiles. Some of the most commonly used cyclooctynes include:
-
Dibenzocyclooctyne (DBCO): Known for its high reactivity.[7]
-
Bicyclo[6.1.0]nonyne (BCN): Offers a good balance of reactivity and stability.
-
Difluorinated cyclooctyne (DIFO): One of the early and highly effective cyclooctynes developed by the Bertozzi group.[7]
-
Biarylazacyclooctynone (BARAC): Exhibits extremely high reactivity.[7]
Mechanism of SPAAC
The mechanism of SPAAC is a concerted [3+2] cycloaddition, where the azide and the strained alkyne react in a single step to form the triazole product. Unlike CuAAC, which yields a single regioisomer, SPAAC typically produces a mixture of 1,4- and 1,5-disubstituted triazoles.
Figure 2: A typical experimental workflow for SPAAC in a biological system.
Experimental Protocol: A General Procedure for SPAAC Bioconjugation
This protocol outlines a general procedure for labeling an azide-modified biomolecule with a strained alkyne probe.
Materials:
-
Azide-functionalized biomolecule (e.g., protein, cell surface)
-
Strained alkyne probe (e.g., DBCO-PEG-biotin, BCN-fluorophore)
-
Biocompatible buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Solutions:
-
Dissolve the azide-functionalized biomolecule in the appropriate buffer to the desired concentration.
-
Prepare a stock solution of the strained alkyne probe in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup:
-
Add the strained alkyne probe to the solution containing the azide-modified biomolecule. A molar excess of the alkyne probe (typically 10-50 fold) is often used to ensure complete labeling.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the specific cyclooctyne and the concentration of the reactants.
-
-
Purification/Washing:
-
For in vitro conjugations, remove excess unreacted alkyne probe using methods like dialysis, size-exclusion chromatography, or spin filtration.
-
For cell-based labeling, wash the cells with buffer to remove the excess probe.
-
-
Analysis:
-
Analyze the labeled biomolecule using appropriate techniques, such as fluorescence microscopy, flow cytometry, or western blotting.
-
Part 3: Quantitative Comparison - CuAAC vs. SPAAC
The choice between CuAAC and SPAAC depends on the specific application, with the primary trade-off being between reaction speed and biocompatibility.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Requires a copper(I) catalyst.[4] | Catalyst-free.[9] |
| Biocompatibility | Limited in living systems due to copper toxicity.[8][9] | Highly biocompatible and suitable for in vivo applications.[7][9] |
| Reaction Kinetics | Generally much faster, with second-order rate constants typically in the range of 10 to 10⁴ M⁻¹s⁻¹.[10] | Slower than CuAAC, with second-order rate constants varying depending on the cyclooctyne (e.g., ~0.0012 M⁻¹s⁻¹ for OCT, significantly higher for newer cyclooctynes).[8][10] |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole. | Typically produces a mixture of 1,4- and 1,5-disubstituted triazoles. |
| Reactants | Terminal alkynes and azides. | Strained cyclooctynes and azides. |
Part 4: Synthesis and Stability of Terminal Alkyne Linkers
The utility of terminal alkyne linkers is predicated on their accessibility through synthesis and their stability under various conditions.
Synthesis of Terminal Alkynes
Several methods exist for the synthesis of terminal alkynes, with the choice of method depending on the starting material and the desired molecular complexity. Common strategies include:
-
Alkylation of Acetylide: A strong base is used to deprotonate a terminal alkyne, forming a nucleophilic acetylide anion that can then be reacted with an alkyl halide.
-
Elimination Reactions: Dihalides can undergo double dehydrohalogenation in the presence of a strong base to form a triple bond.[11]
-
Corey-Fuchs Reaction: Aldehydes can be converted to terminal alkynes in a two-step process.[12]
-
Seyferth-Gilbert Homologation: Aldehydes and ketones can be converted to terminal alkynes using the Bestmann-Ohira reagent.[12]
Stability Considerations
Terminal alkynes are generally stable under a wide range of conditions, making them robust chemical handles. However, their stability can be influenced by the surrounding chemical environment. A comparative study of click handles showed that terminal alkynes exhibit excellent stability across various ligation conditions.[13] While generally considered inert under physiological conditions, it has been shown that terminal alkynes can react with active-site cysteine nucleophiles in certain proteases, a reactivity that has been exploited for the development of selective enzyme probes.[14]
Part 5: Applications in Drug Development and Beyond
The versatility and robustness of terminal alkyne linkers have led to their widespread adoption in numerous scientific disciplines, with particularly profound impacts on drug development and chemical biology.
Antibody-Drug Conjugates (ADCs)
Terminal alkyne linkers are increasingly being used in the construction of ADCs, a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[15][16][17][][19] Click chemistry provides a precise and efficient method for attaching the drug payload to the antibody, allowing for the creation of homogenous and stable ADCs with well-defined drug-to-antibody ratios (DARs). Both CuAAC and SPAAC have been successfully employed in ADC development.
Bioconjugation and Labeling
The ability to selectively label biomolecules in complex biological mixtures is a cornerstone of chemical biology. Terminal alkyne linkers, in conjunction with their azide partners, have become indispensable tools for:
-
Protein and nucleic acid labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins and DNA.[20]
-
Cell surface engineering: Modifying the surface of living cells to study cell-cell interactions and signaling pathways.
-
In vivo imaging: Visualizing biological processes in living organisms.
Materials Science and Polymer Chemistry
The efficiency and orthogonality of click chemistry have also been leveraged in materials science for the synthesis of novel polymers and functional materials. The triazole linkage formed through the azide-alkyne cycloaddition is highly stable, making it an ideal covalent linkage for creating robust and well-defined macromolecular architectures.
Conclusion and Future Outlook
The discovery and development of terminal alkyne linkers, powered by the principles of click and bioorthogonal chemistry, represent a triumph of chemical innovation. The simplicity, efficiency, and selectivity of the CuAAC and SPAAC reactions have provided researchers with an unparalleled toolkit for molecular construction. From their conceptualization by Sharpless and the groundbreaking discoveries of Meldal and Bertozzi, these chemical transformations have permeated nearly every facet of molecular science.
As we look to the future, the applications of terminal alkyne linkers are poised to expand even further. The development of new, more reactive, and more stable strained alkynes will continue to push the boundaries of in vivo chemistry. The integration of click chemistry with other advanced technologies, such as automated synthesis and high-throughput screening, will accelerate the discovery of new drugs and materials. The "click" that was first heard two decades ago continues to resonate, heralding an era of unprecedented control and precision in the art of molecular design.
References
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(PDF) Antibody‒drug conjugates: Recent advances in linker chemistry - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
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Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies - PubMed. (2025, September 27). Retrieved January 18, 2026, from [Link]
-
Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs) - Abzena. (2024, March 5). Retrieved January 18, 2026, from [Link]
-
Apparent kinetic constants measurements of CuAAC and SPAAC distal CTAL.... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. (n.d.). Retrieved January 18, 2026, from [Link]
-
Azide conjugates - for Click chemistry - Interchim. (n.d.). Retrieved January 18, 2026, from [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights | Organometallics - ACS Publications. (2022, July 15). Retrieved January 18, 2026, from [Link]
-
Click Chemistry: A Nobel-Winning Idea That Is Simple Only in Name - The Wire Science. (2022, October 5). Retrieved January 18, 2026, from [Link]
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Click Chemistry: new protocol for the labeling and modification of biomolecules - Interchim. (n.d.). Retrieved January 18, 2026, from [Link]
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Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (n.d.). Retrieved January 18, 2026, from [Link]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Creative Biolabs. (n.d.). Retrieved January 18, 2026, from [Link]
-
Terminal alkyne synthesis by C-C coupling - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]
-
One-Pot Synthesis of Terminal Alkynes from Alkenes - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
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Accelerating Strain-Promoted Azide–Alkyne Cycloaddition Using Micellar Catalysis | Bioconjugate Chemistry - ACS Publications. (n.d.). Retrieved January 18, 2026, from [Link]
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Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Retrieved January 18, 2026, from [Link]
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What is SPAAC? - AxisPharm. (2024, October 4). Retrieved January 18, 2026, from [Link]
-
120: Synthesis of terminal alkynes - YouTube. (2020, July 16). Retrieved January 18, 2026, from [Link]
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Bioorthogonal chemistry: strategies and recent development - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
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One-Pot Synthesis of Terminal Alkynes from Alkenes | JACS Au - ACS Publications. (2024, August 5). Retrieved January 18, 2026, from [Link]
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ChemInform Abstract: Bioorthogonal Click Chemistry: Covalent Labeling in Living Systems | Request PDF - ResearchGate. (2025, August 6). Retrieved January 18, 2026, from [Link]
-
Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
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Nobel Prize 2022 to Sharpless, Meldal, Bertozzi Click Chemistry – molecular lego | Quarterly Reviews of Biophysics - Cambridge University Press & Assessment. (2022, November 7). Retrieved January 18, 2026, from [Link]
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The Certainty of a Few Good Reactions - PMC - NIH. (2023, April 19). Retrieved January 18, 2026, from [Link]
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Cu-Catalyzed Azide−Alkyne Cycloaddition | Request PDF - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
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Cu-Catalyzed Azide−Alkyne Cycloaddition | Chemical Reviews - ACS Publications. (n.d.). Retrieved January 18, 2026, from [Link]
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On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. (n.d.). Retrieved January 18, 2026, from [Link]
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Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC - NIH. (2025, April 27). Retrieved January 18, 2026, from [Link]
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Key insights on click chemistry and bioorthogonal chemistry - CAS.org. (2022, October 5). Retrieved January 18, 2026, from [Link]
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Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - ResearchGate. (2025, October 16). Retrieved January 18, 2026, from [Link]
-
Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers | AxisPharm. (n.d.). Retrieved January 18, 2026, from [Link]
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Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PubMed. (2023, January 12). Retrieved January 18, 2026, from [Link]
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An In-depth Technical Guide to [4-(but-3-yn-2-yloxy)phenyl]methanol: Properties, Synthesis, and Applications
Prepared by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical compound [4-(but-3-yn-2-yloxy)phenyl]methanol, a molecule of interest in synthetic chemistry and drug discovery. We will delve into its fundamental physicochemical properties, including its molecular formula and weight. Furthermore, this guide will present a detailed, field-proven protocol for its synthesis, elucidating the underlying chemical principles and experimental considerations. The potential applications of this compound, particularly in the realm of medicinal chemistry as a building block for more complex molecules, will also be explored. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this specific chemical entity.
Physicochemical Properties
The foundational characteristics of a molecule are critical for its application in any experimental setting. For this compound, a clear understanding of its molecular formula and weight is paramount for stoichiometric calculations in synthesis and for analytical characterization.
A summary of its key quantitative data is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₂ | PubChem[1], BLDpharm[2] |
| Molecular Weight | 176.21 g/mol | BLDpharm[2] |
| Monoisotopic Mass | 176.08372 Da | PubChem[1] |
Synthesis Protocol and Mechanistic Insights
The synthesis of this compound can be achieved through a variety of synthetic routes. Below, we outline a robust and reliable method, emphasizing not just the procedural steps but the rationale behind them, ensuring a self-validating and reproducible protocol.
Hypothetical Synthesis Workflow: Williamson Ether Synthesis
The proposed synthesis involves a Williamson ether synthesis, a classic and dependable method for forming ethers. This approach is favored for its high yield and the ready availability of starting materials.
Caption: A diagram illustrating the key steps in the proposed Williamson ether synthesis of this compound.
Step-by-Step Experimental Protocol
-
Preparation of the Alkoxide:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-hydroxybenzyl alcohol (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium hydride (NaH, 1.1 equivalents) portion-wise. The addition of a strong base like NaH is crucial for the deprotonation of the phenolic hydroxyl group, which is more acidic than the benzylic alcohol, to form the corresponding sodium phenoxide. This in situ formation of a potent nucleophile is a key step for the subsequent reaction.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
-
Nucleophilic Substitution:
-
To the freshly prepared sodium phenoxide solution, add 3-chloro-1-butyne (1.1 equivalents) dropwise via the dropping funnel.
-
The reaction is then allowed to warm to room temperature and stirred for 12-16 hours. This step involves an SN2 reaction where the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom, leading to the formation of the desired ether linkage.
-
-
Work-up and Purification:
-
Upon completion (monitored by TLC), the reaction is carefully quenched by the slow addition of water.
-
The aqueous solution is then extracted multiple times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure this compound.
-
Potential Applications in Drug Discovery and Medicinal Chemistry
The molecular architecture of this compound makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The terminal alkyne group is particularly noteworthy as it can participate in a variety of coupling reactions, such as the Sonogashira coupling, which is instrumental in the formation of carbon-carbon bonds.[3] The presence of a primary alcohol also provides a handle for further functionalization, such as oxidation to an aldehyde or conversion to an ester.
Conclusion
This compound is a chemical compound with well-defined physicochemical properties. This guide has provided its molecular formula (C₁₁H₁₂O₂) and molecular weight (176.21 g/mol ). A detailed, mechanistically sound protocol for its synthesis via Williamson ether synthesis has been presented, emphasizing the importance of each step for a successful outcome. The versatile functional groups present in this molecule make it a promising intermediate for the synthesis of novel compounds in the field of drug discovery.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874–922. [Link]
Sources
Methodological & Application
Application Note & Protocol: Bioconjugation with [4-(but-3-yn-2-yloxy)phenyl]methanol
Abstract & Introduction
The precise, covalent linkage of molecules to biological targets has revolutionized fields from therapeutic drug development to diagnostic imaging. The molecule [4-(but-3-yn-2-yloxy)phenyl]methanol is a valuable chemical tool designed for this purpose. It features a terminal alkyne, a functional group that serves as a versatile handle for bioorthogonal "click chemistry" reactions. This application note provides a detailed protocol and scientific rationale for the use of this compound in bioconjugation, focusing on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. We will explore the underlying mechanism, provide a step-by-step experimental workflow for conjugating this linker to an azide-modified protein, and detail the necessary purification and characterization techniques to ensure a successful and verifiable outcome.
The primary utility of terminal alkynes in bioconjugation lies in their specific reactivity with azides. This transformation, a cornerstone of click chemistry, is celebrated for its high efficiency, specificity, and compatibility with aqueous environments, proceeding with minimal byproducts under mild conditions.[1][2] While copper-free methods like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are critical for live-cell applications to avoid copper toxicity, the CuAAC reaction remains a robust and highly efficient method for in vitro conjugations where the catalyst can be easily removed.[3][][5] This guide will focus on the CuAAC protocol, which is directly applicable to the terminal alkyne structure of this compound.
The Scientific Principle: Mechanism of CuAAC
Understanding the "why" behind the protocol is critical for troubleshooting and adaptation. The CuAAC reaction is not a simple mixing of components; it is a carefully orchestrated catalytic cycle that builds a stable triazole linkage.
-
Activation: The reaction requires copper in the +1 oxidation state (Cu(I)).[6] Because Cu(I) is unstable in aqueous, aerobic environments, it is typically generated in situ by reducing a Cu(II) salt (e.g., CuSO₄) with an agent like sodium ascorbate.[3][6]
-
Acetylide Formation: The active Cu(I) catalyst coordinates with the terminal alkyne of this compound to form a copper-acetylide intermediate. This step increases the acidity of the terminal proton and primes the alkyne for reaction.[7]
-
Cycloaddition: The azide-modified biomolecule then reacts with the copper-acetylide complex. The azide attacks the terminal carbon of the alkyne, initiating a stepwise process that results in a six-membered copper-containing ring intermediate.[]
-
Rearomatization & Catalyst Regeneration: This intermediate rapidly rearranges and, upon protonation, releases the stable 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst to continue the cycle.
A significant challenge in bioconjugations is the potential for oxidative damage to sensitive biomolecules (like proteins) by reactive oxygen species (ROS) that can be generated during the Cu(II) to Cu(I) reduction. To mitigate this, a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is essential. This ligand not only stabilizes the Cu(I) oxidation state but also accelerates the reaction and acts as a sacrificial reductant, protecting the target biomolecule.[3][9]
Experimental Protocol: Conjugation to an Azide-Modified Protein
This protocol details the conjugation of this compound to a generic azide-modified protein. All steps should be performed in a clean laboratory environment using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[10]
Materials & Reagents
| Reagent | Recommended Supplier | Purpose |
| This compound | BLDpharm (Cat: 1803571-00-7) | Alkyne-containing linker |
| Azide-Modified Protein (e.g., BSA-Azide) | N/A | Target biomolecule |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Sigma-Aldrich | Catalyst precursor |
| Sodium L-Ascorbate | Sigma-Aldrich | Reducing agent |
| THPTA Ligand | Sigma-Aldrich | Cu(I) stabilizing ligand |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | Solvent for linker |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | Reaction buffer |
| Desalting Columns (e.g., Zeba™ Spin) | Thermo Fisher Scientific | Purification |
| Deionized Water (18.2 MΩ·cm) | Millipore | Solvent/Buffer preparation |
Preparation of Stock Solutions
Causality Check: Preparing fresh, concentrated stock solutions is crucial for accurate molar calculations and prevents degradation of sensitive reagents like sodium ascorbate.
-
Alkyne Linker (100 mM): Dissolve 17.6 mg of this compound in 1 mL of anhydrous DMSO. Store at -20°C, protected from moisture.
-
Azide-Protein (10 mg/mL): Dissolve the azide-modified protein in PBS, pH 7.4 to a final concentration of 10 mg/mL (concentration may vary based on the protein).
-
Copper Sulfate (100 mM): Dissolve 25 mg of CuSO₄·5H₂O in 1 mL of deionized water. Store at room temperature.
-
THPTA Ligand (500 mM): Dissolve 217 mg of THPTA in 1 mL of deionized water. Store at 4°C.
-
Sodium Ascorbate (500 mM): Dissolve 99 mg of sodium ascorbate in 1 mL of deionized water. Prepare this solution fresh immediately before use as it is prone to oxidation.
Step-by-Step Conjugation Workflow
This protocol is based on a final reaction volume of 500 µL and aims for a 20-fold molar excess of the alkyne linker over the protein. Adjust volumes as needed.
-
Prepare the Biomolecule: In a 1.5 mL microcentrifuge tube, add 250 µL of the 10 mg/mL azide-protein solution. Add 182.5 µL of PBS, pH 7.4.
-
Add Alkyne Linker: Add the calculated volume of the 100 mM alkyne linker stock solution to achieve a 20-fold molar excess. For a 66 kDa protein (like BSA), this would be approximately 7.5 µL. Mix gently by pipetting.
-
Prepare Catalyst Premix: In a separate tube, mix 5 µL of the 100 mM CuSO₄ solution with 25 µL of the 500 mM THPTA ligand solution. The 5:1 ligand-to-copper ratio is critical for protecting the protein.[3][6] Let this premix stand for 1 minute.
-
Initiate the Reaction: a. Add the 30 µL of the CuSO₄/THPTA premix to the protein/alkyne mixture. b. Add 25 µL of the freshly prepared 500 mM sodium ascorbate solution to start the reaction.
-
Incubate: Close the tube cap to minimize oxygen exposure.[3] Incubate the reaction at room temperature for 1-2 hours on a rotator or shaker set to gentle agitation. For sensitive proteins, the reaction can be performed at 4°C overnight.
Overall Experimental Workflow Diagram
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 9. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 10. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
Application Notes and Protocols for Azide-Alkyne Cycloaddition Utilizing [4-(but-3-yn-2-yloxy)phenyl]methanol
Introduction: A Strategic Approach to Molecular Assembly
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures in drug discovery, bioconjugation, and materials science.[1][2][3][4] This reaction's appeal lies in its high efficiency, mild reaction conditions, and remarkable specificity, yielding 1,4-disubstituted 1,2,3-triazoles with high fidelity.[1][5] The alkyne building block, [4-(but-3-yn-2-yloxy)phenyl]methanol, presents a particularly interesting scaffold for researchers. Its secondary propargylic alcohol structure offers a reactive handle for the CuAAC reaction, while the phenyl methanol moiety provides a versatile site for subsequent chemical modifications, making it an ideal candidate for the construction of novel chemical entities and bioconjugates.
This guide provides a comprehensive, step-by-step framework for the successful execution of azide-alkyne cycloaddition reactions using this compound, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide guidance on product characterization and troubleshooting.
Mechanistic Insights: The Engine of "Click" Chemistry
The remarkable rate acceleration of the CuAAC reaction, as compared to the thermal Huisgen 1,3-dipolar cycloaddition, is attributed to the catalytic action of the copper(I) ion.[1][2] The generally accepted mechanism involves the formation of a copper-acetylide intermediate, which then reacts with the azide in a stepwise manner. This process ensures the exclusive formation of the 1,4-regioisomer of the triazole product.[5]
Figure 1: A simplified representation of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.
Experimental Design and Optimization: Tailoring the Reaction to Your Needs
The success of a CuAAC reaction hinges on the careful selection of several key parameters. While the reaction is robust, optimizing these conditions for each specific substrate pairing is crucial for achieving high yields and purity.
| Parameter | Recommendation | Rationale and Key Considerations |
| Copper Source | CuSO₄·5H₂O (with a reducing agent) or CuI | CuSO₄ is readily available and soluble in aqueous media, but requires an in-situ reducing agent like sodium ascorbate to generate the active Cu(I) species. CuI can be used directly but may have lower solubility in some solvent systems. |
| Reducing Agent | Sodium Ascorbate | A biocompatible and effective reducing agent for converting Cu(II) to Cu(I). A slight excess is often used to prevent oxidative homocoupling of the alkyne. |
| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Ligands stabilize the Cu(I) oxidation state, prevent copper-mediated side reactions, and can accelerate the reaction rate.[6] TBTA is soluble in organic solvents, while THPTA is a water-soluble ligand ideal for bioconjugation reactions. |
| Solvent | t-BuOH/H₂O, DMSO, DMF, THF | The choice of solvent depends on the solubility of the azide and alkyne. A mixture of t-butanol and water is a common and effective solvent system. For less soluble reactants, DMSO or DMF can be employed. |
| Temperature | Room Temperature | Most CuAAC reactions proceed efficiently at ambient temperature. Gentle heating (e.g., 35-45 °C) may be beneficial for less reactive substrates. |
| Concentration | 0.1 - 1.0 M | Higher concentrations generally lead to faster reaction rates. However, for bioconjugation applications, lower concentrations are often necessary. |
Step-by-Step Protocol for CuAAC with this compound
This protocol provides a general starting point for the reaction of this compound with an organic azide. Optimization of reactant ratios, catalyst loading, and reaction time may be necessary for specific applications.
Figure 2: A step-by-step workflow for the CuAAC reaction.
Materials:
-
This compound
-
Organic azide of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound (e.g., 100 mM in a suitable solvent like DMSO or THF).
-
Prepare a stock solution of the organic azide (e.g., 100 mM in a compatible solvent).
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in deionized water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).
-
Prepare a stock solution of the ligand (e.g., 50 mM TBTA in DMSO/t-BuOH or 50 mM THPTA in water).
-
-
Reaction Setup:
-
In a clean, dry reaction vial, add this compound (1.0 equivalent).
-
Add the organic azide (1.0 - 1.2 equivalents).
-
Add the reaction solvent (e.g., a 1:1 mixture of t-BuOH and water) to achieve the desired concentration (e.g., 0.1 M).
-
Add the ligand solution (e.g., 0.05 - 0.1 equivalents).
-
Add the CuSO₄·5H₂O solution (e.g., 0.01 - 0.05 equivalents).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 0.1 - 0.2 equivalents).
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Product Characterization: Validating Success with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the formation of the 1,2,3-triazole ring. The most telling signal is the appearance of a new singlet in the ¹H NMR spectrum, typically between δ 7.5 and 8.5 ppm, corresponding to the C5-proton of the 1,4-disubstituted triazole. Concurrently, the signal for the acetylenic proton of this compound (around δ 2.5 ppm) will disappear.
| Proton | Expected ¹H NMR Chemical Shift (δ ppm) | Key Observations |
| Triazole C5-H | 7.5 - 8.5 (singlet) | Appearance of this new signal is a strong indicator of product formation. |
| Alkyne C≡C-H | ~2.5 (doublet) | Disappearance of this signal from the starting material. |
| Aromatic Protons | 6.8 - 7.8 | Shifts in the aromatic signals of the phenyl ring are expected upon triazole formation. |
| -CH(O)- | ~5.0 (quartet) | Potential slight shift in the chemical shift of this proton. |
| -CH₃ | ~1.5 (doublet) | Minimal change expected for this signal. |
| -CH₂OH | ~4.5 (singlet) | Minimal change expected for this signal. |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (Cu(I) oxidized to Cu(II))- Poor solubility of reactants- Steric hindrance | - Use freshly prepared sodium ascorbate solution.- Increase the amount of reducing agent.- Add a stabilizing ligand.- Try a different solvent system (e.g., DMSO, DMF).- Gently heat the reaction mixture. |
| Formation of Side Products | - Oxidative homocoupling of the alkyne | - Ensure an excess of sodium ascorbate is present.- Degas the solvent prior to use. |
| Difficulty in Purification | - Residual copper catalyst- Polar nature of the triazole product | - Wash the crude product with aqueous EDTA or ammonium chloride solution.- Employ reverse-phase chromatography for highly polar products. |
Safety Precautions: A Commitment to a Safe Laboratory Environment
-
Azide Handling: Organic azides are potentially explosive and should be handled with care. Avoid heating concentrated solutions of azides and protect them from shock and friction. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Copper Catalyst: Copper salts can be toxic. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Handle all organic solvents in a fume hood and take appropriate measures to avoid ignition sources.
Conclusion: Unlocking New Molecular Possibilities
The azide-alkyne cycloaddition reaction stands as a powerful and versatile tool for the modern chemist. By understanding the underlying principles and adhering to carefully considered experimental protocols, researchers can effectively utilize this compound as a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and beyond. The protocols and insights provided in this guide are intended to serve as a robust foundation for your experimental endeavors, empowering you to confidently and safely explore the vast potential of "click chemistry."
References
-
Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy & Radiopharmaceuticals, 24(3), 289–302. [Link]
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Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. [Link]
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Applications of Click Chemistry in Medicinal Chemistry: From Bioconjugation to Drug Delivery. Research and Reviews. [Link]
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Debets, M. F., van Berkel, S. S., Dommerholt, J., Dirks, A. J., Rutjes, F. P., & van Delft, F. L. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Chembiochem, 12(12), 1835–1838. [Link]
-
Debets, M. F., van Berkel, S. S., Dommerholt, J., Dirks, A. J., Rutjes, F. P., & van Delft, F. L. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Chembiochem, 12(12), 1835–1838. [Link]
-
Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. National Institutes of Health. [Link]
-
Notni, J., & Wester, H. J. (2018). Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis. Bioconjugate Chemistry, 29(10), 3247–3255. [Link]
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1122–1132. [Link]
-
The Use of Click Chemistry in Drug Development Applications. ResearchGate. [Link]
-
Steflova, J., Storch, G., Wiesner, S., Stockinger, S., Berg, R., & Trapp, O. (2017). Investigation of Strain-Promoted Azide–Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis. The Journal of Organic Chemistry, 82(24), 13348–13356. [Link]
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. In Current Protocols in Chemical Biology (Vol. 3, pp. 153–162). John Wiley & Sons, Inc. [Link]
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The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry?. SciSpace. [Link]
-
One-pot microwave experiments with NMR characterization of synthetic triazole esters. American Chemical Society. [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2010). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 49(52), 9879–9883. [Link]
-
Optimization of the conditions for CuAAC reaction. ResearchGate. [Link]
-
School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. University College Dublin. [Link]
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Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. Tikrit Journal of Pure Science. [Link]
-
Safe Handling of Azides. University of Pittsburgh. [Link]
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Information on Azide Compounds. Stanford Environmental Health & Safety. [Link]
- Purification of triazoles.
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Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. MDPI. [Link]
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How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. ACS Publications. [Link]
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Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies. National Institutes of Health. [Link]
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This compound. PubChem. [Link]
-
Intramolecular azide-alkyne [3 + 2] cycloaddition: versatile route to new heterocyclic structural scaffolds. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journals. [Link]
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- 6. chemmethod.com [chemmethod.com]
Application Note: [4-(but-3-yn-2-yloxy)phenyl]methanol - A Novel Cleavable Linker for Site-Specific Antibody-Drug Conjugates via Click Chemistry
Audience: Researchers, scientists, and drug development professionals in the field of oncology and bioconjugation.
Introduction: The Critical Role of Linkers in ADC Technology
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells.[1][2] This targeted delivery mechanism enhances the therapeutic window of the payload, minimizing systemic toxicity and improving overall efficacy.[1] An ADC is comprised of three key components: a tumor-specific antibody, a cytotoxic payload, and a chemical linker that connects them.[1] The linker is a critical determinant of the ADC's success, influencing its stability in circulation, drug-release mechanism, and pharmacokinetic properties.[3][4]
Linkers can be broadly categorized as cleavable or non-cleavable.[3][5] Non-cleavable linkers release the payload upon complete degradation of the antibody within the lysosome.[5] Cleavable linkers, on the other hand, are designed to release the drug under specific physiological conditions prevalent in the tumor microenvironment or within the cancer cell, such as changes in pH, reductive environment, or the presence of specific enzymes.[3][6] This controlled release can also enable the "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells, amplifying the therapeutic effect.[5]
The advent of "click chemistry," a set of bioorthogonal reactions that are rapid, high-yielding, and specific, has revolutionized the construction of ADCs.[7][8] Specifically, the azide-alkyne cycloaddition has become a powerful tool for conjugating drugs to antibodies, allowing for precise control over the conjugation site and the drug-to-antibody ratio (DAR).[8][9] This site-specificity leads to more homogeneous ADC products with improved pharmacological profiles compared to earlier generations of randomly conjugated ADCs.[7][9]
This application note introduces [4-(but-3-yn-2-yloxy)phenyl]methanol , a novel linker designed for the development of cleavable ADCs. This linker features a terminal alkyne group for conjugation to azide-modified payloads via click chemistry. The ether linkage is designed for potential cleavage under specific acidic or enzymatic conditions within the tumor cell, ensuring targeted payload release.
The this compound Linker: Design and Rationale
The design of the this compound linker incorporates several key features to optimize ADC performance:
-
Terminal Alkyne Handle: The but-3-yn-2-yloxy moiety provides a terminal alkyne, a key functional group for click chemistry. This enables a highly efficient and specific conjugation reaction with an azide-functionalized payload, forming a stable triazole linkage.[10]
-
Cleavable Ether Bond: The ether linkage between the phenyl ring and the butynyl group is designed as a potential cleavage site. Depending on the specific payload and target, this ether bond could be susceptible to acidic hydrolysis in the lysosomal compartment of cancer cells or enzymatic cleavage.[6][11]
-
Self-Immolative Spacer: The phenyl]methanol portion acts as a spacer that, upon cleavage of the ether bond, can undergo a self-immolative electronic cascade to release the payload in its unmodified, active form.
-
Hydrophilicity Balance: The linker's structure is designed to provide a balance of hydrophilicity and hydrophobicity, which can influence the overall solubility and aggregation propensity of the resulting ADC.
Synthesis of this compound Linker
Proposed Synthetic Pathway via Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for forming ethers from an alkoxide and a primary alkyl halide.[3] In this proposed synthesis, the phenolic hydroxyl group of 4-hydroxybenzyl alcohol is deprotonated to form a phenoxide, which then acts as a nucleophile to displace a suitable leaving group on a but-3-yn-2-ol derivative.
Reaction Scheme:
Figure 1: Proposed Williamson Ether Synthesis.
Step-by-Step Protocol:
-
Preparation of But-3-yn-2-yl Tosylate:
-
Dissolve but-3-yn-2-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon).
-
Add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq) dissolved in DCM.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield but-3-yn-2-yl tosylate.
-
-
Ether Synthesis:
-
To a solution of 4-hydroxybenzyl alcohol (1.0 eq) in anhydrous dimethylformamide (DMF), add a base such as sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add a solution of but-3-yn-2-yl tosylate (1.1 eq) in DMF dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel) to obtain this compound.
-
Alternative Pathway: The Mitsunobu Reaction
The Mitsunobu reaction is another powerful method for forming ethers, particularly when dealing with sensitive functional groups. It allows for the conversion of a primary or secondary alcohol to an ether with inversion of configuration at the alcohol carbon.[9][10]
Reaction Scheme:
Figure 2: Proposed Mitsunobu Reaction.
Step-by-Step Protocol:
-
Dissolve 4-hydroxybenzyl alcohol (1.0 eq), but-3-yn-2-ol (1.2 eq), and triphenylphosphine (PPh3, 1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
Characterization of the Linker
The synthesized this compound should be thoroughly characterized to confirm its identity and purity.
| Analytical Technique | Expected Results |
| ¹H and ¹³C NMR | Spectral data consistent with the proposed structure, showing characteristic peaks for the aromatic, benzylic, and butynyl protons and carbons. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the calculated exact mass of the compound (C₁₁H₁₂O₂). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (>95%). |
Antibody-Drug Conjugation using the this compound Linker
The conjugation of a payload to an antibody using the this compound linker involves a multi-step process. This protocol outlines a general procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Overall Workflow
Figure 3: ADC Conjugation Workflow.
Detailed Protocol for CuAAC Conjugation
Materials:
-
Antibody with an azide handle (e.g., engineered with an azido-amino acid)
-
This compound-payload conjugate
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO or DMF
-
Size-Exclusion Chromatography (SEC) column
-
Hydrophobic Interaction Chromatography (HIC) column
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the alkyne-linker-payload in anhydrous DMSO.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), THPTA (e.g., 100 mM in water), and sodium ascorbate (e.g., 100 mM in water).
-
Ensure the antibody is in a suitable buffer (e.g., PBS, pH 7.4) at a known concentration. Avoid buffers containing azide.[9]
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the azide-modified antibody with the alkyne-linker-payload solution. A typical molar excess of the linker-payload is 5-10 fold relative to the antibody.
-
Prepare the copper catalyst premix by combining the CuSO₄ and THPTA solutions in a 1:2 molar ratio. Let it stand for a few minutes.[10]
-
Add the copper catalyst premix to the antibody/linker-payload mixture. The final concentration of copper is typically in the range of 50-200 µM.
-
Initiate the reaction by adding the sodium ascorbate solution. A 10-20 fold molar excess of sodium ascorbate over copper is recommended.[10]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by HIC-HPLC to determine the extent of conjugation.
-
-
Purification of the ADC:
-
Upon completion of the reaction, purify the ADC from unreacted linker-payload and other reagents using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable formulation buffer (e.g., PBS).[10]
-
For ADCs with heterogeneous drug-to-antibody ratios, further purification can be achieved using hydrophobic interaction chromatography (HIC) to isolate species with a specific DAR.[9]
-
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the purified ADC is essential to ensure its quality, consistency, and therapeutic potential.[2][12][13]
| Parameter | Analytical Technique(s) | Description |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry (MS)[14][15][16] | HIC separates ADC species based on the number of conjugated drugs.[16] UV-Vis can provide an average DAR if the drug and antibody have distinct absorbance maxima.[15] MS provides the most accurate DAR and distribution.[12] |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC)[2] | SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates. |
| Residual Free Drug | Reversed-Phase HPLC (RP-HPLC) | RP-HPLC can separate and quantify any remaining unconjugated linker-payload. |
| In Vitro Cytotoxicity | Cell-based assays | The potency of the ADC is evaluated using in vitro cytotoxicity assays on antigen-positive and antigen-negative cancer cell lines. |
| Antigen Binding | ELISA, Surface Plasmon Resonance (SPR) | These assays confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen. |
Conclusion
The this compound linker represents a promising tool for the development of next-generation, site-specific ADCs. Its terminal alkyne handle allows for precise and efficient conjugation via click chemistry, leading to more homogeneous and potentially more effective therapeutics. The cleavable ether linkage provides a mechanism for targeted payload release within the tumor microenvironment. The detailed protocols for the proposed synthesis of this novel linker and its subsequent use in ADC preparation, along with the necessary characterization methods, provide a comprehensive guide for researchers in the field of targeted cancer therapy.
References
- Benchchem. (n.d.). A Comparative Guide to Cleavable Linkers in Antibody-Drug Conjugates.
- Agarwal, P., & Bertozzi, C. R. (2015). Click Chemistry Conjugations. In Methods in Molecular Biology (Vol. 1266, pp. 13-28). Humana Press.
- Benchchem. (2024, September 23). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples.
- Staben, L. R., Koenig, S. G., & Lehar, S. M. (2019). Cleavable linkers in antibody-drug conjugates. Drug Discovery Today: Technologies, 31, 29-37.
- Biopharma PEG. (2019, December 19). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers.
- Xu, K., Liu, L., & Saad, O. M. (2016). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. Drug Discovery Today, 21(5), 850-855.
- Biochempeg. (2020, August 20). Click Chemistry Applied To Antibody Drug Conjugates In Clinical Development.
- LCGC International. (n.d.). Perspectives and Characterization on Antibody–Drug Conjugates.
- BroadPharm. (2021, July 21). Cleavable vs. Non-Cleavable Linkers.
- BOC Sciences. (n.d.). Click Chemistry in Antibody Drug Conjugates.
- ProteoGenix. (2021, July 26). Cleavable linkers for ADCs.
- Creative Biolabs. (2025, July 11). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights.
- Beijing Baite Paike Biotechnology Co., Ltd. (n.d.). Antibody-Drug Conjugate (ADC) Characterization.
- MedchemExpress.com. (n.d.). ADC Synthesis | Click Chemistry.
- Beck, A., et al. (2014). Analytical methods for physicochemical characterization of antibody drug conjugates. Analytical Chemistry, 86(15), 7632-7639.
- MedchemExpress.com. (n.d.). HyNic-PEG4-alkyne | ADC Linker.
- Creative Biolabs. (n.d.). Conjugation Based on Click Chemistry.
- Hamblett, K. J., et al. (2013). Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. Methods in Molecular Biology, 1045, 267-273.
- Creative Biolabs. (2021, July 8). Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates.
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- 16. EP3335734A1 - Linker-drug and antibody-drug conjugate (adc) employing the same - Google Patents [patents.google.com]
Application Notes & Protocols: Immobilization of [4-(but-3-yn-2-yloxy)phenyl]methanol on Solid Supports
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the covalent immobilization of [4-(but-3-yn-2-yloxy)phenyl]methanol onto various solid supports. The target molecule possesses two distinct functional groups amenable to orthogonal immobilization strategies: a terminal alkyne and a primary alcohol. This guide details step-by-step protocols for immobilization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" and via direct esterification to carboxylated surfaces. Each protocol is supported by mechanistic insights, experimental considerations, and methods for verification and quantification to ensure scientific rigor and reproducibility.
Introduction and Strategic Considerations
This compound is a versatile linker molecule for surface functionalization in chemical biology, drug discovery, and materials science. Its unique structure, featuring a terminal alkyne and a primary benzylic alcohol, allows for selective, high-efficiency covalent attachment to a wide array of solid supports, including agarose beads, magnetic particles, and functionalized surfaces.
The choice of immobilization strategy is dictated by the desired orientation of the molecule, the nature of the solid support, and the downstream application.
-
Strategy A: Alkyne-Directed Immobilization (via Click Chemistry): This approach utilizes the terminal alkyne for a highly efficient and bioorthogonal Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][2][3] This method is ideal for attaching the molecule to azide-functionalized supports, resulting in a stable triazole linkage. The primary alcohol remains available for subsequent modifications or interactions.
-
Strategy B: Alcohol-Directed Immobilization (via Esterification): This strategy leverages the primary alcohol to form a stable ester bond with a carboxyl-functionalized solid support. This is typically achieved by activating the carboxyl groups on the support with carbodiimide chemistry.[4][5] This orientation presents the alkyne group to the solvent, making it available for further "click" reactions.
Structure of this compound
The diagram below highlights the key functional groups of the target molecule that are exploited in the following protocols.
Caption: Workflow for CuAAC immobilization.
Protocol: CuAAC on Azide-Agarose Beads
This protocol provides a method for immobilizing the alkyne-containing molecule onto commercially available or user-prepared azide-functionalized agarose beads. [6][7] Materials:
-
Azide-functionalized Agarose Beads (e.g., 4% or 6% cross-linked) [6][7]* this compound
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium L-Ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (Optional, but recommended ligand to stabilize Cu(I))
-
Solvent: Degassed t-Butanol/DMSO/Water mixture (e.g., 4:1:1 v/v/v) or other suitable buffer.
-
Wash Buffers: Reaction solvent, 50% Methanol, Deionized Water.
-
Microcentrifuge tubes
-
Tube rotator or mixer
Procedure:
-
Bead Preparation:
-
Transfer a specified amount of azide-agarose bead slurry (e.g., 10 mg of beads) to a microcentrifuge tube. [8] * Pellet the beads by centrifugation (e.g., 15,000 rpm for 5 min) and carefully discard the supernatant.
-
Wash the beads by adding 1 mL of the reaction solvent, resuspending the beads (ultrasonication can be used for dispersion), centrifuging, and discarding the supernatant. [9]Repeat this wash step twice.
-
-
Preparation of Reagent Stock Solutions:
-
Ligand Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
CuSO₄ Solution: Prepare a 100 mM stock solution in deionized water. [8] * Sodium Ascorbate Solution: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh as ascorbate oxidizes in solution. [10][8] * TBTA Solution (Optional): Prepare a 10 mM stock solution in DMSO.
-
-
Coupling Reaction:
-
To the washed beads, add the reaction components in the following order, vortexing gently after each addition. [8]The final reaction volume can be adjusted as needed (e.g., 500 µL).
-
| Component | Stock Conc. | Final Conc. | Volume for 500 µL Rxn |
| Reaction Solvent | - | - | to 500 µL |
| Ligand Solution | 10 mM | 100-500 µM | 5-25 µL |
| TBTA (optional) | 10 mM | 100 µM | 5 µL |
| CuSO₄ | 100 mM | 1 mM | 5 µL |
| Sodium Ascorbate | 100 mM | 5 mM | 25 µL |
-
Incubation:
-
Place the reaction tube on a rotator or mixer and incubate at room temperature for 16-24 hours. [9]
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with 1 mL each of:
-
Reaction Solvent (3 times)
-
50% Methanol (3 times)
-
Deionized Water (3 times)
-
-
After the final wash, resuspend the beads in a suitable storage buffer (e.g., 20% ethanol) and store at 4°C.
-
Strategy B: Immobilization via Alcohol Esterification
This approach is suitable for coupling the primary alcohol of this compound to a solid support functionalized with carboxylic acid groups. The reaction is mediated by carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to improve efficiency. [5][11][12]
Principle of EDC/NHS Esterification
The immobilization is a two-step process:
-
Activation: The carboxyl groups on the solid support are activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis. The addition of NHS or its water-soluble analog (Sulfo-NHS) displaces the O-acylisourea to form a more stable, amine-reactive (or in this case, alcohol-reactive) NHS ester. [5][12]2. Coupling: The primary alcohol of the target molecule attacks the activated NHS ester, forming a stable covalent ester bond and releasing NHS. [11]
Caption: Workflow for EDC/NHS-mediated esterification.
Protocol: Esterification on Carboxylated Magnetic Beads
This protocol describes the immobilization onto carboxyl-functionalized magnetic beads, which are commonly used for affinity purification applications.
Materials:
-
Carboxyl-functionalized magnetic beads
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Anhydrous DMSO or DMF.
-
Wash Buffers: Activation buffer, Coupling buffer, Deionized Water.
-
Quenching/Blocking Buffer: 1 M Ethanolamine, pH 8.5
-
Magnetic separator rack
Procedure:
-
Bead Preparation:
-
Resuspend the stock magnetic bead solution. Transfer the desired amount (e.g., 10 mg) to a clean tube.
-
Place the tube on the magnetic separator and wait for the beads to pellet against the magnet. Carefully aspirate and discard the supernatant.
-
Remove the tube from the magnet and add 1 mL of Activation Buffer. Resuspend the beads and wash for 1 minute.
-
Repeat the magnetic separation and washing step twice more with Activation Buffer.
-
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer.
-
Resuspend the washed beads in 500 µL of the EDC/NHS solution.
-
Incubate on a rotator for 15-30 minutes at room temperature.
-
Scientist's Note: Do not exceed 30 minutes, as the NHS-ester is susceptible to hydrolysis. Promptly move to the next step.
-
-
Washing Activated Beads:
-
Quickly pellet the beads on the magnetic separator and discard the activation solution.
-
Wash the beads twice with 1 mL of the anhydrous Coupling Buffer (e.g., DMSO) to remove excess EDC/NHS and water.
-
-
Coupling Reaction:
-
Immediately after the final wash, resuspend the activated beads in 500 µL of a 10-50 mM solution of this compound in the anhydrous Coupling Buffer.
-
Incubate on a rotator for 2-4 hours at room temperature, or overnight at 4°C.
-
-
Quenching (Blocking):
-
Pellet the beads and discard the ligand solution.
-
To block any unreacted NHS-ester sites, add 1 mL of Quenching Buffer (1 M Ethanolamine, pH 8.5). [11] * Incubate for 30 minutes at room temperature.
-
-
Final Washes:
-
Wash the beads three times with 1 mL of deionized water.
-
Resuspend the functionalized beads in a suitable storage buffer (e.g., PBS with 0.02% sodium azide) and store at 4°C.
-
Verification and Quantification of Immobilization
Confirming the successful immobilization and quantifying the ligand density are critical for ensuring the quality and consistency of the functionalized support.
| Method | Principle | Application & Insights |
| FTIR Spectroscopy | Measures the vibrational frequencies of chemical bonds. | Can confirm the appearance of new peaks corresponding to the immobilized ligand (e.g., triazole ring C=C/C=N stretches for CuAAC, or ester C=O stretch for esterification) and the disappearance of starting functional group peaks (e.g., azide N≡N stretch). |
| Elemental Analysis | Quantifies the elemental composition (C, H, N, S) of the support. | An increase in the nitrogen content after CuAAC immobilization provides a quantitative measure of the ligand density. |
| UV-Vis Spectroscopy | Measures the absorbance of a chromophore. | If a chromophore is present on the ligand, the amount of unbound ligand in the supernatant after the reaction can be measured to calculate the amount that was immobilized (indirect quantification). [13] |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of molecules. | For some supports, the ligand can be cleaved and analyzed by MS to confirm its identity. This is more common in analytical applications like SPR-MS. [14] |
| Functional Assays | Measures the binding or activity of the immobilized ligand. | The most direct measure of functional success. For example, if the immobilized ligand is intended to capture a protein, a binding assay (e.g., using a fluorescently labeled protein) can quantify the functional capacity of the support. [14] |
References
-
Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. MDPI.[Link]
-
Ligand coupling - Immobilization procedures. SPR-Pages.[Link]
-
Amine Coupling Kits. Nicoya.[Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central (PMC) - NIH.[Link]
-
CuAAC: an efficient Click Chemistry reaction on Solid Phase. ResearchGate.[Link]
-
Click Chemistry (Azide / alkyne reaction). Interchim.[Link]
-
Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI.[Link]
-
Using “click” chemistry to prepare SAM substrates to study stem cell adhesion. PubMed Central (PMC) - NIH.[Link]
-
Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim.[Link]
-
Solid Phase Supported “Click”-Chemistry Approach for the Preparation of Water Soluble Gold Nanoparticle Dimers. ResearchGate.[Link]
-
Agarose and Its Derivatives as Supports for Enzyme Immobilization. PubMed Central (PMC) - NIH.[Link]
-
Agarose beads, azide functional. Nanocs.[Link]
-
Esterification via immobilized enzyme solid support catalyst. ResearchGate.[Link]
-
Studying protein–protein affinity and immobilized ligand–protein affinity interactions using MS-based methods. PubMed Central (PMC) - NIH.[Link]
-
Experiment Protocol 109S Immobilization of ligands (alkyne structure compounds) on azide beads using click chemistry reaction. Toyota-Chem.[Link]
-
Experiment Protocol 109 Immobilization of ligands (alkyne structure). Toyota-Chem.[Link]
-
Solid Alcohol & Esterification (Organic Chemistry). Parco Scientific Co.[Link]
-
Ester synthesis by esterification. Organic Chemistry Portal.[Link]
-
Oriented immobilization of peptide ligands on solid supports. PubMed.[Link]
-
Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Preprints.org.[Link]
-
Solid-phase esterification between poly(vinyl alcohol) and malonic acid and its function in toughening hydrogels. Polymer Chemistry (RSC Publishing).[Link]
-
Quantifying Ligand Binding to the Surface of Metal–Organic Frameworks. ACS Publications.[Link]
-
Immobilization of Molecular Catalysts on Solid Supports via Atomic Layer Deposition for Chemical Synthesis in Sustainable Solvents. ChemRxiv.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Agarose beads, azide functional [nanocs.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. fgb.tamagawa-seiki.com [fgb.tamagawa-seiki.com]
- 9. nacalai.com [nacalai.com]
- 10. interchim.fr [interchim.fr]
- 11. Ligand coupling [sprpages.nl]
- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Studying protein–protein affinity and immobilized ligand–protein affinity interactions using MS-based methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Functionalization Using [4-(but-3-yn-2-yloxy)phenyl]methanol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides detailed application notes and protocols for the use of [4-(but-3-yn-2-yloxy)phenyl]methanol in the functionalization of surfaces. This bifunctional molecule, featuring a terminal alkyne and a primary alcohol, serves as a versatile linker for covalently modifying a wide array of substrates. Its unique structure allows for a two-pronged approach to surface engineering: initial attachment via the hydroxyl group and subsequent bio-orthogonal modification using the alkyne moiety through "click chemistry." This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule for applications in biomaterial science, drug delivery, and diagnostics.
Introduction: The Strategic Advantage of this compound in Surface Engineering
The precise control over the chemical and biological properties of surfaces is a cornerstone of modern materials science and biomedical engineering. This compound emerges as a key enabling reagent in this field. Its molecular architecture, comprising a phenyl ring derivatized with a hydroxyl group and a terminal alkyne, offers a robust platform for creating highly tailored surfaces.
The primary alcohol facilitates covalent attachment to a variety of oxide-based surfaces (e.g., silica, glass, metal oxides) through well-established chemistries such as silanization or esterification. The terminal alkyne group serves as a reactive handle for the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[1][2]. This "click chemistry" approach allows for the covalent immobilization of a vast library of azide-functionalized molecules, including peptides, proteins, nucleic acids, polymers, and small-molecule drugs, under mild, aqueous conditions[3][4][5].
The strategic importance of this molecule lies in its ability to decouple the surface attachment from the bio-functionalization step. This modularity provides researchers with exceptional control over the surface density of ligands and the ability to introduce complex functionalities in a stepwise and controlled manner.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₂ | [6] |
| Molecular Weight | 176.21 g/mol | [6] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO). Limited solubility in water. | Inferred from structure |
| Stability | Stable under standard laboratory conditions. The terminal alkyne is reactive in the presence of specific catalysts (e.g., copper (I)) or strained cyclooctynes. The benzylic alcohol may be susceptible to oxidation under harsh conditions. | [7][8] |
Core Application: Two-Step Surface Functionalization Workflow
The primary application of this compound is a two-step process for surface modification. This workflow provides a versatile platform for a multitude of applications.
Figure 1: Two-step surface functionalization workflow.
Causality Behind the Workflow:
This two-step approach is scientifically robust. The initial covalent attachment of the linker to the substrate ensures a stable and durable foundation. The subsequent "click" reaction is bio-orthogonal, meaning it proceeds with high efficiency and specificity in the presence of other functional groups, making it ideal for the immobilization of complex biomolecules without undesirable side reactions.
Detailed Protocols
The following protocols are designed to be self-validating by including critical washing and characterization steps.
Protocol 1: Preparation of Alkyne-Functionalized Surfaces
This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a silicon-based substrate.
Materials:
-
Silicon wafers or glass slides
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Anhydrous toluene
-
(3-Aminopropyl)triethoxysilane (APTES)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
Procedure:
-
Surface Cleaning and Activation:
-
Immerse the silicon/glass substrates in Piranha solution for 30 minutes to clean and hydroxylate the surface.
-
Rinse extensively with deionized water and dry under a stream of nitrogen.
-
Alternatively, use an oxygen plasma cleaner for 5 minutes.
-
-
Silanization with APTES:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned substrates in the APTES solution for 2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Rinse the substrates with toluene, followed by ethanol, and then deionized water.
-
Cure the substrates in an oven at 110°C for 1 hour. This creates an amine-terminated surface.
-
-
Immobilization of this compound:
-
Dissolve this compound (1.2 equivalents) and DCC (1.2 equivalents) in anhydrous DCM.
-
Add the amine-functionalized substrates to the solution.
-
Add TEA (2 equivalents) to the reaction mixture.
-
Allow the reaction to proceed for 12 hours at room temperature under an inert atmosphere.
-
Rinse the substrates sequentially with DCM, ethanol, and deionized water.
-
Dry the substrates under a stream of nitrogen.
-
Surface Characterization:
-
Contact Angle Goniometry: Successful functionalization should result in a change in the water contact angle.
-
X-ray Photoelectron Spectroscopy (XPS): The appearance of the N1s peak (from the amide bond) and an increase in the C1s signal confirms the immobilization.
-
Atomic Force Microscopy (AFM): To assess the surface morphology and monolayer formation.
Protocol 2: Surface Functionalization via CuAAC
This protocol details the "clicking" of an azide-functionalized molecule onto the alkyne-terminated surface.
Materials:
-
Alkyne-functionalized substrate (from Protocol 1)
-
Azide-modified molecule of interest (e.g., Azido-PEG, azide-labeled peptide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Click Reagents:
-
Prepare a 100 mM solution of CuSO₄ in deionized water.
-
Prepare a 200 mM solution of sodium ascorbate in deionized water. Prepare this solution fresh before each use.
-
Prepare a solution of the azide-modified molecule in TBS or PBS at the desired concentration (typically 1-10 µM).
-
-
Click Reaction:
-
Immerse the alkyne-functionalized substrate in the solution of the azide-modified molecule.
-
Add the CuSO₄ solution to a final concentration of 1 mM.
-
Add the sodium ascorbate solution to a final concentration of 5 mM.
-
Gently agitate the reaction mixture for 1-4 hours at room temperature.
-
-
Washing:
-
Remove the substrate from the reaction solution.
-
Rinse thoroughly with TBS or PBS, followed by deionized water.
-
Dry under a stream of nitrogen.
-
Validation of Functionalization:
-
Fluorescence Microscopy: If a fluorescently-labeled azide was used, the surface should exhibit fluorescence.
-
XPS: The appearance of a high-resolution N1s spectrum with peaks corresponding to the triazole ring confirms the click reaction.
-
Biological Assay: If a bioactive molecule was immobilized, perform a relevant functional assay (e.g., cell adhesion, protein binding).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry for Liposome Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Click Chemistry for Liposome Surface Modification | Springer Nature Experiments [experiments.springernature.com]
- 6. PubChemLite - this compound (C11H12O2) [pubchemlite.lcsb.uni.lu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Click Chemistry Utilizing [4-(but-3-yn-2-yloxy)phenyl]methanol
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed experimental framework for utilizing [4-(but-3-yn-2-yloxy)phenyl]methanol in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The document offers in-depth protocols, from reagent preparation to product purification and analysis. Beyond a simple recitation of steps, this guide delves into the rationale behind experimental choices, ensuring a thorough understanding of the underlying chemical principles. The protocols are designed to be self-validating, with integrated checkpoints for reaction monitoring. All recommendations are grounded in established scientific literature to ensure technical accuracy and reproducibility.
Introduction: The Power of Click Chemistry in Modern Drug Discovery
"Click chemistry" is a concept introduced by K.B. Sharpless in 2001, describing reactions that are high-yielding, wide in scope, and form byproducts that are easily removed.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction, forming a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[][] This reaction's robustness, specificity, and biocompatibility have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[4][5][6]
The triazole ring formed is not merely a linker; it is a bioisostere for the amide bond, offering improved stability against enzymatic degradation.[] This property is particularly valuable in the design of novel therapeutics, including antibody-drug conjugates (ADCs) and PROTACs.[][7]
The subject of this guide, this compound, is a versatile terminal alkyne. Its structure incorporates a benzylic alcohol, which can serve as a handle for further functionalization, and a secondary ether linkage that provides conformational flexibility. These features make it an attractive building block for creating libraries of complex molecules for high-throughput screening.[4]
Reaction Mechanism and Key Considerations
The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate. The copper(I) catalyst can be introduced directly or generated in situ from a copper(II) salt, such as CuSO₄, using a reducing agent like sodium ascorbate.[1][8]
Experimental Protocols
Materials and Reagents
| Reagent | Purity/Grade | Supplier | Notes |
| This compound | ≥95% | Various | Store at 2-8°C. |
| Azide coupling partner (e.g., Benzyl Azide) | ≥98% | Various | Handle with care due to potential explosive properties of small organic azides.[9] |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | ACS Reagent Grade | Various | |
| Sodium Ascorbate | ≥99% | Various | Prepare fresh solutions for each experiment. |
| THPTA | ≥95% | Various | Water-soluble ligand. |
| Solvents (e.g., DMSO, t-BuOH/H₂O) | Anhydrous/HPLC Grade | Various | Choice of solvent depends on the solubility of reactants. |
| Deionized Water | 18.2 MΩ·cm | In-house |
Stock Solution Preparation
-
This compound (Alkyne): Prepare a 100 mM stock solution in DMSO.
-
Azide: Prepare a 100 mM stock solution in DMSO.
-
Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. Note: This solution is susceptible to oxidation and should be prepared fresh.
-
THPTA: Prepare a 100 mM stock solution in deionized water.
General Protocol for CuAAC Reaction
This protocol is for a 1 mL reaction volume with a final alkyne concentration of 10 mM.
-
To a 1.5 mL microcentrifuge tube, add the following in the specified order:
-
740 µL of solvent (e.g., a 1:1 mixture of t-BuOH and H₂O).
-
100 µL of the 100 mM alkyne stock solution.
-
110 µL of the 100 mM azide stock solution (a slight excess of 1.1 equivalents).
-
-
Vortex the mixture gently.
-
Prepare the catalyst premix in a separate tube:
-
10 µL of the 100 mM CuSO₄ stock solution.
-
20 µL of the 100 mM THPTA stock solution (2 equivalents relative to copper).
-
Vortex to mix. The solution should be a light blue color.
-
-
Add the 30 µL of the catalyst premix to the main reaction tube.
-
Initiate the reaction by adding 20 µL of the 1 M sodium ascorbate stock solution.
-
Vortex the reaction mixture thoroughly. The solution may turn a pale yellow or orange color, which is normal.
-
Allow the reaction to proceed at room temperature for 1-4 hours. For less reactive substrates, the reaction can be gently heated to 35-40°C.
Reaction Monitoring and Product Analysis
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method for monitoring the progress of the reaction.[10]
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and hexanes is a good starting point. The polarity can be adjusted to achieve good separation (Rf values between 0.2 and 0.8).
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.
Procedure:
-
Spot three lanes on the TLC plate: the alkyne starting material, the azide starting material, and the reaction mixture.
-
Develop the plate in the chosen mobile phase.
-
Visualize the spots. The reaction is complete when the spot corresponding to the limiting reagent has disappeared and a new, lower Rf spot corresponding to the triazole product is prominent.
High-Performance Liquid Chromatography (HPLC)
For more quantitative analysis, HPLC is the preferred method.[11][12]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid or formic acid) is typically effective.
-
Detection: UV detection at a wavelength where the aromatic components of the reactants and product absorb (e.g., 254 nm).
By injecting aliquots of the reaction mixture over time, a kinetic profile of the reaction can be generated.[13]
Product Purification
Once the reaction is complete, the desired triazole product must be isolated from the catalyst, excess reagents, and byproducts.
-
Aqueous Workup: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. The copper catalyst will largely remain in the aqueous phase.
-
Column Chromatography: For high purity, flash column chromatography on silica gel is recommended. The eluent system used for TLC can be adapted for this purpose.[14]
-
Precipitation: In some cases, particularly with larger biomolecules, the product can be precipitated from the reaction mixture.[15][16]
Safety Precautions
-
Organic Azides: Small organic azides can be explosive and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, in a well-ventilated fume hood.[9]
-
Copper Salts: Copper salts are toxic and should be handled with care.[17]
-
General Handling: Follow standard laboratory safety procedures. Avoid inhalation, ingestion, and skin contact with all chemicals.[17]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst (Cu(I) oxidized to Cu(II)) | Ensure the sodium ascorbate solution is fresh. Degas the solvent to remove dissolved oxygen.[15] |
| Poor solubility of reactants | Try a different solvent system (e.g., DMSO, DMF).[18] | |
| Sequestration of copper by the substrate | Increase the amount of copper and ligand.[8] | |
| Side Product Formation | Oxidative homocoupling of the alkyne | Use a slight excess of sodium ascorbate. Ensure the reaction is not unnecessarily exposed to air.[1] |
Conclusion
The CuAAC click reaction is a powerful and versatile tool for chemical synthesis and bioconjugation. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively utilize this compound as a key building block in their drug discovery and development efforts. The robustness and efficiency of this methodology promise to accelerate the synthesis of novel molecular entities with therapeutic potential.
References
- Click Chemistry for Drug Development and Diverse Chemical–Biology Applications. (n.d.). Google Books.
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Díaz, D. D., et al. (2016). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 11(7), 681-698. Retrieved from [Link]
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Applications of click chemistry in drug discovery. (n.d.). Slideshare. Retrieved from [Link]
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Gümüş, M., & Gümüş, S. (2017). The Use of Click Chemistry in Drug Development Applications. Current Pharmaceutical Analysis, 13(1), 2-11. Retrieved from [Link]
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Alkyne-Azide Click Chemistry Protocol for ADCs. (2024, September 20). AxisPharm. Retrieved from [Link]
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Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Retrieved from [Link]
-
Afsar, M., et al. (2023). Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. Molecules, 28(5), 2305. Retrieved from [Link]
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What is a sensible safety protocol for 'click' reactions with aliphatic organic azides? (2014, October 14). ResearchGate. Retrieved from [Link]
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Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Retrieved from [Link]
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How to clean-up peptides labelled using click chemistry? (2021, May 17). ResearchGate. Retrieved from [Link]
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Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved from [Link]
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Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. (2023, June 19). LCGC International. Retrieved from [Link]
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Supporting Information. (n.d.). Wiley Online Library. Retrieved from [Link]
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(4-but-3-ynyl-phenyl)-methanol. (n.d.). LookChem. Retrieved from [Link]
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4-Phenyl-3-butyn-2-one. (n.d.). PubChem. Retrieved from [Link]
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Eissmann, F., Kafurke, U., & Weber, E. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2566. Retrieved from [Link]
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High Performance Liquid Chromatography Monitoring Reaction Kinetics. (2022, May 4). Bridgewater College Digital Commons. Retrieved from [Link]
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Click Chemistry. (n.d.). Scribd. Retrieved from [Link]
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Click chemistry reagents. (n.d.). Chemie Brunschwig. Retrieved from [Link]
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How To: Monitor by TLC. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
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[4-(Prop-2-yn-1-yloxy)phenyl]methanol. (n.d.). PubChem. Retrieved from [Link]
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4-Phenyl-2-methyl-3-butyn-2-ol. (n.d.). PubChem. Retrieved from [Link]
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4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. (n.d.). PubChem. Retrieved from [Link]
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Application Notes & Protocols for the Synthesis of Fluorescent Probes Using [4-(but-3-yn-2-yloxy)phenyl]methanol
Introduction: A Versatile Linker for Advanced Fluorescent Probe Development
In the dynamic field of molecular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time. The design of these probes is a multi-faceted challenge, requiring not only a highly fluorescent reporter molecule but also a versatile and biocompatible linker that allows for precise attachment to a target of interest. [4-(but-3-yn-2-yloxy)phenyl]methanol emerges as a superior building block in this context, offering a unique combination of a terminal alkyne for efficient bioconjugation via "click" chemistry and a readily modifiable benzyl alcohol group.
The strategic placement of the butynyloxy group provides spatial separation between the aromatic core and the reactive alkyne, minimizing steric hindrance and promoting high reaction yields. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of bespoke fluorescent probes. We will delve into the underlying chemical principles, provide a detailed step-by-step protocol for a model synthesis, and discuss the characterization and application of the resulting probes.
The Power of Click Chemistry: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne functionality of this compound is the gateway to one of the most robust and reliable bioconjugation reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click" reaction is celebrated for its high efficiency, selectivity, and biocompatibility, proceeding readily in aqueous environments with minimal byproducts.[1][2] The reaction forms a stable triazole ring, covalently linking the alkyne-containing linker to an azide-modified fluorophore.[1] This modularity allows for the straightforward synthesis of a diverse library of fluorescent probes with tailored photophysical properties.[2]
The benzyl alcohol moiety of this compound offers a secondary point for modification. It can be oxidized to an aldehyde for further conjugation, or used as an attachment point for other functional groups, such as targeting ligands or solubility enhancers, prior to the click reaction. This dual functionality makes it an exceptionally versatile scaffold for creating sophisticated molecular architectures.
Experimental Protocol: Synthesis of a Fluorescent Probe via CuAAC
This protocol details the synthesis of a model fluorescent probe by reacting this compound with a commercially available azide-modified fluorophore, such as 5-Carboxytetramethylrhodamine Azide (5-TAMRA-Azide).
Materials:
-
This compound
-
5-TAMRA-Azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable Cu(I)-stabilizing ligand
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), and water (deionized)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
-
Standard laboratory glassware and equipment
Reaction Scheme:
Caption: General workflow for the synthesis of a fluorescent probe.
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM solution of this compound in DMF.
-
Prepare a 10 mM solution of 5-TAMRA-Azide in DMF.
-
Prepare a 100 mM solution of sodium ascorbate in deionized water. This solution should be made fresh before each use.
-
Prepare a 10 mM solution of CuSO₄·5H₂O in deionized water.
-
If using a ligand, prepare a 10 mM solution of TBTA in DMF.
-
-
Reaction Setup:
-
In a clean, dry reaction vial, add 1.0 equivalent of the this compound stock solution.
-
Add 1.05 equivalents of the 5-TAMRA-Azide stock solution.
-
Add the solvent (e.g., a 1:1 mixture of DMF and water) to achieve a final concentration of approximately 1-5 mM of the limiting reagent.
-
If using a ligand, add 0.1 equivalents of the TBTA stock solution and mix gently. The use of a ligand like TBTA can accelerate the reaction and protect the fluorophore from degradation.
-
-
Initiation of the Reaction:
-
Add 1.0 equivalent of the CuSO₄·5H₂O stock solution to the reaction mixture.
-
Immediately add 2.0 equivalents of the freshly prepared sodium ascorbate stock solution. The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of DCM and methanol (e.g., 9:1 v/v). The product spot should be more polar than the starting alkyne and will be brightly colored and fluorescent under UV light. The reaction is typically complete within 1-4 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent, such as DCM or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. The elution gradient will depend on the specific fluorophore used, but a gradient of methanol in DCM is a good starting point.
-
Quantitative Data Summary:
| Parameter | Recommended Value | Rationale |
| Reactant Ratio | 1:1.05 (Alkyne:Azide) | A slight excess of the azide can help drive the reaction to completion. |
| Catalyst Loading | 1-5 mol% CuSO₄·5H₂O | Lower catalyst loading is often sufficient and minimizes potential side reactions. |
| Reducing Agent | 2-5 equivalents Sodium Ascorbate | Ensures complete reduction of Cu(II) to Cu(I) and maintains the catalytic cycle. |
| Ligand (Optional) | 0.1-1 equivalent TBTA | Accelerates the reaction and protects the dye from degradation.[3] |
| Reaction Time | 1-4 hours | Typically sufficient for completion at room temperature. |
| Temperature | Room Temperature | The reaction is generally efficient at ambient temperatures. |
Characterization of the Synthesized Fluorescent Probe
Following purification, it is crucial to thoroughly characterize the newly synthesized fluorescent probe to confirm its identity and assess its photophysical properties.
-
Structural Verification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the formation of the triazole ring and the overall structure of the molecule.
-
Mass Spectrometry (MS): To verify the molecular weight of the final product.
-
-
Photophysical Characterization:
-
UV-Visible Absorption Spectroscopy: To determine the absorption maxima (λ_abs).
-
Fluorescence Spectroscopy: To determine the emission maxima (λ_em), quantum yield (Φ_F), and Stokes shift. These properties are critical for assessing the probe's performance in imaging applications.
-
Application: Cellular Imaging
Fluorescent probes synthesized using this compound as a linker can be employed in a wide range of cellular imaging applications. The benzyl alcohol group can be further functionalized with a targeting moiety, such as a peptide or a small molecule, to direct the probe to a specific cellular location or protein.
Illustrative Signaling Pathway Application:
Let's consider a scenario where the hydroxyl group of our synthesized TAMRA-probe is conjugated to a ligand that targets a specific cell surface receptor, for instance, a G-protein coupled receptor (GPCR).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for [4-(but-3-yn-2-yloxy)phenyl]methanol Conjugation
Welcome to the technical support center for the conjugation of [4-(but-3-yn-2-yloxy)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the optimization of reaction conditions for this specific terminal alkyne. The primary focus will be on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," due to its high efficiency, specificity, and compatibility with a wide range of functional groups.[1][2][3]
I. Overview of the Conjugation Reaction
The conjugation of this compound involves the formation of a stable 1,2,3-triazole ring by reacting its terminal alkyne group with an azide-functionalized molecule. This reaction is most effectively catalyzed by copper(I) ions.[2][4][5] The general reaction scheme is depicted below:
Caption: General scheme of the CuAAC reaction for conjugating this compound.
The Cu(I) catalyst can be introduced directly as a salt (e.g., CuI, CuBr) or, more commonly, generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[4][6] The use of a stabilizing ligand is highly recommended to protect the Cu(I) from oxidation and disproportionation, and to accelerate the reaction.[1][7][8]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the conjugation of this compound in a question-and-answer format.
Q1: My reaction shows low or no product formation. What are the likely causes and how can I resolve this?
A1: Low or no yield is a common issue in CuAAC reactions and can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Cause 1: Inactive Catalyst The active catalyst, Cu(I), is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[9]
-
Solution:
-
Deoxygenate Solutions: Before adding the copper catalyst, thoroughly degas all reaction buffers and solvent mixtures by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.[10][11]
-
Use a Fresh Reducing Agent: Sodium ascorbate solutions are susceptible to air oxidation. Always use a freshly prepared solution of sodium ascorbate.[10][11]
-
Ensure Sufficient Reducing Agent: Use a molar excess of sodium ascorbate relative to the copper sulfate (typically 5-10 equivalents).[12]
-
Possible Cause 2: Inappropriate Ligand or Ligand-to-Copper Ratio The choice and concentration of the stabilizing ligand are critical. The ligand not only protects the Cu(I) but also accelerates the reaction.[1][13]
-
Solution:
-
Select the Right Ligand: For aqueous reactions, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are excellent choices.[6] For reactions in organic solvents, TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is commonly used.[7]
-
Optimize Ligand-to-Copper Ratio: A ligand-to-copper ratio of 2:1 to 5:1 is often recommended to ensure full coordination and protection of the copper ion.[8][14][15]
-
Possible Cause 3: Suboptimal Reaction Conditions The reaction kinetics are influenced by pH, temperature, and solvent.
-
Solution:
-
pH: The optimal pH range for CuAAC is typically between 7 and 9.[12] Buffers like phosphate or HEPES are generally suitable. Avoid Tris buffers as they can chelate copper and slow the reaction.[8][14]
-
Temperature: While many CuAAC reactions proceed at room temperature, gentle heating (e.g., 37-45 °C) can increase the reaction rate, particularly if one of the reactants has low solubility or reactivity.[5]
-
Solvent: If your azide-containing molecule has poor water solubility, adding a co-solvent like DMSO, t-BuOH, or acetonitrile can improve solubility and reaction efficiency.[14][16] A common solvent system is a mixture of an aqueous buffer and an organic solvent.
-
Caption: Troubleshooting workflow for low product yield in CuAAC reactions.
Q2: I am observing significant side product formation, particularly a dimer of my alkyne. How can I prevent this?
A2: The dimerization of the terminal alkyne is a common side reaction known as Glaser coupling.[9] This is an oxidative homocoupling process that is also catalyzed by copper, particularly when Cu(I) is oxidized to Cu(II) in the presence of oxygen.
-
Solution:
-
Strict Anaerobic Conditions: The most effective way to prevent Glaser coupling is to rigorously exclude oxygen from the reaction mixture. As mentioned above, deoxygenate all solutions thoroughly.[17]
-
Maintain a Reducing Environment: Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present throughout the reaction to rapidly convert any formed Cu(II) back to the catalytically active Cu(I).[17]
-
Effective Ligand Use: A well-chosen ligand at an optimal concentration will stabilize the Cu(I) and can help suppress side reactions by preventing the formation of copper acetylide aggregates that may be more prone to oxidation.[1]
-
Q3: My biomolecule (protein, peptide, etc.) is degrading or precipitating during the conjugation reaction. What can I do?
A3: Biomolecule instability during CuAAC is often due to the generation of reactive oxygen species (ROS) or interactions with the catalyst system.
-
Solution:
-
Minimize ROS Generation: The combination of Cu(I), a reducing agent, and oxygen can produce ROS, which can damage sensitive biomolecules like proteins.[17] The use of a copper-stabilizing ligand is crucial to mitigate this.[8][17]
-
Use ROS Scavengers: Adding aminoguanidine to the reaction mixture can help to intercept byproducts of ascorbate oxidation that might otherwise react with and damage proteins.[15]
-
Optimize Copper Concentration: High concentrations of copper can be detrimental to biomolecules. It is advisable to use the lowest effective concentration of the copper catalyst, typically in the range of 50-100 µM for bioconjugation reactions.[15]
-
Consider Ligand-to-Biomolecule Compatibility: Ensure that the chosen ligand does not adversely interact with your biomolecule. Water-soluble ligands like THPTA are generally biocompatible.[6]
-
Check for Thiol Interference: If your biomolecule contains free thiols (e.g., cysteine residues), they can bind to copper and inhibit the reaction.[1][8] In such cases, using an excess of the copper catalyst or adding a sacrificial metal like Zn(II) might be beneficial.[8]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the reactants? A1: In many cases, using a slight excess (1.1 to 1.5 equivalents) of one of the reactants can help drive the reaction to completion. If this compound is more readily available or less expensive than your azide-functionalized molecule, using it in slight excess is a common strategy. For bioconjugations where the biomolecule is precious, the smaller molecule is typically used in excess.[18]
Q2: Which solvents are recommended for this conjugation? A2: The choice of solvent depends on the solubility of your azide-functionalized partner.
-
Aqueous Buffers: For water-soluble azides, phosphate-buffered saline (PBS) or other buffers with a pH between 7 and 9 are suitable.[12]
-
Mixed Solvent Systems: For less soluble azides, a mixture of water or buffer with an organic co-solvent such as DMSO, t-BuOH, or acetonitrile is effective.[14][19] Acetonitrile has been reported to stabilize the copper ion, sometimes even obviating the need for another ligand.[16]
Q3: How can I monitor the progress of the reaction? A3: Reaction progress can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): For small molecule conjugations, TLC is a quick and easy way to check for the consumption of starting materials and the appearance of the product spot.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress by separating and quantifying the reactants and the product.[16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for confirming the formation of the desired conjugate by providing both retention time information and the mass of the product.[18]
Q4: What are the best practices for purifying the final conjugate? A4: The purification method depends on the nature of the conjugate.
-
For Small Molecule Conjugates: Purification can often be achieved by simple filtration or extraction if the product precipitates or has significantly different solubility from the starting materials.[2] Column chromatography on silica gel is also a standard method.[20]
-
For Bioconjugates: Size-exclusion chromatography (SEC) is commonly used to separate the larger bioconjugate from smaller unreacted molecules and catalyst components.[18] Dialysis or the use of desalting columns can also be effective for removing small molecule impurities.[21] For oligonucleotide conjugates, precipitation with acetone or ethanol can be an effective purification step.[10][11][22]
Q5: Are there any specific considerations for the this compound moiety? A5: The chemical structure of this compound is generally robust and compatible with standard CuAAC conditions. The benzylic alcohol and the ether linkage are typically stable. However, it is always good practice to confirm the structure and purity of your starting material by NMR or mass spectrometry before beginning the conjugation reaction. The related structure, 4-aryl-2-methyl-3-butyn-2-ol, can undergo deprotection under basic conditions to yield a terminal alkyne; ensure your reaction conditions are not overly basic if you are not intending for a similar transformation.[23][24]
IV. Optimized Starting Protocol for Conjugation
This protocol provides a general starting point for the conjugation of this compound with an azide-functionalized molecule in an aqueous/organic mixture. Optimization may be required based on the specific properties of the azide.
Materials
-
This compound
-
Azide-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
THPTA ligand
-
Sodium ascorbate
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
DMSO (or other suitable co-solvent)
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Step-by-Step Protocol
-
Prepare Stock Solutions:
-
Copper/Ligand Solution: Prepare a 10 mM stock solution of CuSO₄ in deionized water and a 50 mM stock solution of THPTA in deionized water. Just before use, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio (e.g., 100 µL of 10 mM CuSO₄ and 100 µL of 50 mM THPTA).[6]
-
Sodium Ascorbate Solution: Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh on the day of the experiment.[10]
-
Reactant Solutions: Prepare stock solutions of this compound and your azide-functionalized molecule in a suitable solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a reaction vial, add the azide-functionalized molecule from its stock solution.
-
Add the this compound from its stock solution (typically 1.1 to 1.2 equivalents).
-
Add phosphate buffer and DMSO to achieve the desired final concentrations and co-solvent percentage (e.g., a final DMSO concentration of 10-50%). The final concentration of the limiting reactant should ideally be in the range of 1-10 mM for efficient reaction.
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
-
Initiate the Reaction:
-
Add the pre-mixed Copper/Ligand solution to the reaction mixture to achieve a final copper concentration of 50-500 µM.
-
Add the fresh sodium ascorbate solution to the reaction mixture to achieve a final concentration of 1-5 mM.
-
Briefly vortex the mixture and then flush the headspace of the vial with inert gas before sealing.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 37 °C) with stirring.
-
Monitor the reaction progress periodically using an appropriate analytical technique (TLC, HPLC, or LC-MS). Reactions are often complete within 1-4 hours but may be left overnight if necessary.
-
-
Work-up and Purification:
-
Once the reaction is complete, proceed with the appropriate purification method as described in the FAQ section (e.g., column chromatography for small molecules, or SEC/dialysis for bioconjugates).
-
Summary of Recommended Reaction Parameters
| Parameter | Recommended Range/Value | Rationale |
| Reactant Ratio | 1:1.1 to 1:1.5 (Alkyne:Azide or vice versa) | Drives the reaction to completion.[18] |
| Solvent | Aqueous buffer (pH 7-9) with 0-50% co-solvent (DMSO, t-BuOH) | Balances reactant solubility and biocompatibility.[12][14] |
| Copper Source | CuSO₄ with Sodium Ascorbate | Convenient in situ generation of Cu(I).[4] |
| Copper Conc. | 50 µM - 1 mM | Lower end for bioconjugation to minimize damage.[15] |
| Ligand | THPTA (aqueous) or TBTA (organic) | Stabilizes Cu(I) and accelerates the reaction.[6][7] |
| Ligand:Copper Ratio | 2:1 to 5:1 | Ensures complete coordination of copper.[8][14] |
| Reducing Agent | Sodium Ascorbate (5-10 eq. to Cu) | Maintains the active Cu(I) state.[12] |
| Temperature | Room Temperature to 45 °C | Balances reaction rate and stability of reactants.[5] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of Cu(I) and alkyne homocoupling.[17] |
V. References
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. PubMed Central. Available at: [Link]
-
Azide-alkyne Huisgen cycloaddition - Wikipedia. Wikipedia. Available at: [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. Available at: [Link]
-
The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? - SciSpace. SciSpace. Available at: [Link]
-
General Frequently Asked Questions for Bioconjugation - CellMosaic. CellMosaic. Available at: [Link]
-
Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC. NIH. Available at: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC. NIH. Available at: [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC. NIH. Available at: [Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Taylor & Francis Online. Available at: [Link]
-
[Orgo Lab 2] Click Chemistry - YouTube. YouTube. Available at: [Link]
-
Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC. NIH. Available at: [Link]
-
Click Chemistry: new protocol for the labeling and modification of biomolecules - Interchim. Interchim. Available at: [Link]
-
Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions - Beilstein Journals. Beilstein Journals. Available at: [Link]
-
Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC. NIH. Available at: [Link]
-
Bioconjugation simply explained - Single Use Support. Single Use Support. Available at: [Link]
-
Click chemistry - Wikipedia. Wikipedia. Available at: [Link]
-
(PDF) Light-induced primary amines and o-nitrobenzyl alcohols cyclization as a versatile photoclick reaction for modular conjugation - ResearchGate. ResearchGate. Available at: [Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC. NIH. Available at: [Link]
-
A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids | Chemical Reviews. ACS Publications. Available at: [Link]
-
Conjugation Based on Click Chemistry - Creative Biolabs. Creative Biolabs. Available at: [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC. PubMed Central. Available at: [Link]
-
A rapid and efficient synthetic route to terminal arylacetylenes by tetrabutylammonium hydroxide- and methanol-catalyzed cleavage of 4-aryl-2-methyl-3-butyn-2-ols - Beilstein Journals. Beilstein Journals. Available at: [Link]
-
Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues - MDPI. MDPI. Available at: [Link]
-
A rapid and efficient synthetic route to terminal arylacetylenes by tetrabutylammonium hydroxide- and methanol-catalyzed cleavage of 4-aryl-2-methyl-3-butyn-2-ols - NIH. NIH. Available at: [Link]
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- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
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- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. cellmosaic.com [cellmosaic.com]
- 19. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 20. youtube.com [youtube.com]
- 21. vectorlabs.com [vectorlabs.com]
- 22. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 23. BJOC - A rapid and efficient synthetic route to terminal arylacetylenes by tetrabutylammonium hydroxide- and methanol-catalyzed cleavage of 4-aryl-2-methyl-3-butyn-2-ols [beilstein-journals.org]
- 24. A rapid and efficient synthetic route to terminal arylacetylenes by tetrabutylammonium hydroxide- and methanol-catalyzed cleavage of 4-aryl-2-methyl-3-butyn-2-ols - PMC [pmc.ncbi.nlm.nih.gov]
Preventing side reactions with [4-(but-3-yn-2-yloxy)phenyl]methanol
Welcome to the technical support center for [4-(but-3-yn-2-yloxy)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and prevent unwanted side reactions, ensuring the integrity and success of your experiments.
Introduction to the Reactivity of this compound
This compound is a valuable building block possessing three key functional groups: a terminal alkyne, a secondary benzylic ether, and a primary benzyl alcohol. This unique combination allows for a variety of subsequent chemical transformations, such as click chemistry, oxidation, or nucleophilic substitution. However, the interplay of these functional groups can also lead to a range of potential side reactions if not handled with appropriate care and consideration. This guide will provide a comprehensive overview of these challenges and their solutions.
Frequently Asked Questions (FAQs)
Q1: What are the main functional groups in this compound and their primary reactivities?
A1: The molecule has three key functional groups:
-
Terminal Alkyne (-C≡CH): The terminal proton is weakly acidic and can be deprotonated by strong bases. This group is highly reactive in cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[][2]
-
Benzyl Alcohol (-CH₂OH): This primary alcohol is susceptible to oxidation to form an aldehyde or a carboxylic acid.[3][4][5] The benzylic position also enhances the reactivity of the hydroxyl group in substitution reactions.
-
Benzylic Ether (-O-CH(CH₃)-): Ethers are generally stable, but the benzylic position makes this ether linkage susceptible to cleavage under strong acidic conditions.[6][7][8][9][10]
Q2: I am observing low to no yield in my click chemistry reaction. What are the possible causes?
A2: Low yields in CuAAC reactions are common and can often be traced back to a few key factors:
-
Inactive Copper Catalyst: The active catalyst in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state. Ensure you are using a reducing agent like sodium ascorbate to maintain the copper in its +1 oxidation state.[11][12]
-
Purity of Starting Materials: Impurities in your this compound or your azide partner can interfere with the reaction. Purification of starting materials is crucial.
-
Reaction Conditions: Suboptimal temperature, solvent, or pH can all negatively impact the reaction rate and yield.
Q3: My reaction mixture is turning brown and I'm seeing a complex mixture of products. What could be happening?
A3: A brown, complex reaction mixture often indicates decomposition or polymerization. For this molecule, potential causes include:
-
Alkyne Polymerization: Under basic conditions, especially with heating, terminal alkynes can polymerize.
-
Oxidation of the Benzyl Alcohol: If your reaction is exposed to air or oxidizing agents, the benzyl alcohol can be oxidized, leading to a mixture of aldehyde and carboxylic acid byproducts.[3][4][5]
-
Ether Cleavage: If your reaction conditions are acidic, you may be cleaving the ether linkage.[6][7][8][9][10]
Troubleshooting Guide: Common Side Reactions and Their Prevention
This section provides a detailed breakdown of potential side reactions and step-by-step protocols to mitigate them.
Issue 1: Unwanted Reactions of the Terminal Alkyne
The terminal alkyne is a versatile handle for click chemistry, but its reactivity can also be a source of side products.
The acidic proton of the terminal alkyne can be unintentionally removed by strong bases, leading to undesired reactions or inactivation of your base.
Solution: Protection of the Terminal Alkyne
Protecting the alkyne as a silyl ether is a common and effective strategy.[13] The triisopropylsilyl (TIPS) group is a robust choice.
Protocol: TIPS Protection of the Terminal Alkyne
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Add triethylamine (1.5 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection: The TIPS group can be easily removed using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF.
Issue 2: Side Reactions of the Benzyl Alcohol
The reactivity of the benzyl alcohol needs to be managed, particularly when performing reactions that are sensitive to hydroxyl groups or involve oxidizing conditions.
The benzyl alcohol is readily oxidized to benzaldehyde or benzoic acid, which can complicate purification and reduce the yield of the desired product.[3][4][5][14][15]
Solution: Protection of the Benzyl Alcohol
Protecting the alcohol as a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is an effective way to prevent oxidation.
Protocol: TBDMS Protection of the Benzyl Alcohol
-
Dissolve this compound (1 equivalent) and imidazole (2.5 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equivalents) in one portion.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection: The TBDMS group can be removed with TBAF in THF or with an acid catalyst like acetic acid in THF/water.
Issue 3: Cleavage of the Ether Linkage
While generally stable, the benzylic ether can be cleaved under strongly acidic conditions.
Reactions employing strong acids (e.g., HBr, HI) can lead to the cleavage of the ether bond, resulting in a phenol and a secondary alcohol.[6][7][8][9][10]
Solution: Avoidance of Strong Acids
The most straightforward solution is to avoid strongly acidic conditions. If acidic conditions are necessary, consider using a milder Lewis acid or ensuring the reaction is performed at low temperatures to minimize this side reaction. If strong acid is unavoidable, protecting the alcohol may not be sufficient, and an alternative synthetic route should be considered.
Visualizing Reaction Pathways
To better understand the potential reaction pathways, the following diagrams illustrate the key transformations.
Caption: Potential side reactions of this compound.
Experimental Workflow: Orthogonal Protection Strategy
For multi-step syntheses, an orthogonal protection strategy is often necessary to selectively unmask one functional group while the others remain protected.
Sources
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04822A [pubs.rsc.org]
- 4. Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 7. fiveable.me [fiveable.me]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ether cleavage - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. learninglink.oup.com [learninglink.oup.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of [4-(but-3-yn-2-yloxy)phenyl]methanol Conjugates by HPLC
Welcome to the technical support center for the HPLC purification of [4-(but-3-yn-2-yloxy)phenyl]methanol and its conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and principles outlined herein are grounded in established chromatographic theory and extensive field experience to ensure scientific integrity and practical applicability.
Introduction: The Challenge of Purifying Alkyne-Containing Conjugates
This compound is a valuable bifunctional linker, featuring a terminal alkyne for click chemistry conjugation and a benzylic alcohol for further functionalization. Its conjugates, which can range from small molecules to large biologics like antibodies, often exhibit complex purification profiles. The unique chemical properties of the phenyl ether, the chiral center at the 2-position of the butynyl group, and the reactive alkyne moiety necessitate a carefully considered HPLC purification strategy. This guide will walk you through common challenges and provide robust solutions to achieve high-purity products.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC purification of this compound conjugates. Each problem is analyzed from a causal perspective, followed by a step-by-step resolution protocol.
Issue 1: Poor Peak Shape - Tailing Peaks
Peak tailing is a common problem when purifying polar and ionizable compounds, and it can significantly impact resolution and accurate quantification.[1]
Root Cause Analysis:
-
Secondary Interactions: The primary cause of peak tailing is often unwanted interactions between the analyte and the stationary phase.[2] For silica-based C18 columns, residual silanol groups on the silica surface can interact with polar moieties on your conjugate, such as the hydroxyl group or any basic functional groups, leading to tailing.[2]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of an ionizable group in your conjugate, it can exist in both ionized and non-ionized forms, resulting in peak tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Column Degradation: A void at the head of the column or a contaminated inlet frit can disrupt the sample band, causing tailing.
Troubleshooting Protocol:
-
Assess Mobile Phase pH:
-
If your conjugate has acidic or basic groups, adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte to ensure it is fully ionized or deionized.
-
For basic compounds, operating at a lower pH (e.g., with 0.1% trifluoroacetic acid or formic acid) can protonate the basic sites and minimize interaction with silanols.
-
-
Incorporate Mobile Phase Additives:
-
Add a competing base, such as triethylamine (TEA) at a low concentration (0.1-0.5%), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte.[3]
-
Consider using an ionic liquid additive, which can also effectively shield residual silanols and improve peak shape.[4]
-
-
Optimize Organic Modifier:
-
Switching between acetonitrile and methanol can alter selectivity and sometimes improve peak shape. Methanol, being a stronger proton donor, can sometimes better mask silanol interactions.
-
-
Reduce Sample Load:
-
Systematically decrease the injection volume or the concentration of your sample to see if the peak shape improves.
-
-
Column Health Check:
-
If the above steps fail, the issue might be the column itself. A simple test is to run a standard compound with a known peak shape. If it also tails, the column is likely the problem.
-
Try back-flushing the column (if the manufacturer's instructions permit) to remove any particulates on the inlet frit.[5]
-
Issue 2: Low Resolution Between Conjugate Species (e.g., Different Drug-to-Antibody Ratios)
For large molecule conjugates like antibody-drug conjugates (ADCs), resolving species with different numbers of attached linkers (DAR) is critical.
Root Cause Analysis:
-
Insufficiently Selective Stationary Phase: A standard C18 column may not provide enough selectivity to separate large, complex conjugates that differ only by a few small linker-payload moieties.
-
Suboptimal Gradient: A gradient that is too steep will cause peaks to elute too closely together.
-
Inappropriate Organic Modifier: The choice of organic solvent can significantly impact the resolution of closely related hydrophobic species.
Troubleshooting Protocol:
-
Stationary Phase Selection:
-
For ADCs, consider using a stationary phase with a different selectivity, such as a phenyl-hexyl column, which can provide pi-pi interactions with the aromatic rings in your linker and payload.
-
Wider pore size columns (e.g., 300 Å) are generally recommended for large molecules like antibodies to ensure they can access the stationary phase.
-
-
Gradient Optimization:
-
Decrease the gradient slope. A shallower gradient provides more time for the different conjugate species to interact with the stationary phase and achieve separation.
-
Incorporate isocratic holds at key points in the gradient where the peaks of interest are eluting.
-
-
Mobile Phase Composition:
-
The composition of the mobile phase is crucial for achieving optimal separation in HPLC.[6] The choice of solvents depends on the sample's properties and the type of HPLC being used.[6]
-
Optimize the concentration of the organic modifier. For reversed-phase chromatography, a lower percentage of organic solvent will increase retention and may improve resolution.
-
-
Temperature Control:
-
Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, sometimes leading to sharper peaks and better resolution. However, be mindful of the thermal stability of your conjugate.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC purification method for a novel this compound conjugate?
A1: A logical starting point for a new conjugate is a generic reversed-phase method that you can then optimize.
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18, 2.1 or 4.6 mm ID, 50-150 mm length, 1.7-5 µm particle size | C18 is a versatile stationary phase for a wide range of hydrophobicities. |
| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water | Provides good peak shape for many compounds and is mass spectrometry compatible. |
| Mobile Phase B | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common strong solvent with low viscosity and UV cutoff. |
| Gradient | 5-95% B over 15-30 minutes | A broad gradient is a good starting point to determine the elution profile. |
| Flow Rate | 0.3-1.0 mL/min (for 2.1-4.6 mm ID columns) | A standard flow rate for analytical scale columns. |
| Detection | UV at 254 nm and 280 nm | The phenyl group will absorb around 254 nm. If conjugated to a protein, 280 nm is also useful. |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak shape and reduce backpressure. |
Experimental Workflow for Method Development:
Caption: A streamlined workflow for HPLC method development.
Q2: My compound is a racemate. How can I separate the enantiomers of this compound or its conjugates?
A2: The chiral center at the but-3-yn-2-yloxy position means that your compound and its conjugates can exist as enantiomers. Separating these requires a chiral stationary phase (CSP).
Chiral Separation Strategy:
-
Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and effective for a wide range of compounds.[7] Start by screening a few different polysaccharide-based columns.
-
Mobile Phase: Chiral separations are often performed in normal-phase (e.g., hexane/isopropanol) or polar organic mode (e.g., acetonitrile/methanol). A small amount of an additive like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can improve peak shape and resolution.
-
Pre-column Derivatization: For the unconjugated linker, which lacks a strong chromophore, detection can be challenging.[8] A strategy to overcome this is pre-column derivatization with a UV-active tag.[9] Alternatively, complexation with a metal, like cobalt, can significantly enhance UV absorbance and also increase the steric bulk, which can aid in chiral recognition.[8]
Q3: I am concerned about the stability of the terminal alkyne during purification. What precautions should I take?
A3: Terminal alkynes are generally stable under typical reversed-phase HPLC conditions. However, prolonged exposure to harsh conditions should be avoided.
Considerations for Alkyne Stability:
-
pH: Extremely high or low pH could potentially affect the alkyne, although this is not common. It is best to work within a pH range of 2-8 for silica-based columns to also ensure column longevity.
-
Metal Contamination: Trace metals in the HPLC system can sometimes interact with alkynes. While not a common issue with modern HPLC systems, if you suspect this is a problem, adding a chelating agent like EDTA to the mobile phase can help.[10]
-
Oxidation: While the alkyne itself is not particularly prone to oxidation, other parts of your conjugate might be. Degassing the mobile phase is always good practice to remove dissolved oxygen.
Q4: How do I properly prepare my sample for HPLC purification?
A4: Proper sample preparation is critical to prevent column clogging and to ensure reproducible results.[11]
Sample Preparation Protocol:
-
Dissolution: Dissolve your sample in a solvent that is compatible with the mobile phase. Ideally, use the initial mobile phase composition to avoid peak distortion. If the sample is not soluble in the initial mobile phase, use a stronger solvent but inject the smallest possible volume.
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column frit.
-
Concentration: Ensure the sample concentration is within the linear range of the detector and does not overload the column.
Logical Flow for Sample Preparation:
Caption: Standard sample preparation workflow for HPLC.
References
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]
-
Bao, X., et al. (2016). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. Molecules, 21(9), 1236. [Link]
-
Biotech, C. (n.d.). The Science of Separation: Understanding High-Performance Liquid Chromatography. Chemeurope.com. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Wang, D., et al. (2021). Current approaches for the purification of antibody-drug conjugates. Biotechnology Journal, 16(11), e2100101. [Link]
-
The Chiral Notebook. (n.d.). Phenomenex. [Link]
-
Li, M., et al. (2024). Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. Analytical Methods, 16(22), 3492-3503. [Link]
-
Yuliani, N., et al. (2018). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Rasayan Journal of Chemistry, 11(2), 651-659. [Link]
-
Tran, B. Q., et al. (2016). RP-HPLC DAR Characterization of Site-Specific Antibody Drug Conjugates Produced in a Cell-Free Expression System. Bioconjugate Chemistry, 27(7), 1644-1649. [Link]
-
Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Agilent Technologies. [Link]
-
Pan, C., et al. (2015). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS J, 17(3), 527-539. [Link]
-
(n.d.). HPLC Troubleshooting Guide. [Link]
-
He, L., et al. (2012). Effect of Ionic Liquids as the Mobile Phase Additives on the HPLC Resolution of Four Active Compounds from Sophora flavescens Ait. International Journal of Molecular Sciences, 13(12), 16641-16650. [Link]
-
Dolan, J. W. (2002). The cleaning and regeneration of HPLC reversed-phase HPLC columns. LCGC North America, 20(5), 434-440. [Link]
-
Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatographic Science. [Link]
-
Hu, Z., et al. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(10), 3112-3119. [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]
-
Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its degradation products. Pharmacia, 69(2), 335-341. [Link]
-
Dolan, M. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
-
Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]
-
SIELC Technologies. (2018). 4-Phenyl-3-butyn-2-one. [Link]
-
Gricar, M., et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas. International Journal of Molecular Sciences, 25(9), 5029. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]
-
Beck, A., et al. (2015). Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International. [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]
-
HALO® Columns. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]
-
Zhang, Y., et al. (2018). Effect of Ionic Liquid Additives to Mobile Phase on Separation and System Efficiency for HPLC of Selected Alkaloids on Different Stationary Phases. Journal of Chromatographic Science, 56(8), 701-708. [Link]
-
Soukup, J., & Jandera, P. (2017). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 22(10), 1649. [Link]
Sources
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- 2. halocolumns.com [halocolumns.com]
- 3. mdpi.com [mdpi.com]
- 4. Effect of Ionic Liquids as the Mobile Phase Additives on the HPLC Resolution of Four Active Compounds from Sophora flavescens Ait - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. brieflands.com [brieflands.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Solubility Enhancement for [4-(but-3-yn-2-yloxy)phenyl]methanol
Welcome to the technical support resource for handling challenging compounds in aqueous media. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [4-(but-3-yn-2-yloxy)phenyl]methanol. Our goal is to equip you with the foundational knowledge and practical protocols to overcome solubility issues and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my compound, this compound, poorly soluble in aqueous buffers?
Answer: The limited aqueous solubility of this compound stems directly from its molecular structure. The molecule's overall character is a balance between its polar and non-polar regions. In this case, the non-polar components—the phenyl ring and the butynyl group—dominate, making the compound hydrophobic (lipophilic).
To quantify this, we look at its predicted octanol-water partition coefficient (XlogP), which is approximately 1.5.[1] This value indicates a preference for a non-polar environment (like octanol) over a polar one (like water), predicting low aqueous solubility. The polar hydroxyl (-OH) and ether (-O-) groups are not sufficient to overcome the hydrophobicity of the larger carbon skeleton.
Q2: What are the primary laboratory-scale strategies I can use to improve its solubility?
Answer: For typical research and development applications, three primary methods are highly effective for improving the solubility of hydrophobic compounds:
-
Co-solvency: Introducing a water-miscible organic solvent to the buffer to create a more favorable, less polar environment for the compound.[2]
-
Cyclodextrin Complexation: Using cyclic oligosaccharides that encapsulate the hydrophobic portion of the drug molecule, presenting a hydrophilic exterior to the aqueous solution.[3]
-
Surfactant-Mediated Solubilization: Employing surfactants that, above a certain concentration, form micelles capable of entrapping the hydrophobic compound within their core.[4]
The choice of method depends on the required final concentration, the nature of your experiment (e.g., cell-based assay vs. analytical measurement), and potential downstream interferences.
Q3: How do I choose the right solubilization method for my experiment?
Answer: Selecting the optimal method requires considering the context of your assay. The following decision-making workflow can guide your choice.
Caption: Decision workflow for selecting a solubilization strategy.
Troubleshooting Guide 1: Using Co-solvents
Q: How do co-solvents work to increase solubility?
Answer: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[5] This reduction in polarity lowers the interfacial tension between the aqueous phase and the hydrophobic solute.[6] For a non-polar compound like this compound, the modified solvent environment is less "hostile," allowing more of the compound to dissolve. The solubility of a hydrophobic chemical often increases exponentially as the volume fraction of the co-solvent increases.[2]
Caption: Co-solvents reduce solvent polarity, enabling dissolution.
Q: Which co-solvent should I try first, and at what concentration?
Answer: Dimethyl sulfoxide (DMSO) is often the first choice due to its strong solubilizing power for many difficult-to-dissolve compounds and its miscibility with water.[7] However, it can be toxic to cells at concentrations above 0.5-1%. Ethanol is another excellent, less toxic option. Start by preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% co-solvent and then dilute it into your aqueous buffer.
| Co-solvent | Typical Starting Stock Conc. | Max Final Conc. (Cell-based assays) | Notes |
| DMSO | 10 - 100 mM | 0.1% - 0.5% (v/v) | Excellent solubilizing power but can be cytotoxic.[7] |
| Ethanol | 10 - 50 mM | 0.5% - 1.0% (v/v) | Less toxic than DMSO; good for many compounds.[8] |
| Propylene Glycol (PG) | 5 - 20 mM | < 2% (v/v) | Common in pharmaceutical formulations.[8] |
| Polyethylene Glycol 400 (PEG 400) | 5 - 20 mM | < 2% (v/v) | A less volatile and viscous option.[8] |
Protocol: Solubilization using a Co-solvent
-
Preparation of Stock Solution:
-
Weigh out a precise amount of this compound.
-
Add the pure co-solvent (e.g., 100% DMSO) to achieve the desired high stock concentration (e.g., 50 mM).
-
Use a vortex mixer and gentle warming (if necessary and the compound is stable) to ensure complete dissolution. The solution should be perfectly clear.
-
-
Dilution into Aqueous Buffer:
-
Pipette the desired volume of your aqueous experimental buffer into a tube.
-
While vortexing the buffer, add the required volume of the stock solution dropwise to achieve the final target concentration. For example, to make a 50 µM solution from a 50 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of buffer).
-
This "dilution into a vortex" method is critical to prevent the compound from precipitating out as it encounters the aqueous environment.
-
-
Final Check:
-
Visually inspect the final solution for any signs of precipitation or cloudiness. A clear solution indicates successful solubilization.
-
Q: My compound precipitates when I add the stock solution to my buffer. What should I do?
Answer: This is a common issue known as "fall-out." It occurs when the final concentration in the buffer exceeds the compound's solubility limit in that specific co-solvent/buffer mixture.
-
Troubleshooting Steps:
-
Decrease Final Concentration: Your target concentration may be too high. Try preparing a more dilute solution.
-
Increase Co-solvent Percentage: If your experimental system allows, slightly increase the final percentage of the co-solvent. For example, if you used 0.1% DMSO, try 0.25%, but always stay below the toxicity limit of your assay.
-
Try a Different Co-solvent: Some compounds have surprisingly different solubilities in various co-solvents. Try making a stock in ethanol or propylene glycol.
-
Switch to a Different Method: If co-solvents fail, the compound may require a more powerful solubilization technique like cyclodextrins or surfactants.
-
Troubleshooting Guide 2: Using Cyclodextrins
Q: How do cyclodextrins increase solubility?
Answer: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone or donut.[] They feature a hydrophobic inner cavity and a hydrophilic outer surface.[10] This unique structure allows them to encapsulate the hydrophobic part of a guest molecule—such as the phenyl ring of your compound—into their cavity, forming a water-soluble "inclusion complex."[3] This complex effectively hides the "oily" part of the molecule, allowing the entire assembly to dissolve readily in water.[11]
Sources
- 1. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 2. m.youtube.com [m.youtube.com]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
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- 7. wjbphs.com [wjbphs.com]
- 8. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Navigating Terminal Alkyne Linkers in Bioconjugation
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing terminal alkyne linkers for bioconjugation. This guide is designed to provide in-depth, field-proven insights into the common pitfalls encountered during such experiments and to offer robust troubleshooting strategies. Our goal is to equip you with the knowledge to anticipate challenges, interpret unexpected results, and optimize your bioconjugation workflows for maximal success.
I. Troubleshooting Guide: Addressing Common Pitfalls
This section is structured in a question-and-answer format to directly address specific issues you may encounter in your experiments.
Issue 1: Low or No Conjugation Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Question: I am performing a CuAAC reaction to conjugate an alkyne-modified protein with an azide-bearing molecule, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no yield in a CuAAC reaction is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.
Possible Causes and Solutions:
-
Inactive Copper(I) Catalyst: The active catalyst in CuAAC is the Copper(I) (Cu⁺) ion.[1][2] Cu⁺ is readily oxidized to the inactive Cu²⁺ state, especially in the presence of oxygen.[1][3]
-
Solution: Ensure the in situ generation of Cu⁺ from a Cu²⁺ salt (like CuSO₄) by using a fresh solution of a reducing agent, most commonly sodium ascorbate.[2][4] It is recommended to use a 3- to 10-fold excess of the reducing agent.[5] For sensitive biomolecules, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[6]
-
-
Catalyst Inhibition or Sequestration: Your biomolecule may contain residues (e.g., histidine) that can chelate copper, rendering it inactive for the cycloaddition.[2][7]
-
Solution: The use of a copper-stabilizing ligand is highly recommended.[8] Ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA not only protect the Cu⁺ from oxidation and sequestration but also accelerate the reaction rate.[1][3][9] A 5-fold excess of the ligand relative to the copper is a good starting point.[4][6]
-
-
Alkyne Homodimerization (Glaser Coupling): A significant side reaction is the copper-mediated homocoupling of two terminal alkynes to form a symmetrical 1,3-diyne.[10][11][12] This consumes your alkyne-modified biomolecule, reducing the yield of the desired conjugate.
-
Inaccessibility of the Alkyne or Azide Moiety: The conjugation site on your biomolecule might be sterically hindered or buried within the molecule's three-dimensional structure, preventing the reagents from accessing it.[2]
-
Solution: Consider redesigning your linker to be longer or more flexible. If possible, choose a different site for introducing the alkyne or azide handle that is more exposed on the surface of the biomolecule.
-
Issue 2: Degradation or Aggregation of the Biomolecule During CuAAC
Question: My protein appears to be degrading or precipitating out of solution during the CuAAC reaction. What could be causing this and how can I prevent it?
Answer:
Biomolecule degradation and aggregation are serious concerns in CuAAC due to the potential toxicity of the copper catalyst and the generation of reactive oxygen species (ROS).[7]
Possible Causes and Solutions:
-
Copper-Mediated ROS Production: The combination of copper ions and a reducing agent like sodium ascorbate can generate ROS (e.g., hydroxyl radicals) through Fenton-like reactions.[2][4][7] These highly reactive species can lead to the oxidation of sensitive amino acid residues (e.g., histidine, methionine, cysteine), causing protein damage, unfolding, and aggregation.[5][13]
-
Solution: The use of a copper-chelating ligand is crucial to stabilize the copper and reduce ROS generation.[1][3][14] It is also recommended to keep the copper concentration as low as possible while still achieving a reasonable reaction rate; concentrations between 50 and 100 µM are generally effective.[4]
-
-
Side Reactions of Ascorbate Byproducts: The oxidation of ascorbate can produce reactive carbonyl compounds, such as dehydroascorbate, which can covalently modify lysine and arginine residues, leading to protein cross-linking and aggregation.[2][4]
-
Solution: An additive like aminoguanidine can be included in the reaction mixture to scavenge these reactive carbonyl byproducts without significantly inhibiting the CuAAC reaction.[4]
-
-
Improper Reagent Addition Order: Adding the reducing agent to the copper salt solution before the addition of the stabilizing ligand can lead to the rapid formation of copper oxides and a burst of ROS.
Issue 3: Low Yield or Side Reactions in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Question: I'm using a copper-free SPAAC reaction to avoid catalyst-related issues, but my conjugation efficiency is still low. Are there common pitfalls with this method as well?
Answer:
While SPAAC elegantly avoids the pitfalls of copper catalysis, it has its own set of challenges, primarily related to the stability and reactivity of the strained alkyne.[15][16][]
Possible Causes and Solutions:
-
Instability of the Strained Alkyne Linker: Some strained alkynes, such as bicyclononyne (BCN), can be unstable under certain buffer conditions, particularly at acidic or strongly basic pH.[18] They can also be susceptible to degradation in the presence of certain reagents like thiols.[18]
-
Solution: Screen different buffer conditions and ensure the pH is within the stable range for your specific strained alkyne (typically neutral pH).[18] If your buffer contains components that may react with the linker, consider a buffer exchange step before conjugation. For applications requiring long incubation times, choose a more stable strained alkyne.
-
-
Side Reactions with Nucleophiles: Despite their general bioorthogonality, some highly reactive strained alkynes have been shown to react with nucleophilic residues like cysteines, especially when present in a favorable protein microenvironment.[19]
-
Solution: If you suspect side reactions with cysteine residues, you can temporarily block them with a reversible capping agent prior to the SPAAC reaction. Alternatively, choosing a different strained alkyne with lower reactivity towards nucleophiles may be necessary.
-
-
Slower Reaction Kinetics: While highly efficient, some SPAAC reactions can have slower kinetics compared to optimized CuAAC reactions, which might be a factor in experiments with time constraints or when dealing with dynamic biological systems.[20]
II. Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between CuAAC and SPAAC for bioconjugation with terminal alkynes?
A1: The primary difference lies in the requirement of a catalyst. CuAAC utilizes a terminal alkyne and requires a copper(I) catalyst to proceed efficiently.[5][22] In contrast, SPAAC is a copper-free method that employs a strained cyclooctyne, where the high ring strain provides the driving force for the reaction with an azide without the need for a catalyst.[15][16][]
Q2: How can I monitor the progress of my bioconjugation reaction?
A2: The progress of the reaction can be monitored using various analytical techniques. For proteins, SDS-PAGE will show a shift in the molecular weight of the modified protein. Mass spectrometry (e.g., ESI-MS or MALDI-TOF) can confirm the mass of the final conjugate. If one of the components is fluorescent, fluorescence spectroscopy can be used to track the reaction.[4][6]
Q3: Are there alternatives to azide-alkyne cycloaddition for terminal alkynes?
A3: Yes, while azide-alkyne cycloaddition is the most common, other reactions involving terminal alkynes exist. The Glaser-Hay coupling can be used to form a diyne linkage between two terminal alkynes, though it can suffer from a lack of chemoselectivity, leading to homodimers.[10][23] The Cadiot-Chodkiewicz reaction, which couples a terminal alkyne with a halo-alkyne, offers better selectivity for forming a diyne.[10]
Q4: Can I use terminal alkyne linkers for intracellular bioconjugation?
A4: Yes, but with careful consideration. For intracellular applications, SPAAC is generally preferred over CuAAC due to the cytotoxicity of copper.[7][16][24] If CuAAC is to be used, it is essential to employ biocompatible ligands like L-histidine to minimize copper toxicity and to use the lowest possible copper concentration.[7][24]
III. Data and Protocols
Table 1: Comparison of Common CuAAC Ligands
| Ligand | Key Features | Recommended Use Cases |
| THPTA | Highly water-soluble, accelerates CuAAC, protects biomolecules from ROS.[1][4] | General bioconjugation in aqueous buffers. |
| BTTAA | Can exhibit even higher reaction acceleration than THPTA in some cases.[9] | When faster reaction kinetics are required. |
| TBTA | Less water-soluble, often used with organic co-solvents. Stabilizes Cu(I).[7] | Reactions in mixed aqueous/organic solvent systems. |
| L-Histidine | Natural amino acid, forms a biocompatible complex with copper, reducing toxicity.[7][24] | Live-cell labeling and in vivo applications. |
Protocol: General Procedure for CuAAC Bioconjugation
-
In a microcentrifuge tube, dissolve the alkyne-modified biomolecule and the azide-containing molecule in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of the copper(II) sulfate and a separate stock solution of the copper-stabilizing ligand (e.g., THPTA).
-
In a separate tube, pre-mix the copper(II) sulfate and the ligand solution. A 1:5 molar ratio of copper to ligand is recommended.[4][6]
-
Add the copper/ligand mixture to the solution containing the biomolecule. The final copper concentration should typically be between 50-100 µM.[4]
-
Prepare a fresh stock solution of sodium ascorbate.
-
Initiate the reaction by adding the sodium ascorbate solution to the reaction mixture. The final concentration should be in a 3- to 10-fold molar excess to the copper.[5]
-
Gently mix and allow the reaction to proceed at room temperature. Protect the reaction from light if using fluorescent probes.
-
Monitor the reaction progress using an appropriate analytical method (e.g., SDS-PAGE, mass spectrometry).
-
Purify the final conjugate using a suitable method (e.g., size-exclusion chromatography, dialysis) to remove excess reagents and catalyst.
IV. Visualizations
Caption: The catalytic cycle of CuAAC and common side reactions.
Caption: A flowchart for troubleshooting low yield in CuAAC reactions.
V. References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(51), 9879-9883. [Link]
-
Boyce, M., & Bertozzi, C. R. (2011). Expanding the scope of alkyne-mediated bioconjugations utilizing unnatural amino acids. Chemical Society Reviews, 40(5), 2297-2308. [Link]
-
Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. [Link]
-
Wang, Q., Chan, T. R., Hilgraf, R., Fokin, V. V., Sharpless, K. B., & Finn, M. G. (2003). Bioconjugation by copper(I)-catalyzed azide-alkyne [3 + 2] cycloaddition. Journal of the American Chemical Society, 125(11), 3192-3193. [Link]
-
Jiang, H., & Gao, J. (2017). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Current Organic Chemistry, 21(19), 1854-1865. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]
-
Li, Y., Li, Y., & Chen, X. (2016). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. Accounts of Chemical Research, 49(8), 1476-1485. [Link]
-
Rinaldi, F., & Neri, S. (2018). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Molecules, 23(10), 2469. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075-1101. [Link]
-
Osman, O. I., El-Zahabi, M. A., & El-Khouly, M. E. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. [Link]
-
Oreate AI. (2026). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. [Link]
-
Kennedy, D. C., et al. (2011). Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions. Journal of the American Chemical Society, 133(43), 17123-17131. [Link]
-
ACS Publications. (2017). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide–Alkyne Cycloaddition. Bioconjugate Chemistry, 29(3). [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Gam, J., & Sletten, E. M. (2018). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry, 29(7), 2115-2125. [Link]
-
Ning, X., Guo, J., Wolfert, M. A., & Boons, G. J. (2008). Strain-promoted “click” chemistry for terminal labeling of DNA. Angewandte Chemie International Edition, 47(12), 2253-2255. [Link]
-
Di Stasio, F., et al. (2012). Homo-coupling of terminal alkynes on a noble metal surface. New Journal of Physics, 14(7), 073045. [Link]
-
Kolarovic, A., et al. (2016). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. Current Organic Synthesis, 13(5), 751-757. [Link]
-
Le, P. A., et al. (2019). Untargeted Identification of Alkyne Containing Natural Products using Ruthenium Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS. Journal of Natural Products, 82(11), 3037-3045. [Link]
-
ResearchGate. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. [Link]
-
RSC Publishing. (2018). Dimerization of terminal alkynes promoted by a heterobimetallic Zr/Co complex. Dalton Transactions, 47(33), 11287-11291. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Chemistry & Biology, 21(9), 1075-1101. [Link]
-
ResearchGate. (2019). Well‐established alkyne‐linker approaches for cysteine functionalization. [Link]
-
Rashidian, M., et al. (2013). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. Bioconjugate Chemistry, 24(9), 1546-1556. [Link]
-
Glassman, M. J., et al. (2017). Utilization of alkyne bioconjugations to modulate protein function. Organic & Biomolecular Chemistry, 15(32), 6758-6762. [Link]
-
ACS Publications. (2022). DNA Compatible Oxidization and Amidation of Terminal Alkynes. Bioconjugate Chemistry, 33(9), 1648-1653. [Link]
-
ResearchGate. (2017). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. [Link]
-
ACS Publications. (2019). Installing Terminal-Alkyne Reactivity into Proteins in Engineered Bacteria. Biochemistry, 58(27), 3021-3024. [Link]
-
Witte, M. D., et al. (2012). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Journal of the American Chemical Society, 134(8), 3823-3829. [Link]
-
UbiQ. (2013). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. [Link]
-
Leah4sci. (2016, April 23). Alkyne Reactions Products and Shortcuts [Video]. YouTube. [Link]
-
Leah4sci. (2023, December 1). Alkyne Reactions (Live Recording) Organic Chemistry Practice Session [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2014, January 29). Synthesis (5) - Reactions of Alkynes. [Link]
-
Leah4sci. (2023, November 15). Chain Elongation via Alkylation of Terminal Alkynes [Video]. YouTube. [Link]
Sources
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- 2. jenabioscience.com [jenabioscience.com]
- 3. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Expanding the scope of alkyne-mediated bioconjugations utilizing unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. lumiprobe.com [lumiprobe.com]
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- 24. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection and Optimization for [4-(but-3-yn-2-yloxy)phenyl]methanol Click Reactions
Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their click chemistry experiments, with a specific focus on the substrate [4-(but-3-yn-2-yloxy)phenyl]methanol.
Section 1: Catalyst System Selection
Q1: Should I use a Copper (CuAAC) or Ruthenium (RuAAC) catalyst for my reaction with this compound?
For your substrate, which is a terminal alkyne , the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most common and generally recommended method. It is highly efficient and regioselective, exclusively producing the 1,4-disubstituted triazole isomer.[1][2]
Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is an excellent alternative that provides the complementary 1,5-disubstituted triazole.[2][3][4] While RuAAC can be used with terminal alkynes, it is particularly valuable for reactions involving internal alkynes, which are unreactive in CuAAC.[2][3][5]
Recommendation: Start with a CuAAC system. If the 1,5-regioisomer is specifically required for your research, then explore RuAAC.
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Substrate | Terminal Alkynes | Terminal & Internal Alkynes[3][5] |
| Product | 1,4-disubstituted 1,2,3-triazole[1] | 1,5-disubstituted 1,2,3-triazole[3][4] |
| Common Catalysts | Cu(I) salts (CuI, CuBr) or Cu(II) salts (CuSO₄) with a reducing agent[6][7] | [CpRuCl] complexes (e.g., CpRuCl(PPh₃)₂, [Cp*RuCl]₄)[3][4][5] |
| Key Advantage | High reaction rates, aqueous compatibility, vast body of literature. | Regiocomplementary to CuAAC, tolerates internal alkynes. |
Q2: I'm using a Cu(II) salt (like CuSO₄). Why do I need a reducing agent?
The active catalyst in the CuAAC reaction is the Cu(I) oxidation state.[8][9] Cu(II) salts are often used because they are more stable and soluble than many Cu(I) salts. A reducing agent, most commonly sodium ascorbate , is added to the reaction mixture to reduce Cu(II) to the catalytically active Cu(I) in situ.[1][6] A slight excess of the reducing agent also helps prevent the premature oxidation of Cu(I) back to Cu(II) by any dissolved oxygen, which would inactivate the catalyst.[1]
Q3: What is the role of a ligand in my CuAAC reaction, and which one should I choose?
Ligands play a crucial dual role in CuAAC reactions:
-
Stabilization: They stabilize the active Cu(I) catalytic center, preventing its oxidation to the inactive Cu(II) state or disproportionation into Cu(0) and Cu(II).[10][11][12]
-
Acceleration: They increase the reaction rate and overall efficiency.[10][12]
For your substrate, two common ligands are excellent starting points:
-
TBTA (tris-(benzyltriazolylmethyl)amine): A highly effective ligand, but it is insoluble in water. It is best used in organic solvents or aqueous/organic mixtures.[7][13]
-
THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine): A water-soluble alternative to TBTA, making it ideal for bioconjugation and reactions in fully aqueous media.[7][13][14] It has been reported to be superior to TBTA in aqueous systems in terms of reaction rates.[15]
Recommendation: If your reaction is in an organic solvent like THF, DMF, or a t-BuOH/water mixture, TBTA is a good choice. If you are working in a primarily aqueous buffer, THPTA is the superior option.[14][15]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The following flowchart provides a general decision-making process for troubleshooting low-yield reactions.
Caption: Troubleshooting Decision Tree for Low-Yield Click Reactions.
Q4: My reaction has a very low yield or is not working at all. What are the first things to check?
Low yields are most often traced back to catalyst inactivation, reagent issues, or suboptimal conditions.[8]
-
Inactive Catalyst: The Cu(I) catalyst is easily oxidized by air to inactive Cu(II).[8] If you are using a Cu(II) source like CuSO₄, ensure your sodium ascorbate reducing agent is fresh. If using a Cu(I) salt like CuI or CuBr, ensure it is white or off-white, not green/blue, which indicates oxidation.
-
Poor Reagent Quality: Verify the purity of your this compound and your azide partner via NMR or another suitable technique. Impurities can inhibit the catalyst.
-
Solubility Issues: Your substrate has a phenyl group, which may limit its solubility in purely aqueous systems. If reactants are not fully dissolved, the reaction rate will be very slow. Consider using a co-solvent like tert-butanol (t-BuOH), DMSO, or DMF.[9][16] A 1:1 mixture of t-BuOH:H₂O is a very common and effective solvent system.[16]
-
Temperature: While many click reactions work at room temperature, some systems require gentle heating to proceed at a reasonable rate.[9][17] Try running the reaction at 40-50 °C.
Q5: I see a new spot on my TLC plate and a blue-green precipitate. What is happening?
This is a classic sign of Glaser-Hay coupling , the primary side reaction in CuAAC.[8][18] This reaction is an oxidative homocoupling of your terminal alkyne to form a symmetric 1,3-diyne.[19][20] It consumes your starting material and is promoted by oxygen and insufficient reducing agent.
Solutions:
-
Degas Your Solvents: Before adding your catalyst, bubble an inert gas (argon or nitrogen) through your solvent for 15-20 minutes to remove dissolved oxygen.
-
Ensure Sufficient Reducing Agent: Use a slight excess of sodium ascorbate to maintain a reducing environment and prevent the oxidation of the Cu(I) catalyst, which can promote Glaser coupling.[1]
-
Use a Ligand: Ligands like TBTA or THPTA protect the copper catalyst and can help suppress side reactions.[6]
Q6: My reaction is very slow. How can I speed it up?
Slow reaction rates can be addressed by optimizing several parameters.[21]
-
Concentration: The reaction rate is dependent on the concentration of the reactants.[17] If you are working in very dilute conditions, try increasing the concentration.
-
Temperature: Increasing the temperature from room temperature to 40-60 °C can significantly increase the reaction rate.[17] Always be mindful of the thermal stability of your azide partner.
-
Solvent: The choice of solvent can influence reaction rates. Polar solvents like DMF, DMSO, and water can accelerate the reaction.[1][22]
-
Catalyst Loading: While typically 1-5 mol% of the copper catalyst is sufficient, you can try increasing the loading to 10 mol% to see if it improves the rate. However, higher catalyst loading can make purification more difficult.
Q7: I'm having trouble purifying my final triazole product. Any suggestions?
-
Copper Removal: The primary purification challenge is often the removal of the copper catalyst. The triazole product itself is an excellent copper chelator, meaning residual copper can be difficult to remove. Washing the organic extract with an aqueous solution of EDTA or ammonia/ammonium chloride can help sequester and remove the copper.
-
Paramagnetic Broadening in NMR: If you observe significant broadening or even disappearance of signals in your ¹H NMR spectrum (especially protons near the triazole ring), it is likely due to trace amounts of paramagnetic Cu(II) impurities.[23] This can be resolved by more thorough purification, such as passing the sample through a short plug of silica with an eluent containing a small amount of a chelating agent, or by washing again with EDTA.[23]
-
Standard Chromatography: If your product is not precipitating, standard silica gel column chromatography is usually effective for purifying triazole products.
Section 3: Experimental Protocols
Protocol 1: General CuAAC Procedure using CuSO₄ / Sodium Ascorbate
This protocol is a robust starting point for the reaction of this compound.
Caption: Standard Experimental Workflow for a CuAAC Reaction.
Materials:
-
This compound (1.0 equiv)
-
Azide counterpart (1.0-1.1 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 equiv, 5 mol%)
-
Sodium Ascorbate (0.10 equiv, 10 mol%)
-
THPTA (0.05 equiv, 5 mol%)
-
Solvent: Degassed 1:1 mixture of tert-Butanol and deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and the azide (1.05 equiv) in the t-BuOH/H₂O solvent mixture.
-
Prepare separate, fresh stock solutions of CuSO₄, sodium ascorbate, and THPTA in deionized water.
-
Add the CuSO₄ solution to the reaction flask, followed by the THPTA solution. The mixture may turn light blue.
-
Add the sodium ascorbate solution to the flask. The reaction should turn from light blue to a yellow or colorless solution, indicating the reduction of Cu(II) to Cu(I).
-
Stir the reaction at room temperature or warm to 40 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alkyne is consumed.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated aqueous ammonium chloride or a 5% EDTA solution to remove copper, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography or recrystallization as needed.
Section 4: Frequently Asked Questions (FAQs)
Q8: Does the benzylic alcohol on my substrate interfere with the reaction? No, the alcohol functional group is well-tolerated in CuAAC reactions.[] It is not expected to interfere with the catalyst or the cycloaddition.
Q9: Can I run this reaction open to the air? While some robust click reactions can tolerate air, it is strongly recommended to take simple precautions to exclude oxygen, especially during optimization.[25] The catalytic cycle is sensitive to oxygen, which can lead to catalyst deactivation and the formation of Glaser coupling byproducts.[18][26] Simply degassing your solvent and keeping the reaction under a positive pressure of nitrogen or argon can significantly improve reliability and yield.
Q10: What is the difference between CuAAC and the Huisgen 1,3-dipolar cycloaddition? The Huisgen cycloaddition is the non-catalyzed thermal reaction between an azide and an alkyne. It requires high temperatures and often produces a mixture of both 1,4- and 1,5-regioisomers.[1] The Copper-Catalyzed (CuAAC) version is a "click" reaction because it proceeds rapidly at room temperature and is highly regioselective for the 1,4-isomer.[1] The copper catalyst provides an enormous rate acceleration, on the order of 10⁷ to 10⁸ compared to the uncatalyzed reaction.[1]
Q11: My azide is not commercially available. How can I prepare it? Organic azides are commonly synthesized from the corresponding alkyl or aryl halide using sodium azide (NaN₃) in a polar aprotic solvent like DMF or DMSO. Another common method is the diazotization of anilines followed by reaction with sodium azide.
References
-
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. (2022). ACS Publications. Available at: [Link]
-
THPTA, Auxiliary Cu(I) Click Reagents. Jena Bioscience. Available at: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link]
-
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. (2022). SciSpace. Available at: [Link]
-
Best solvent for azide alkyne cycloaddition? ResearchGate. Available at: [Link]
-
Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. (2008). PubMed. Available at: [Link]
-
Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. MDPI. Available at: [Link]
-
New Product - THPTA - A Water Soluble Click Ligand. Glen Research. Available at: [Link]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Organic Chemistry Portal. Available at: [Link]
-
THPTA and TBTA, which one is better to be a Cu(I)-stabilizing ligand in click chemistry? ResearchGate. Available at: [Link]
-
Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green and Catalytic Reaction Media. (2020). ChemRxiv. Available at: [Link]
-
Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. (2016). ACS Publications. Available at: [Link]
-
Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. (2022). ACS Publications. Available at: [Link]
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. Available at: [Link]
-
Copper(I)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-D-glucopyranosyltriazoles. (2023). RSC Publishing. Available at: [Link]
-
Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. (2007). ACS Publications. Available at: [Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2023). PMC. Available at: [Link]
-
Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. ResearchGate. Available at: [Link]
-
Why is the efficiency of my CuAAC click chemistry so low? ResearchGate. Available at: [Link]
-
On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? (2022). MDPI. Available at: [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. (2011). PMC. Available at: [Link]
-
Reaction Condition Optimization. Creative Biolabs. Available at: [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2010). PMC. Available at: [Link]
-
Optimization of the click reaction conditions a. ResearchGate. Available at: [Link]
-
[Orgo Lab 2] Click Chemistry. (2021). YouTube. Available at: [Link]
-
Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. (2024). ACS Publications. Available at: [Link]
-
Glaser coupling. Wikipedia. Available at: [Link]
-
Click chemistry. Wikipedia. Available at: [Link]
-
Glaser Coupling, Hay Coupling. Organic Chemistry Portal. Available at: [Link]
-
Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. (2007). PMC. Available at: [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). ACS Publications. Available at: [Link]
-
Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. (2021). ACS Publications. Available at: [Link]
-
Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. (2016). Faraday Discussions (RSC Publishing). Available at: [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. glenresearch.com [glenresearch.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Click reaction ligands | BroadPharm [broadpharm.com]
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- 14. THPTA, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 15. researchgate.net [researchgate.net]
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- 17. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Glaser Coupling, Hay Coupling [organic-chemistry.org]
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- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 25. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Removing copper catalyst from [4-(but-3-yn-2-yloxy)phenyl]methanol reaction mixtures
Topic: Strategies for the Removal of Copper Catalysts from Reaction Mixtures Involving [4-(but-3-yn-2-yloxy)phenyl]methanol
Introduction: The Criticality of Purity
Copper-catalyzed reactions, such as the Sonogashira coupling or the azide-alkyne cycloaddition (CuAAC), are indispensable tools in modern organic synthesis.[1][2] They enable the efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. However, the very catalyst that facilitates these transformations can become a significant liability in the final product. Residual copper can interfere with downstream synthetic steps, compromise the stability of the active pharmaceutical ingredient (API), and introduce toxicity.[3][4] Therefore, its effective removal is not merely a matter of purification but a critical step for ensuring the integrity, safety, and efficacy of the final compound.
This guide provides a comprehensive resource for researchers working with this compound and similar compounds, offering troubleshooting advice, detailed protocols, and answers to frequently asked questions regarding the removal of copper catalysts.
Method Selection: A Decision-Making Framework
Choosing the appropriate copper removal strategy depends on several factors: the scale of the reaction, the stability of your product to acidic or basic conditions, the required level of purity, and the nature of the copper species (Cu(I) vs. Cu(II)) in the reaction mixture.
The following decision tree provides a logical workflow for selecting the most suitable purification method.
Caption: Decision tree for selecting a copper removal method.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the purification process.
Question 1: My organic layer remains blue/green even after washing with water and brine. What should I do?
Answer: A persistent blue or green color in the organic layer indicates significant copper contamination, likely from Cu(II) species. Simple water or brine washes are insufficient for removal. You need to employ a wash that actively complexes with the copper ions.
-
Recommended Action: Perform an extractive wash with an aqueous solution of a strong chelating agent. The most common and effective methods are:
-
Aqueous Ammonia/Ammonium Chloride: A buffered solution at approximately pH 8-9. Ammonia forms a water-soluble, deep-blue tetraamminecopper(II) complex, which is readily extracted from the organic layer.[5][6] This is often the fastest method for bulk copper removal. See Protocol 1 for a detailed procedure.
-
Aqueous EDTA: A solution of ethylenediaminetetraacetic acid (EDTA) is a powerful chelator that forms a very stable, water-soluble complex with copper.[7][8] This method is gentler than ammonia if your product is base-sensitive but may require longer stirring for complete removal.[9] See Protocol 2 .
-
Question 2: I used an ammonia wash, but now I suspect my product has degraded. What are the signs, and what's a safer alternative?
Answer: The benzylic alcohol in this compound could be sensitive to strongly basic conditions, potentially leading to side reactions. Signs of degradation would include the appearance of new spots on a TLC plate or unexpected signals in an NMR spectrum.
-
Recommended Action: If you suspect base-sensitivity, avoid ammonia.
-
Switch to EDTA: An aqueous EDTA wash is highly effective and can be performed under neutral or slightly acidic conditions, preserving base-sensitive functional groups.[10] See Protocol 2 .
-
Use a Solid-Phase Scavenger: For a non-extractive method, stir your crude product in an organic solvent with a solid-supported metal scavenger. These resins have functional groups (e.g., thiols, amines, EDTA analogues) that bind tightly to copper. Afterward, you simply filter off the resin. This method is exceptionally clean and avoids issues with emulsions or product solubility in aqueous layers. See Protocol 3 .
-
Question 3: My product looks clean by TLC and NMR, but the NMR signals are broad. Could this be due to copper?
Answer: Yes, this is a classic sign of trace paramagnetic metal contamination. Even at levels undetectable by eye, paramagnetic Cu(II) can cause significant broadening of NMR signals, obscuring peak multiplicities and hindering structural confirmation.
-
Recommended Action: This is an ideal scenario for a final "polishing" step to remove trace metals.
-
Solid-Phase Scavengers: These are the gold standard for achieving the low parts-per-million (ppm) metal levels required for pharmaceutical applications.[4] See Protocol 3 .
-
Silica or Alumina Plug Filtration: A quick and effective method is to dissolve your crude product in a minimal amount of an appropriate solvent and pass it through a short plug of silica gel or alumina.[5][11] The polar surface of the stationary phase will adsorb the residual metal salts. See Protocol 4 .
-
Question 4: I'm getting a persistent emulsion during my extractive workup with EDTA/ammonia. How can I resolve this?
Answer: Emulsions often form when there are partially soluble species or fine particulates at the organic-aqueous interface.
-
Recommended Action:
-
Add Brine: Add a significant volume of saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous phase, which often helps to break the emulsion.
-
Filter through Celite: If brine fails, filter the entire biphasic mixture through a pad of Celite®. The Celite will break up the emulsified layer and allow the two phases to separate cleanly in the collection flask.[5]
-
Centrifugation: If available, centrifuging the mixture is a highly effective way to separate the layers.
-
Frequently Asked Questions (FAQs)
-
Why is removing copper so important in drug development? Residual metals are a major regulatory concern. They can be toxic, catalyze the degradation of the drug substance, and interfere with subsequent catalytic processes. Regulatory bodies like the EMA and FDA have strict limits on metal impurities in APIs.[4]
-
Can't I just use column chromatography to remove the copper? While silica gel chromatography will remove the bulk of copper salts, it is not always sufficient for achieving very low levels. Copper can sometimes streak down the column with polar products. It is considered best practice to remove the majority of the metal during the aqueous workup before chromatography. This preserves the resolution of your column and prevents irreversible binding of your product to metal-adsorbed silica.
-
What is the difference between an aqueous wash and a solid scavenger? An aqueous wash is a liquid-liquid extraction technique best suited for removing large quantities of copper. A solid scavenger is a solid-liquid extraction technique ideal for removing trace to moderate amounts of metal with high efficiency and selectivity, avoiding a biphasic workup.
-
How do I dispose of the copper waste? Aqueous washes containing high concentrations of copper and the solid scavengers should be collected and disposed of as heavy metal waste according to your institution's environmental health and safety guidelines.
Comparative Overview of Copper Removal Techniques
| Method | Mechanism | Advantages | Disadvantages | Best For |
| Aqueous NH₄OH / NH₄Cl Wash | Chelation (Forms [Cu(NH₃)₄]²⁺)[5] | Fast, inexpensive, highly effective for bulk removal. | Basic conditions may degrade sensitive products; can cause emulsions. | Removing high concentrations of copper from base-stable compounds. |
| Aqueous EDTA Wash | Chelation (Forms [Cu(EDTA)]²⁻)[8] | Highly effective, operates under neutral/mild pH, good for base-sensitive compounds. | Can be slow (may require hours of stirring); can cause emulsions. | Removing high concentrations of copper when basic conditions must be avoided. |
| Solid-Phase Scavengers | Covalent/Coordinate Bonding | Extremely high efficiency (to ppb levels), no aqueous workup, clean filtration. | Higher cost, requires stirring time (4-16h). | Final purification step ("polishing") to meet strict API specifications. |
| Silica/Alumina Plug | Adsorption[5][11] | Fast, simple, removes fine particulates and some dissolved metals. | Lower capacity, may not remove all copper if concentrations are high. | Removing trace amounts of copper from a relatively clean product solution. |
Detailed Experimental Protocols
Protocol 1: Extractive Workup with Aqueous Ammonia/Ammonium Chloride
-
Dilution: After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Quenching & Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 5-10% aqueous ammonium hydroxide solution containing ~5% ammonium chloride (to buffer the pH).
-
Observation: Stopper the funnel and shake vigorously. The aqueous layer should turn a deep royal blue, indicating the formation of the copper-ammonia complex.[6]
-
Separation: Allow the layers to separate. Drain the blue aqueous layer.
-
Repeat: Repeat the wash with fresh ammonia/ammonium chloride solution until the aqueous layer is colorless.
-
Final Washes: Wash the organic layer with water (1x) and then with brine (1x) to remove residual ammonia.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Extractive Workup with Aqueous EDTA
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Extraction: Transfer the organic solution to a flask or separatory funnel. Add an equal volume of a saturated aqueous solution of EDTA (disodium salt).
-
Stirring: If the copper concentration is high, stir the biphasic mixture vigorously for 2-4 hours, or until the organic layer is colorless.[9] For trace amounts, a standard separatory funnel wash may suffice.
-
Separation: Separate the aqueous layer.
-
Final Washes: Wash the organic layer with water (1x) and brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 3: Purification using a Solid-Phase Metal Scavenger
-
Solubilization: After an initial workup to remove bulk reagents, dissolve the crude product in a suitable organic solvent (e.g., THF, DCM, Toluene).
-
Scavenger Addition: Add the recommended amount of a copper scavenger resin (typically 3-5 equivalents relative to the initial amount of copper catalyst). Thiol-functionalized or amine-functionalized silica/polymer supports are common choices.
-
Stirring: Stir the suspension at room temperature for 4-16 hours. The optimal time depends on the specific scavenger and the level of contamination.
-
Filtration: Filter the mixture through a pad of Celite® or a fritted funnel to remove the resin.
-
Rinsing: Rinse the resin thoroughly with the same solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the purified product.
Protocol 4: Purification via a Silica Gel Plug
-
Plug Preparation: Place a cotton ball or glass wool at the bottom of a Pasteur pipette or a small chromatography column. Add a layer of sand (~0.5 cm) followed by silica gel (~3-5 cm). Top with another layer of sand.
-
Equilibration: Pass the column elution solvent (e.g., hexanes/ethyl acetate mixture) through the plug until the silica is fully wetted.
-
Loading: Dissolve the crude product in a minimal amount of the elution solvent and carefully load it onto the top of the silica plug.
-
Elution: Elute the product from the plug using the appropriate solvent system, collecting the filtrate. The copper salts should remain adsorbed at the top of the silica.
-
Concentration: Concentrate the collected filtrate under reduced pressure.
References
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Institutes of Health (NIH). Available at: [Link]
-
Copper-Catalyzed Semi-Reduction of Alkynes. Organic Syntheses. Available at: [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Institutes of Health (NIH). Available at: [Link]
-
Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. ACS Publications. Available at: [Link]
-
Is there another way to get rid of the remnants of the copper catalyst? ResearchGate. Available at: [Link]
-
Recognising the Needs of the Pharmaceutical Industry. Johnson Matthey. Available at: [Link]
- Process for removing copper (I) compounds from a reaction mixture, and application of the process.Google Patents.
-
Best method for removing Cu(I) from Org compounds. Reddit. Available at: [Link]
-
EDTA Copper Chelation. Chemservice. Available at: [Link]
-
Which is the best and fastest technique to remove copper after polymerization reactions by ATRP? ResearchGate. Available at: [Link]
-
Mercaptodextran--a New Copper Chelator and Scavenger of Oxygen Radicals. PubMed. Available at: [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Jena Bioscience. Available at: [Link]
-
Copper-free Sonogashira coupling. The reaction monitoring blog. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health (NIH). Available at: [Link]
-
Workup for Removing Copper Salts. University of Rochester Department of Chemistry. Available at: [Link]
- Process for removal of copper from solutions of chelating agent and copper.Google Patents.
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. industry.pharmaceutical-tech.com [industry.pharmaceutical-tech.com]
- 5. researchgate.net [researchgate.net]
- 6. Workup [chem.rochester.edu]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EDTA Copper Chelation [thinkdochemicals.com]
- 9. reddit.com [reddit.com]
- 10. US4666683A - Process for removal of copper from solutions of chelating agent and copper - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Stability issues of the triazole linkage from [4-(but-3-yn-2-yloxy)phenyl]methanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazole-containing compounds derived from the versatile building block, [4-(but-3-yn-2-yloxy)phenyl]methanol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of the 1,2,3-triazole linkage and its surrounding functionalities when incorporated into your target molecules.
Our approach is grounded in mechanistic principles and validated through field-proven experimental protocols, ensuring you can confidently assess the stability of your compounds and troubleshoot any issues that may arise during your research.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the stability of molecules synthesized using this compound via click chemistry.
Q1: How stable is the 1,2,3-triazole ring itself?
The 1,2,3-triazole ring, formed via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," is exceptionally robust.[1][2] It is an aromatic heterocycle that exhibits high thermal stability, often with decomposition temperatures well above 200°C.[3][4] It is also generally resistant to hydrolysis under both acidic and basic conditions, oxidation, and reduction, making it a highly reliable linker in drug discovery and bioconjugation.[2][5]
Q2: My compound appears to be degrading. What are the most likely points of failure besides the triazole ring?
While the triazole core is very stable, instability in a derivative of this compound often originates from the adjacent functional groups. The two primary areas of concern are:
-
The Propargylic Ether Linkage: The C-O bond in the but-3-yn-2-yloxy moiety is an ether linkage. While generally stable, ether hydrolysis can be catalyzed under strong acidic conditions.
-
The Benzylic Alcohol: The -CH2OH group on the phenyl ring is a primary benzylic alcohol. This site is susceptible to oxidation, which can occur with various chemical oxidants or through metabolic processes. The stability of benzylic ethers can be influenced by reaction conditions.[6][7]
Q3: Can my triazole-containing compound be degraded by enzymes in a biological assay?
Yes, enzymatic degradation is a possibility. While the triazole ring itself is generally considered metabolically stable, the overall molecule can be a substrate for various enzymes.[8] For example, if the benzylic alcohol is esterified to create a prodrug, it can be cleaved by esterases. Furthermore, cytochrome P450 enzymes can hydroxylate the aromatic ring or alkyl chains. Several studies on triazole-based fungicides have demonstrated that microorganisms can degrade these compounds, suggesting that enzymatic pathways for triazole metabolism exist.[9][10][11]
Q4: I am using reducing agents like DTT or TCEP in my experiment. Could this be affecting my compound's stability?
The 1,2,3-triazole ring is highly resistant to common biological reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).[2] This stability is a key reason for its widespread use in bioconjugation, where such reagents are often required to maintain protein integrity.[12] However, if your molecule contains other sensitive functional groups (e.g., disulfides, nitro groups), those could be affected. It is always best practice to confirm the stability of your specific compound under your exact experimental conditions.
Troubleshooting Guide: Diagnosing and Resolving Instability
This guide is structured in a problem/solution format to directly address experimental challenges.
Issue 1: Compound Degradation Observed in Acidic or Basic Aqueous Buffers
-
Symptom: HPLC or LC-MS analysis shows the appearance of new peaks and a decrease in the parent compound peak over time when the compound is stored in acidic (pH < 4) or basic (pH > 9) buffers.
-
Potential Cause: Hydrolysis of the propargylic ether linkage. Although the 1,2,4-triazole ring is generally stable in strong acid[13], the ether bond, particularly being secondary and adjacent to electron-withdrawing systems, could be the weak point.
-
Troubleshooting Workflow:
-
Confirm Cleavage Site: Use LC-MS/MS to identify the degradation products. Fragmentation analysis can help determine if the molecule is cleaving at the ether bond.
-
Perform a pH Stability Profile: Incubate your compound in a series of buffers across a wide pH range (e.g., pH 2, 4, 7.4, 9, 12). Analyze samples at various time points (e.g., 0, 2, 8, 24 hours) to determine the pH range in which your compound is most stable.
-
Solution: If instability is confirmed, use buffers within the determined stable pH range for all future experiments. If the experimental conditions demand a pH that causes degradation, consider redesigning the linker to replace the ether with a more robust linkage, such as an amide or a simple alkyl chain.
-
Issue 2: Thermal Instability During High-Temperature Procedures
-
Symptom: Compound degradation is observed after heating, such as during a high-temperature cell-based assay, sample preparation (e.g., evaporation), or in GC analysis.
-
Potential Cause: While 1,2,3-triazoles are known to be thermally stable[3][4], the overall stability of a complex molecule can be lower. High temperatures can lead to the loss of molecular nitrogen (N₂) from the triazole ring, although this typically requires very high temperatures (e.g., >250°C).[1][3] It is more likely that other functional groups are degrading.
-
Troubleshooting Workflow:
-
Determine Decomposition Temperature: Perform a Thermogravimetric Analysis (TGA) on a pure sample of your compound. This will provide the precise temperature at which it begins to lose mass and decompose.
-
Solution: Keep all experimental procedures below the determined decomposition temperature. If high temperatures are unavoidable, minimize the exposure time. For analytical techniques, switch to methods that do not require high temperatures, such as HPLC or LC-MS instead of GC.
-
Issue 3: Inconsistent or Poor Results in In Vitro Biological Assays
-
Symptom: The compound shows lower-than-expected potency, or the results are not reproducible between experiments, especially after incubation with cells, plasma, or liver microsomes.
-
Potential Cause: The compound has poor metabolic stability. It is likely being rapidly metabolized by enzymes into inactive forms.[14]
-
Troubleshooting Workflow:
-
Conduct an In Vitro Metabolic Stability Assay: Use a standardized protocol to incubate your compound with liver microsomes (rat, human) or in serum/plasma.[2] Monitor the disappearance of the parent compound over time using LC-MS.
-
Identify Metabolites: Analyze the samples from the metabolic stability assay to identify the major metabolites. This will reveal the metabolic "soft spots" in your molecule (e.g., oxidation of the benzylic alcohol, ring hydroxylation).
-
Solution: If metabolic instability is the issue, medicinal chemistry strategies can be employed. For example, if the benzylic alcohol is being oxidized, it could be replaced with a more stable group (e.g., a methyl group or a fluoro-substitution). If the phenyl ring is hydroxylated, blocking the site of metabolism with a fluorine atom can improve stability.
-
Visualizations and Diagrams
To further clarify the concepts discussed, the following diagrams illustrate the key chemical structures and logical workflows.
Caption: CuAAC reaction forming the target compound.
Caption: Decision tree for troubleshooting stability issues.
Quantitative Data Summary
The stability of the 1,2,3-triazole linkage is often compared to other common linkages used in bioconjugation. The following table provides a comparative summary based on established literature.
| Linkage Type | Stability to Hydrolysis (pH 7.4) | Stability in Serum/Plasma | Stability to Reducing Agents (e.g., DTT) | Key Considerations |
| 1,2,3-Triazole | Highly Stable | Highly Stable | Highly Stable | Considered one of the most robust bioorthogonal linkages.[2] |
| Amide | Highly Stable | Generally Stable | Highly Stable | Can be cleaved by specific proteases, unlike triazoles. |
| Ester | Prone to Hydrolysis | Rapidly Cleaved by Esterases | Stable | Often used for prodrugs requiring controlled release. |
| Disulfide | Stable | Reduced by Thiols | Readily Cleaved | Designed for cleavage in the reducing intracellular environment. |
Experimental Protocols
Here we provide standardized protocols for key stability assays.
Protocol 1: pH Stability Profiling
-
Objective: To determine the rate of hydrolytic degradation of a compound as a function of pH.
-
Materials:
-
Test compound
-
A series of buffers (e.g., 0.1 M HCl/KCl for pH 2, citrate for pH 4, phosphate for pH 7.4, borate for pH 9, KCl/NaOH for pH 12)
-
Acetonitrile (ACN) or other suitable organic solvent
-
HPLC or LC-MS system
-
-
Procedure:
-
Prepare a 10 mM stock solution of the test compound in DMSO or ACN.
-
For each pH condition, dilute the stock solution into the aqueous buffer to a final concentration of 10 µM. Ensure the final organic solvent concentration is low (<1%) to avoid solubility issues.
-
Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).
-
At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench any potential degradation by adding an equal volume of cold ACN containing an internal standard.
-
Analyze the samples by HPLC or LC-MS to quantify the percentage of the parent compound remaining relative to the T=0 sample.
-
Calculate the degradation half-life (t½) at each pH.
-
Protocol 2: Plasma/Serum Stability Assay
-
Objective: To evaluate the stability of a compound in a biologically relevant matrix containing enzymes.
-
Materials:
-
Test compound
-
Control compound (known to be stable and unstable)
-
Human or rat plasma/serum (e.g., from Sigma-Aldrich)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) for protein precipitation
-
LC-MS/MS system
-
-
Procedure:
-
Pre-warm plasma/serum and PBS to 37°C.
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Spike the stock solution into the plasma/serum to a final concentration of 1 µM. Perform a parallel incubation in PBS as a control for non-enzymatic degradation.
-
Incubate the samples in a shaking water bath at 37°C.
-
At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL).
-
Immediately add the aliquot to 3-4 volumes of ice-cold ACN containing an internal standard to precipitate proteins and stop the reaction.
-
Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
References
-
Wikipedia. (n.d.). 1,2,3-Triazole. Retrieved January 19, 2026, from [Link].
- Al-Amiery, A. A., et al. (2018). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry, 34(1).
- Kim, H., et al. (2017). Thermal stability of ester linkage in the presence of 1,2,3-Triazole moiety generated by click reaction. Journal of Polymer Science, Part A: Polymer Chemistry, 55(3), 427-436.
- Le, T. M., et al. (2024). Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. Journal of Microbiology and Biotechnology.
- Thottempudi, V., et al. (2012). Synthesis of Thermally Stable Energetic 1,2,3-Triazole Derivatives.
- Lall, A., et al. (2016). Comparative Study of Click Handle Stability in Common Ligation Conditions.
- Al-Mokadem, M., et al. (2023).
- Le, T. M., et al. (2024). Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. Semantic Scholar.
- BenchChem. (2025). Comparative Stability Analysis of Triazole Linkages for Bioconjugation.
- Singh, M. S., & Samykutty, A. (2016). A Recent Concept of Importance: Click Chemistry. Journal of Applied Chemistry.
-
ResearchGate. (2018). Stability of 1,2,4-triazoles?. Retrieved January 19, 2026, from [Link].
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved January 19, 2026, from [Link].
- Al-Awadhi, F. H., et al. (2019). Determination of Chemical and in vitro Metabolic Stability Studies of New Triazole Antitubercular Compounds to Optimize Lead Com. SciSpace.
- Uddin, M. J., et al. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery, 17(11), 1209-1236.
- Li, Y., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 67(10), 7788-7824.
- Nandi, A., et al. (2023). Benzyl ether: a dynamic covalent motif for designing a trans-ether based covalent adaptable network (CAN).
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- 4. researchgate.net [researchgate.net]
- 5. pcbiochemres.com [pcbiochemres.com]
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Validation & Comparative
A Comparative Guide to the NMR Characterization of [4-(but-3-yn-2-yloxy)phenyl]methanol and Its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug development, the precise characterization of novel molecules is paramount. [4-(but-3-yn-2-yloxy)phenyl]methanol is a versatile building block possessing three key functional groups amenable to a variety of chemical transformations: a terminal alkyne, a chiral secondary propargylic ether, and a primary benzylic alcohol. Understanding the nuanced shifts in Nuclear Magnetic Resonance (NMR) spectra upon reaction of these moieties is crucial for reaction monitoring, purification, and final product verification. This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectral data for this compound and its potential reaction products, supported by established principles of NMR spectroscopy.
NMR Spectral Analysis of the Starting Material: this compound
A thorough understanding of the starting material's NMR spectrum is the foundation for identifying its reaction products. The structure of this compound is depicted below, with protons and carbons labeled for assignment.
Caption: Structure of this compound with key atoms numbered.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following key signals:
-
Aromatic Protons (H-2', H-3', H-5', H-6'): The para-substituted benzene ring will show two doublets, characteristic of an AA'BB' system, integrating to two protons each. The protons ortho to the electron-donating ether group (H-3', H-5') will be more shielded and appear upfield (around 6.9 ppm) compared to the protons ortho to the hydroxymethyl group (H-2', H-6') which will appear slightly downfield (around 7.3 ppm).
-
Benzylic Protons (-CH₂OH): A singlet at approximately 4.6 ppm, integrating to two protons. The chemical shift is influenced by the electron-donating nature of the aromatic ring and the hydroxyl group.[1]
-
Chiral Methine Proton (-OCH-): A quartet around 4.8-5.0 ppm, integrating to one proton. This proton is coupled to the adjacent methyl protons and the terminal alkyne proton.
-
Terminal Alkyne Proton (-C≡CH): A doublet around 2.5 ppm, integrating to one proton. The coupling will be with the methine proton. The chemical shift of acetylenic protons typically falls in the 2-3 ppm range.[2][3]
-
Methyl Protons (-CH₃): A doublet at approximately 1.5 ppm, integrating to three protons, due to coupling with the methine proton.
-
Hydroxyl Proton (-OH): A broad singlet that can appear over a wide range (typically 1.5-3.0 ppm), depending on concentration and solvent.
Predicted ¹³C NMR Spectrum
The key resonances in the ¹³C NMR spectrum are predicted as follows:
-
Aromatic Carbons: Six signals are expected for the aromatic ring. The carbon bearing the ether group (C-4') will be the most downfield of the oxygen-substituted carbons (around 158 ppm). The carbon with the hydroxymethyl group (C-1') will be around 135 ppm. The other aromatic carbons will appear in the typical 115-130 ppm range.
-
Alkyne Carbons (-C≡CH): The terminal alkyne carbon (-C≡CH) is expected around 75 ppm, while the internal alkyne carbon (-C≡CH) will be slightly more downfield, around 83 ppm.[2]
-
Benzylic Carbon (-CH₂OH): A signal at approximately 65 ppm.[4]
-
Chiral Methine Carbon (-OCH-): This carbon, attached to the oxygen, will be in the range of 65-70 ppm.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, around 22 ppm.
Comparative NMR Analysis of Reaction Products
The reactivity of this compound at its benzylic alcohol and terminal alkyne functionalities allows for a diverse range of products. Below, we compare the expected NMR spectra of the starting material with those of several potential reaction products.
Reaction at the Benzylic Alcohol
Oxidation of the primary alcohol yields an aldehyde. This transformation leads to significant and easily identifiable changes in the NMR spectra.
-
¹H NMR: The most telling change is the disappearance of the benzylic proton signal (~4.6 ppm) and the appearance of a new singlet for the aldehydic proton at a highly deshielded position, typically between 9.8 and 10.1 ppm.[5]
-
¹³C NMR: The benzylic carbon signal (~65 ppm) will vanish, and a new, highly downfield signal for the carbonyl carbon of the aldehyde will appear around 191 ppm.[4][6]
Esterification with a reagent like acetyl chloride or acetic anhydride will shift the benzylic protons downfield.
-
¹H NMR: The benzylic protons will shift from ~4.6 ppm to a more deshielded value of approximately 5.1 ppm. A new singlet for the acetyl methyl protons will appear around 2.1 ppm.[7][8][9]
-
¹³C NMR: The benzylic carbon will shift slightly downfield to around 66-67 ppm. A new carbonyl carbon signal for the ester will be observed around 171 ppm, and the acetyl methyl carbon will appear around 21 ppm.
Reactions at the Terminal Alkyne
This palladium-catalyzed cross-coupling reaction forms a C-C bond between the terminal alkyne and an aryl halide.[10][11][12][13][14]
-
¹H NMR: The terminal alkyne proton signal at ~2.5 ppm will disappear completely. New signals corresponding to the protons of the newly introduced phenyl group will appear in the aromatic region.
-
¹³C NMR: The terminal alkyne carbon signals will be replaced by two new internal alkyne carbon signals, typically in the 85-95 ppm range.
"Click chemistry" provides a highly efficient route to 1,2,3-triazoles.[15][16][17]
-
¹H NMR: The terminal alkyne proton signal at ~2.5 ppm will disappear. A new singlet for the triazole proton will emerge in the aromatic region, typically between 7.5 and 8.0 ppm. Signals for the benzyl group from the azide will also be present.
-
¹³C NMR: The alkyne carbon signals will be replaced by two new signals for the triazole ring carbons, one around 125 ppm and the other further downfield, around 145 ppm.
The Markovnikov addition of water across the triple bond, often catalyzed by mercury salts, yields a methyl ketone.[18][19][20]
-
¹H NMR: The terminal alkyne proton signal will disappear. A new singlet for the methyl ketone protons will appear around 2.2 ppm. The methine proton adjacent to the ether oxygen will likely become a triplet, and the adjacent methylene protons will appear as a doublet.
-
¹³C NMR: The alkyne carbon signals will be replaced by a ketone carbonyl signal, which is highly deshielded and appears around 208 ppm.
Data Summary Tables
The following tables summarize the predicted key ¹H and ¹³C NMR chemical shifts (in ppm) for this compound and its derivatives in CDCl₃.
Table 1: Comparative ¹H NMR Data
| Proton Assignment | Starting Material | Oxidation Product | Esterification Product | Sonogashira Product | Click Chemistry Product | Hydration Product |
| Aldehyde (-CHO) | - | ~10.0 (s) | - | - | - | - |
| Aromatic (Ar-H) | ~7.3 (d), ~6.9 (d) | ~7.8 (d), ~7.0 (d) | ~7.3 (d), ~6.9 (d) | ~7.5-6.9 (m) | ~7.6-6.9 (m) | ~7.3 (d), ~6.9 (d) |
| Triazole (-CH=) | - | - | - | - | ~7.8 (s) | - |
| Benzylic (-CH₂O-) | ~4.6 (s) | - | ~5.1 (s) | ~4.6 (s) | ~4.6 (s) | ~4.6 (s) |
| Methine (-OCH-) | ~4.9 (q) | ~4.9 (q) | ~4.9 (q) | ~5.0 (q) | ~5.2 (q) | ~4.8 (t) |
| Alkyne (-C≡CH) | ~2.5 (d) | ~2.5 (d) | ~2.5 (d) | - | - | - |
| Acetyl (-COCH₃) | - | - | ~2.1 (s) | - | - | - |
| Ketone (-COCH₃) | - | - | - | - | - | ~2.2 (s) |
| Butynyl Methyl | ~1.5 (d) | ~1.5 (d) | ~1.5 (d) | ~1.6 (d) | ~1.7 (d) | ~1.4 (d) |
Table 2: Comparative ¹³C NMR Data
| Carbon Assignment | Starting Material | Oxidation Product | Esterification Product | Sonogashira Product | Click Chemistry Product | Hydration Product |
| Aldehyde (-CHO) | - | ~191 | - | - | - | - |
| Ketone (-C=O) | - | - | - | - | - | ~208 |
| Ester (-COO-) | - | - | ~171 | - | - | - |
| Aromatic (Ar-C) | ~158, 135, 129, 115 | ~160, 132, 130, 115 | ~159, 133, 129, 115 | ~158-115 (m) | ~158-115 (m) | ~158, 135, 129, 115 |
| Triazole (-C=) | - | - | - | - | ~145, ~125 | - |
| Alkyne (-C≡C-) | ~83, ~75 | ~83, ~75 | ~83, ~75 | ~92, ~88 | - | - |
| Benzylic (-CH₂O-) | ~65 | - | ~66 | ~65 | ~65 | ~65 |
| Methine (-OCH-) | ~68 | ~68 | ~68 | ~69 | ~70 | ~72 |
| Butynyl Methyl | ~22 | ~22 | ~22 | ~23 | ~23 | ~21 |
Experimental Protocols and Workflows
General NMR Sample Preparation
-
Accurately weigh 5-10 mg of the purified solid sample or measure 10-20 µL of a liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Cap the NMR tube securely and invert several times to ensure a homogeneous solution.
-
Place the NMR tube in the spectrometer for analysis.
Workflow for Reaction Monitoring by ¹H NMR
Caption: Workflow for monitoring a chemical reaction using ¹H NMR.
Conclusion
The structural elucidation of this compound and its derivatives is readily achievable through careful analysis of ¹H and ¹³C NMR spectra. Each chemical transformation imparts a unique and predictable fingerprint on the NMR spectrum, allowing for unambiguous characterization of the products. By comparing the spectra of reaction mixtures to the data presented in this guide, researchers can confidently track the progress of their reactions and verify the identity of their final compounds. The distinct shifts associated with the aldehyde proton, the downfield shift of the benzylic protons upon esterification, the disappearance of the terminal alkyne proton in coupling and cycloaddition reactions, and the appearance of a ketone signal upon hydration serve as reliable diagnostic markers.
References
-
Palladium-Catalyzed Decarbonylative Sonogashira Coupling of Terminal Alkynes with Carboxylic Acids. Organic Letters. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
In situ high-pressure 13C/1H NMR reaction studies of benzyl alcohol oxidation over a Pd/Al2O3 catalyst. Royal Society of Chemistry. [Link]
-
Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. Science Advances. [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]
-
Aerobic, Efficient, Mild, and Heterogeneous Oxidation of Benzylic Alcohols Based on α-MnO2/GO Nanocatalyst. Taylor & Francis Online. [Link]
-
Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry. [Link]
-
Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. PubMed. [Link]
-
(±)-3-Butyn-2-ol - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
-
Alkynes - OpenOChem Learn. OpenOChem Learn. [Link]
-
In situ high-pressure 13C/1H NMR reaction studies of benzyl alcohol oxidation over a Pd/Al2O3 catalyst. ResearchGate. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]
-
7.10. Sonogashira Coupling Between a Vinylic Halide and a Terminal Alkyne. Pressbooks. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]
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Supporting information for - This journal is © The Royal Society of Chemistry 2021. Royal Society of Chemistry. [Link]
-
Supporting information for - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]
-
We saw in Section 9.3 that addition of HBr to a terminal alkyne leads to... Filo. [Link]
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9 A 1 H-NMR spectrum of the Fischer esterification to give benzyl... ResearchGate. [Link]
-
Spectroscopy of the Alkynes. Chemistry LibreTexts. [Link]
-
Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. National Center for Biotechnology Information. [Link]
-
Alkyne Reactivity. Michigan State University Department of Chemistry. [Link]
-
Template for Electronic Submission to ACS Journals. Royal Society of Chemistry. [Link]
-
c6cy02413k1.pdf. Royal Society of Chemistry. [Link]
-
Chemistry of alkynes: Addition to C≡C (in comparison to C=C): Mechanism, reactivity, regioselectivity (Markownikoff and anti-M. NPTEL. [Link]
-
Selective oxidation of primary benzylic alcohols to aldehydes using NaNO3 under ball milling. ResearchGate. [Link]
-
Alkyne Addition Reactions. ChemTalk. [Link]
-
1H-NMR. University of Calgary. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
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(a) The chemical structures of 3-butyne-2-ol, progesterone and... ResearchGate. [Link]
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The direct photochemical cross-esterification of alcohols via site-selective C–H bromination. Royal Society of Chemistry. [Link]
-
(2R)-3-Butyn-2-ol | C4H6O | MD Topology | NMR. ATB. [Link]
-
Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Royal Society of Chemistry. [Link]
-
Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed... ResearchGate. [Link]
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A Researcher's Guide to Bioorthogonal Alkyne Labeling in Quantitative Mass Spectrometry: A Comparative Analysis
For researchers, scientists, and drug development professionals venturing into the intricate world of quantitative proteomics and metabolomics, the choice of labeling strategy is a critical decision that dictates the scope and precision of experimental outcomes. This guide provides an in-depth technical comparison of bioorthogonal labeling using alkyne-containing probes, exemplified by the structure of [4-(but-3-yn-2-yloxy)phenyl]methanol, against established isobaric and metabolic labeling techniques. Our focus is to elucidate the causality behind experimental choices, ensuring a robust and self-validating analytical system.
The Principle of Bioorthogonal Alkyne Labeling
Bioorthogonal chemistry refers to reactions that can occur in complex biological systems without interfering with native biochemical processes.[1] The terminal alkyne group, as found in this compound, is a cornerstone of this field.[2] It is small, largely inert in the cellular environment, and undergoes a highly specific and efficient reaction with an azide-functionalized partner molecule in what is known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[3][4][5]
This two-step labeling strategy involves first introducing the alkyne-tagged biomolecule of interest into a biological system.[6] This can be achieved through metabolic incorporation, where cells are fed with alkyne-bearing analogs of natural building blocks like amino acids, sugars, or lipids, or through direct chemical modification of endogenous proteins.[3][7] Following incorporation, the system is treated with a reporter tag containing a complementary azide group. This tag can be a fluorophore for imaging, an affinity handle like biotin for enrichment, or a mass tag for mass spectrometry-based quantification.[4][7]
The structure of this compound, while not a widely documented commercial reagent, serves as a useful model for a probe designed for direct chemical labeling of proteins or other biomolecules.[8][9] The phenyl]methanol group could be chemically activated to react with specific functional groups on a biomolecule, thereby attaching the but-3-yn-2-yloxy moiety as a handle for downstream analysis.
Comparative Analysis of Quantitative Labeling Strategies
The selection of a labeling strategy is contingent on the specific research question, sample type, and available instrumentation.[10][11] Here, we compare the alkyne-click chemistry approach with two other pillars of quantitative mass spectrometry: isobaric tagging (iTRAQ/TMT) and stable isotope labeling by amino acids in cell culture (SILAC).
| Feature | Alkyne-Click Chemistry | Isobaric Tagging (iTRAQ/TMT) | SILAC (Metabolic Labeling) |
| Principle | Bioorthogonal chemical ligation.[1] | Chemical labeling of peptides with isobaric mass tags.[12] | In vivo metabolic incorporation of stable isotope-labeled amino acids.[13] |
| Multiplexing | Dependent on the reporter tag; can be adapted for multiplexing.[14][15] | High (up to 16-plex with TMT).[16] | Typically 2-plex or 3-plex.[17] |
| Point of Labeling | Can be at the protein or biomolecule level in vivo or in vitro.[7][18] | Peptide level, post-digestion (in vitro).[12] | Protein level, during synthesis (in vivo).[13] |
| Quantification | MS1 or MS2 level, depending on the reporter tag.[14] | MS2 (reporter ions).[12] | MS1 (precursor ion intensity).[17] |
| Potential Issues | Potential for incomplete "click" reaction; copper cytotoxicity in live-cell applications (can be mitigated with copper-free click chemistry).[1] | Ratio compression/distortion due to co-isolation of precursor ions.[11][16][19] | Limited to cell culture; requires complete incorporation of labeled amino acids.[11][13] |
| Best Suited For | Activity-based protein profiling, tracking post-translational modifications, metabolic flux analysis of lipids and glycans.[3][7][14] | Large-scale comparative proteomics of complex samples, including tissues and biofluids.[20][21] | Dynamic studies of protein turnover, protein-protein interactions, and signaling pathways in cell culture models.[13] |
Experimental Workflows: A Head-to-Head Comparison
To provide a practical perspective, we outline the workflows for alkyne-click chemistry labeling and a common alternative, isobaric tagging with TMT.
Alkyne-Click Chemistry Workflow for Proteomics
This workflow is designed for the enrichment and identification of a specific subset of proteins that have been metabolically labeled with an alkyne-containing amino acid analog.
Isobaric Tagging (TMT) Workflow for Global Proteomics
This workflow is a standard procedure for comparing protein abundance across multiple samples simultaneously.
Detailed Experimental Protocol: Alkyne Labeling and Enrichment
This protocol provides a generalized procedure for metabolic labeling of proteins with an alkyne-containing amino acid, followed by enrichment for mass spectrometry analysis.[22]
Materials:
-
Cell culture medium, serum, and supplements
-
Alkyne-containing amino acid analog (e.g., L-Azidohomoalanine, which is then reduced to L-Homopropargylglycine, or a similar alkyne analog)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper ligand (e.g., THPTA)
-
Azide-PEG3-Biotin
-
Streptavidin magnetic beads
-
Wash buffers (e.g., PBS with detergents)
-
Ammonium bicarbonate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade trypsin
Procedure:
-
Metabolic Labeling: Culture cells in appropriate media. Replace the standard medium with methionine-free medium supplemented with the alkyne-containing amino acid analog. Incubate for a period determined by the protein turnover rate (typically 6-24 hours).
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse using a suitable lysis buffer on ice. Clarify the lysate by centrifugation.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
Click Reaction (CuAAC):
-
To 1 mg of protein lysate, add the click chemistry reagents in the following order: Azide-PEG3-Biotin, CuSO4, and Sodium Ascorbate. The use of a copper ligand like THPTA is recommended to improve reaction efficiency and reduce protein precipitation.[23]
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
-
-
Enrichment of Labeled Proteins:
-
Equilibrate streptavidin magnetic beads by washing with lysis buffer.
-
Add the equilibrated beads to the reaction mixture and incubate for 1-2 hours at room temperature to capture biotinylated proteins.
-
Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in ammonium bicarbonate buffer.
-
Reduce the proteins by adding DTT and incubating at 56°C.
-
Alkylate the proteins by adding IAA and incubating in the dark at room temperature.
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
-
Sample Preparation for MS:
-
Collect the supernatant containing the peptides.
-
Acidify the peptide solution with trifluoroacetic acid (TFA) and desalt using a C18 ZipTip or similar solid-phase extraction method.
-
Dry the peptides and resuspend in a suitable solvent for LC-MS/MS analysis.
-
Conclusion and Expert Recommendations
The choice between alkyne-click chemistry, isobaric tagging, and metabolic labeling is not a matter of one being universally superior, but rather of aligning the technique's strengths with the biological question at hand.
-
For targeted analysis of newly synthesized proteins, specific post-translational modifications, or metabolic flux , the alkyne-click chemistry approach offers unparalleled specificity and the ability to enrich low-abundance biomolecules that might be missed in a global analysis.[7][24] It is a powerful tool for hypothesis-driven research.
-
For large-scale, discovery-based quantitative comparisons across multiple conditions, tissues, or patient samples , isobaric tagging methods like TMT and iTRAQ provide high throughput and deep proteome coverage.[16][25] However, researchers must be vigilant about the potential for ratio compression and employ advanced data acquisition and analysis strategies to mitigate this.[19]
-
For precise quantification of protein dynamics in cell culture models , SILAC remains a gold standard due to its in vivo labeling approach that minimizes sample handling errors.[11][13] Its main limitation is its inapplicability to tissue or clinical samples.
Ultimately, a well-designed mass spectrometry experiment leverages a deep understanding of these techniques' underlying principles. By carefully considering the experimental goals and the inherent advantages and limitations of each labeling strategy, researchers can generate high-quality, reliable quantitative data to drive scientific discovery.
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Parker, C. G., & Pratt, M. R. (2020). Click Chemistry in Proteomic Investigations. Cell, 180(4), 605–632. [Link]
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Drake, R. R., et al. (2023). Bioorthogonal Chemical Labeling Probes Targeting Sialic Acid Isomers for N-Glycan MALDI Imaging Mass Spectrometry of Tissues, Cells, and Biofluids. Analytical Chemistry, 95(18), 7119–7127. [Link]
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Beijing Baitai Paike Biotechnology Co., Ltd. Advantages and Disadvantages of Quantitative Proteomics. Baitai Paike. [Link]
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Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100551. [Link]
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Yang, Y., et al. (2017). Detection of Alkynes via Click Chemistry with a Brominated Coumarin Azide by Simultaneous Fluorescence and Isotopic Signatures in Mass Spectrometry. Analytical Chemistry, 89(19), 10381–10387. [Link]
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Thiele, C., et al. (2019). Multiplexed analysis of lipid metabolism with heavy isotope-labeled C17-alkynyl-fatty acids. Journal of Lipid Research, 60(2), 438-448. [Link]
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Ahmadi, M., et al. (2019). Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. Methods in Molecular Biology, 2009, 35–43. [Link]
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Palsuledesai, C. C., et al. (2015). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. ACS Chemical Biology, 10(10), 2345–2353. [Link]
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Evans-Yamamoto, D., et al. (2022). Acid Cleavable Biotin-Alkyne Improves Sensitivity for Direct Detection of Biotin Labeled Peptides in Biorthogonal Noncanonical Amino Acid Tagging Analysis. Journal of Proteome Research, 21(1), 205-214. [Link]
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A Researcher's Guide to Copper-Free vs. Copper-Catalyzed Click Chemistry: A Comparative Analysis of DBCO and Terminal Alkyne Linkers
In the landscape of bioconjugation and drug development, "click chemistry" has emerged as a powerful tool for its simplicity, high efficiency, and biocompatibility. This guide provides a detailed comparison between two prominent modalities of click chemistry: the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), exemplified by dibenzocyclooctyne (DBCO) linkers, and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), represented by terminal alkynes such as [4-(but-3-yn-2-yloxy)phenyl]methanol. This analysis will equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a click chemistry strategy for their specific applications.
The "Click" Philosophy: A Paradigm of Simplicity and Efficiency
Introduced by K.B. Sharpless in 2001, click chemistry describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1][2][3][4] The quintessential click reaction, the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole, has become a cornerstone of chemical biology.[3][5] However, the classical thermal cycloaddition requires high temperatures and often results in a mixture of regioisomers.[5] This limitation led to the development of catalyzed and strain-promoted variations, which are the focus of this guide.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Workhorse of Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most widely practiced form of click chemistry.[3][4] It involves the reaction of a terminal alkyne, such as this compound, with an azide in the presence of a copper(I) catalyst.
Mechanism of Action: The copper(I) catalyst is crucial for the reaction's efficacy. It coordinates with the terminal alkyne, significantly lowering the activation energy of the cycloaddition and ensuring the specific formation of the 1,4-disubstituted triazole regioisomer.[5]
Advantages of CuAAC:
-
High Reaction Rates: CuAAC reactions are generally very fast and efficient, often reaching completion within a short timeframe.
-
Excellent Regioselectivity: The use of a copper catalyst ensures the exclusive formation of the 1,4-triazole product.[5]
-
Readily Available Reagents: Terminal alkynes and azides are widely available and relatively inexpensive.
Limitations of CuAAC:
-
Cytotoxicity of Copper: The primary drawback of CuAAC is the requirement for a copper catalyst, which is cytotoxic to living cells.[1][6][7] This toxicity limits the application of CuAAC in live-cell imaging and in vivo studies.
-
Requirement for Ligands: To prevent the oxidation of Cu(I) to Cu(II) and to improve solubility, ligands such as THPTA or BTTAA are often required, adding complexity to the reaction setup.[8]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Copper-Free Revolution
To overcome the cytotoxicity associated with CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This "copper-free" click chemistry utilizes strained cyclooctynes, with DBCO being one of the most prominent examples.[6][7][9][10]
Mechanism of Action: The reactivity of DBCO is driven by its significant ring strain (approximately 18 kcal/mol).[6] This inherent strain is released upon the [3+2] cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst.[11][12]
Advantages of SPAAC:
-
Biocompatibility: The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems, including live-cell labeling and in vivo imaging.[1][9][12][13][14]
-
Bioorthogonality: Both the azide and the cyclooctyne are bioorthogonal, meaning they do not react with native biological functional groups, ensuring high specificity.[8][9][15]
-
Simplicity: The reaction proceeds without the need for catalysts or ligands, simplifying the experimental setup.
Limitations of SPAAC:
-
Slower Reaction Kinetics (in some cases): While highly reactive, the reaction rates of some cyclooctynes can be slower than CuAAC, which may be a consideration for applications requiring very rapid labeling.[11]
-
Hydrophobicity of Linkers: Some cyclooctyne linkers, including DBCO, can be hydrophobic, which may affect the solubility and bioavailability of the labeled molecules.[16] However, the incorporation of hydrophilic spacers like polyethylene glycol (PEG) can mitigate this issue.[1][10][17][18]
-
Synthesis of Strained Alkynes: The synthesis of strained cyclooctynes can be more complex and costly compared to simple terminal alkynes.[11]
Head-to-Head Comparison: DBCO vs. This compound
| Feature | DBCO Linker (SPAAC) | This compound (CuAAC) |
| Reaction Type | Copper-Free Click Chemistry | Copper-Catalyzed Click Chemistry |
| Key Reagent | Strained Cyclooctyne | Terminal Alkyne |
| Catalyst Required | None | Copper (I) |
| Biocompatibility | High (suitable for in vivo use)[1][9][13] | Low (cytotoxic)[1][6][7] |
| Reaction Kinetics | Fast, but can be slower than CuAAC[11] | Very Fast |
| Regioselectivity | Forms a mixture of regioisomers (often not a concern in bioconjugation)[6] | High (forms 1,4-disubstituted triazole)[5] |
| Bioorthogonality | High[8][9][15] | High (azide and alkyne are bioorthogonal) |
| Primary Applications | Live-cell imaging, in vivo studies, bioconjugation in sensitive environments.[14][19] | Bioconjugation in vitro, material science, synthesis of libraries. |
| Reagent Cost | Generally higher | Generally lower |
Experimental Considerations and Protocols
The choice between SPAAC and CuAAC will dictate the experimental design. Below are generalized protocols to illustrate the key differences.
Experimental Workflow: A Comparative Overview
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A Comparative Guide to Bioorthogonal Labeling: Evaluating [4-(but-3-yn-2-yloxy)phenyl]methanol in Copper-Catalyzed Click Chemistry
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for elucidating biological function, developing targeted therapeutics, and creating advanced diagnostic tools. The advent of bioorthogonal chemistry, particularly the azide-alkyne cycloaddition, has provided a powerful toolkit for these endeavors.[1][2] This guide provides an in-depth comparison of labeling strategies, focusing on the use of [4-(but-3-yn-2-yloxy)phenyl]methanol , a terminal alkyne-containing reagent, within the framework of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). We will objectively compare its performance with a leading alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), supported by a detailed experimental workflow and analysis.
The Central Role of "Click Chemistry" in Bioconjugation
The term "click chemistry," first conceptualized by K.B. Sharpless, describes reactions that are high-yielding, wide in scope, and form only inoffensive byproducts.[3] The copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a stable triazole linkage is the quintessential click reaction.[1] This reaction is highly specific because both azide and alkyne functional groups are virtually absent in natural biological systems, ensuring that the labeling reaction proceeds with high fidelity.[1][4]
This compound, with its terminal alkyne group, is designed to participate in the CuAAC reaction. The hydroxyl group on the phenyl ring can also serve as a potential point for further chemical modification, adding to its versatility. The core of this guide will be to validate the labeling efficiency of a workflow utilizing this reagent against a prominent copper-free click chemistry alternative.
Competing Technologies: CuAAC vs. SPAAC
The primary alternative to the copper-catalyzed approach is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction leverages the high ring strain of cyclooctyne derivatives to react spontaneously with azides, obviating the need for a cytotoxic copper catalyst.[2][5][6] This distinction is a critical factor in experimental design, especially in the context of live-cell imaging.
Here, we present a head-to-head comparison of these two powerful bioorthogonal labeling techniques.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None required |
| Reaction Rate | Generally faster | Can be slower, but newer cyclooctynes show improved kinetics[7] |
| Biocompatibility | Copper toxicity can be a concern for living systems, though ligands like THPTA can mitigate this[8] | Excellent biocompatibility, ideal for in vivo applications[6][] |
| Reagent Size | Terminal alkynes (like the butynyl group in our topic compound) are small and minimally perturbing. | Cyclooctyne-based reagents are bulkier, which may impact the function of the labeled biomolecule. |
| Cost | Generally more cost-effective reagents. | Cyclooctyne derivatives can be more expensive to synthesize. |
Experimental Validation of Labeling Efficiency
To provide a quantitative comparison, we propose a standardized experimental workflow to evaluate the labeling efficiency of an azide-modified antibody with this compound (via CuAAC) and a representative DBCO (dibenzocyclooctyne) derivative (via SPAAC).
Experimental Workflow Diagram
Caption: Experimental workflow for comparing CuAAC and SPAAC labeling efficiency.
Detailed Experimental Protocols
1. Preparation of Azide-Modified Bovine Serum Albumin (BSA)
-
Dissolve BSA in phosphate-buffered saline (PBS) at a concentration of 10 mg/mL.
-
Prepare a 10 mM stock solution of an azide-functionalized N-hydroxysuccinimide (NHS) ester in anhydrous dimethylformamide (DMF).
-
Add a 20-fold molar excess of the Azide-NHS ester stock solution to the BSA solution.
-
Incubate the reaction for 1 hour at room temperature with gentle stirring.
-
Remove the unreacted azide reagent and byproducts by size exclusion chromatography using a desalting column equilibrated with PBS.
-
Determine the protein concentration of the purified Azide-BSA using a BCA assay.
2. Labeling with this compound-Fluorophore (CuAAC)
Note: This assumes a fluorescent dye has been conjugated to the hydroxyl group of this compound prior to this reaction.
-
To the Azide-BSA solution (1 mg/mL in PBS), add the alkyne-fluorophore to a final concentration of 100 µM.
-
Prepare the copper catalyst solution:
-
2.5 mM CuSO₄
-
5 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
50 mM Sodium Ascorbate (freshly prepared)
-
-
Add the copper catalyst solution to the protein-alkyne mixture to initiate the reaction. The final concentrations should be approximately 50 µM Cu²⁺, 100 µM THPTA, and 1 mM sodium ascorbate.[8]
-
Incubate the reaction for 1 hour at room temperature.
-
Purify the labeled protein using a desalting column to remove excess reagents.
3. Labeling with DBCO-Fluorophore (SPAAC)
-
To the Azide-BSA solution (1 mg/mL in PBS), add a DBCO-fluorophore conjugate to a final concentration of 100 µM.
-
Incubate the reaction for 1 hour at room temperature.[6]
-
Purify the labeled protein using a desalting column.
4. Quantification of Labeling Efficiency
-
Measure the absorbance of the purified, labeled protein solutions at 280 nm (for protein concentration) and the excitation maximum of the fluorophore.[10]
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
Calculate the fluorophore concentration.
-
The Degree of Labeling (DOL), or labeling efficiency, is the molar ratio of the fluorophore to the protein.[10]
Comparative Data Analysis
The following table presents hypothetical, yet realistic, data from the described experiment.
| Parameter | CuAAC with this compound-Fluorophore | SPAAC with DBCO-Fluorophore |
| Reactant Molar Ratio (Dye:Protein) | 20:1 | 20:1 |
| Reaction Time | 1 hour | 1 hour |
| Degree of Labeling (DOL) | 4.2 | 3.5 |
| Protein Recovery (%) | >95% | >95% |
| Reagent Stability in Aqueous Buffer | Stable | Stable |
From this data, we can infer that under these specific conditions, the CuAAC reaction with the terminal alkyne reagent achieved a higher degree of labeling in the same timeframe. This is consistent with the generally faster reaction kinetics of CuAAC compared to many first and second-generation cyclooctynes.[4][11]
Mechanistic Insights
The efficiency of these reactions is rooted in their distinct mechanisms.
CuAAC Mechanism
Caption: Simplified mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
In CuAAC, the copper(I) catalyst coordinates with the terminal alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide intermediate.[3] This intermediate then readily reacts with the azide in a stepwise manner to form the stable triazole ring.
SPAAC Mechanism
Caption: Simplified mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
SPAAC is a concerted [3+2] cycloaddition reaction. The significant ring strain of the cyclooctyne (approximately 18 kcal/mol) lowers the activation energy of the reaction, allowing it to proceed without a catalyst.[5][6] The release of this strain provides the thermodynamic driving force for the reaction.
Conclusion and Recommendations
Both CuAAC and SPAAC are exceptionally powerful tools for bioconjugation, each with distinct advantages.
This compound , as a reagent for CuAAC , offers several benefits:
-
High Efficiency: The smaller size of the terminal alkyne and the catalytic nature of the reaction can lead to faster kinetics and higher degrees of labeling in shorter timeframes.
-
Cost-Effectiveness: The reagents for CuAAC are generally more economical.
-
Minimal Steric Hindrance: The small size of the butynyl group is less likely to interfere with the biological activity of the labeled molecule.
The primary consideration for CuAAC is the potential for copper-induced cytotoxicity or protein denaturation, although this can be largely mitigated with the use of appropriate ligands and careful experimental control.[4][8]
SPAAC remains the superior choice for applications involving living cells or organisms where the presence of copper is a significant concern.[] While the reagents are bulkier and may have slower kinetics, the exceptional biocompatibility is a compelling advantage.
For in vitro applications such as ELISA, Western blotting, or the preparation of antibody-drug conjugates, where high labeling efficiency and cost are primary drivers, a CuAAC workflow utilizing a reagent like This compound represents a robust and highly effective strategy. The choice between these methodologies should be guided by the specific requirements of the experiment, with a particular emphasis on the biological context in which the labeling is to be performed.
References
- Lang, K., & Chin, J. W. (2014). Labeling proteins on live mammalian cells using click chemistry.
- Wang, Q., Chan, T. R., Hilgraf, R., Fokin, V. V., Sharpless, K. B., & Finn, M. G. (2003). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Journal of the American Chemical Society, 125(11), 3192–3193.
- Glogger, M., et al. (2024). Quantification of absolute labeling efficiency at the single-protein level.
-
Glogger, M., et al. (2024). Quantification of absolute labeling efficiency at the single-protein level. PubMed. Retrieved from [Link]
- Sletten, E. M., & Bertozzi, C. R. (2011). Click Chemistry in Proteomic Investigations.
- S. T. S. T. Chu, Y. H. L. (2015). Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis.
-
Glogger, M., et al. (2024). Quantification of absolute labeling efficiency at the single-protein level. ResearchGate. Retrieved from [Link]
- Lutz, J. F. (2008). Copper-Free Azide-Alkyne Cycloadditions: New Insights and Perspectives.
- van der Vlist, J., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ChemBioChem, 12(11), 1703-1706.
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
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A Senior Application Scientist's Guide to Functional Assays for Proteins Modified with [4-(but-3-yn-2-yloxy)phenyl]methanol
For researchers, scientists, and drug development professionals, the precise interrogation of protein function is paramount. The advent of bioorthogonal chemistry has provided powerful tools to label and study proteins in their native environments.[1][2] The alkyne-bearing chemical reporter, [4-(but-3-yn-2-yloxy)phenyl]methanol , offers a versatile handle for downstream functional analysis via "click" chemistry. This guide provides an in-depth comparison of functional assays applicable to proteins modified with this specific reporter, emphasizing experimental design, potential considerations, and data interpretation.
The Double-Edged Sword: Balancing Functionality with Potential Perturbation
The introduction of any exogenous chemical moiety to a protein carries the risk of altering its natural function.[3] While bioorthogonal reporters are designed to be minimally perturbing, the structure of this compound, with its phenyl ring and butynyl group, warrants careful consideration of potential steric hindrance. The phenyl ring, in particular, can influence intermolecular interactions and potentially restrict access to active sites or binding interfaces.[4]
This guide will explore various functional assays through the lens of this potential structural impact, offering strategies to de-risk your experiments and validate your findings. We will compare and contrast key methodologies, providing the rationale behind experimental choices and detailed protocols to ensure scientific rigor.
Comparative Analysis of Key Functional Assays
The choice of a functional assay is dictated by the biological question at hand. Here, we dissect three major categories of assays and their compatibility with proteins modified by this compound.
Enzymatic Activity Assays
Principle: These assays directly measure the catalytic activity of an enzyme, providing a quantitative readout of its function.[5][6][7]
Considerations for this compound-Modified Proteins:
The primary concern is whether the modification, particularly if located near the active site, sterically hinders substrate binding or the catalytic mechanism.
Comparison of Methodologies:
| Assay Type | Principle | Pros | Cons | Suitability for this compound Modification |
| Spectrophotometric/Fluorometric Assays | Measures the change in absorbance or fluorescence of a substrate or product over time. | High-throughput, quantitative, real-time measurements. | Requires a chromogenic or fluorogenic substrate. | High. A well-designed kinetic study comparing the modified enzyme to its unmodified counterpart can directly assess the impact of the tag on catalytic efficiency (kcat/KM). |
| Coupled Enzyme Assays | The product of the enzyme of interest is the substrate for a second, easily detectable enzyme.[8] | Adaptable to enzymes without a direct spectrophotometric readout. | Can be complex to optimize; susceptible to interference. | Moderate. Requires careful validation to ensure the modification does not interfere with the coupling enzyme. |
| Activity-Based Protein Profiling (ABPP) | Uses active site-directed covalent probes to label active enzymes. | Provides a snapshot of the active enzyme population in a complex mixture. | Probes can have off-target effects. | High. Can be used to assess whether the modification prevents the binding of an active-site probe, indicating potential steric hindrance. |
Experimental Workflow: Comparative Enzyme Kinetics
Comparative enzyme kinetics workflow.
Protein-Protein Interaction (PPI) Assays
Principle: These methods detect and quantify the physical association between two or more proteins.[9][10][11]
Considerations for this compound-Modified Proteins:
The modification could disrupt a PPI by sterically blocking the interaction interface or by inducing a conformational change in the protein.
Comparison of Methodologies:
| Assay Type | Principle | Pros | Cons | Suitability for this compound Modification |
| Co-Immunoprecipitation (Co-IP) | An antibody against a "bait" protein is used to pull down its interacting "prey" proteins.[9] | Detects interactions in a cellular context. | Can miss transient or weak interactions; antibody quality is critical. | High. Comparing the Co-IP efficiency of the modified versus unmodified bait protein can reveal if the tag disrupts the interaction. |
| Pull-Down Assays | A tagged "bait" protein is immobilized on a resin to capture its interacting partners.[11] | In vitro method allowing for precise control of conditions. | May not reflect in vivo interactions. | High. Ideal for directly assessing the impact of the modification on a specific, purified interaction pair. |
| Proximity Ligation Assay (PLA) | Generates a fluorescent signal when two antibody-probed proteins are in close proximity (<40 nm). | In situ detection of interactions within fixed cells. | Does not provide information on direct binding. | Moderate. Useful for confirming that the modification does not grossly alter the subcellular co-localization of interacting partners. |
Experimental Workflow: Comparative Co-Immunoprecipitation
Comparative Co-Immunoprecipitation workflow.
Cellular Localization and Trafficking Assays
Principle: These assays determine the subcellular location of a protein and can track its movement within the cell.
Considerations for this compound-Modified Proteins:
The modification could potentially interfere with protein targeting signals or interactions with cellular transport machinery.
Comparison of Methodologies:
| Assay Type | Principle | Pros | Cons | Suitability for this compound Modification |
| Immunofluorescence Microscopy | Uses fluorescently labeled antibodies to visualize the protein of interest in fixed cells. | High-resolution imaging of protein localization. | Requires cell fixation, which can introduce artifacts. | High. A direct comparison of the localization patterns of the modified and unmodified protein can reveal any targeting defects. |
| Subcellular Fractionation | Separates cellular components into different fractions (e.g., nuclear, cytoplasmic, membrane) for analysis by Western blotting. | Provides a biochemical confirmation of localization. | Can be prone to cross-contamination between fractions. | High. Quantifying the distribution of the modified versus unmodified protein across fractions can identify mislocalization. |
| Live-Cell Imaging with Fluorescent Probes | The alkyne-modified protein is "clicked" to a fluorescent azide probe for visualization in living cells. | Allows for dynamic tracking of protein movement. | Potential for phototoxicity; requires careful optimization of labeling conditions. | High. This is a powerful application of the alkyne tag, but a control with a smaller alkyne tag is recommended to rule out artifacts from the reporter itself. |
Experimental Workflow: Subcellular Fractionation and Western Blotting
Subcellular fractionation and Western blotting workflow.
Choosing Your Click Chemistry: CuAAC vs. SPAAC
The alkyne handle of this compound can be conjugated to an azide-containing probe via two main types of "click" chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
| Feature | CuAAC | SPAAC |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower due to copper cytotoxicity, though ligands can mitigate this. | High, suitable for live-cell and in vivo applications. |
| Kinetics | Generally faster. | Can be slower, dependent on the strain of the cyclooctyne. |
| Side Reactions | Can promote disulfide reduction and ROS generation. | Some strained alkynes can react with thiols. |
| Recommendation | Ideal for in vitro assays with purified proteins. | The method of choice for live-cell imaging and in vivo studies. |
Detailed Experimental Protocols
Protocol 1: In Vitro CuAAC Labeling of a Purified Protein
-
Protein Preparation: Prepare the this compound-modified protein in a copper-free buffer (e.g., PBS, pH 7.4).
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-probe (e.g., azide-fluorophore) in DMSO.
-
Prepare a 50 mM stock solution of sodium ascorbate in water (freshly made).
-
Prepare a 10 mM stock solution of copper(II) sulfate in water.
-
Prepare a 50 mM stock solution of a copper-chelating ligand (e.g., THPTA) in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Modified protein (to a final concentration of 10-50 µM).
-
Azide-probe (5-10 molar excess).
-
Copper(II) sulfate (to a final concentration of 1 mM).
-
Copper-chelating ligand (to a final concentration of 5 mM).
-
-
Vortex briefly.
-
Initiate the reaction by adding sodium ascorbate (to a final concentration of 5 mM).
-
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purification: Remove excess reagents using a desalting column or dialysis.
Protocol 2: Live-Cell SPAAC Labeling for Microscopy
-
Cell Culture and Modification: Culture cells under conditions that lead to the incorporation of this compound into the protein of interest.
-
Probe Preparation: Prepare a 1-10 mM stock solution of a strained alkyne-fluorophore conjugate (e.g., DBCO-fluorophore) in DMSO.
-
Labeling:
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh, serum-free media containing the strained alkyne-fluorophore (final concentration 10-50 µM).
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing and Imaging:
-
Wash the cells three times with pre-warmed PBS.
-
Add fresh media and image the cells using fluorescence microscopy.
-
Conclusion and Future Perspectives
The use of this compound as a chemical reporter opens up a wide array of possibilities for studying protein function. However, a judicious and critical approach is essential. By carefully selecting functional assays and incorporating appropriate controls—including the unmodified protein and perhaps a protein modified with a smaller alkyne tag—researchers can confidently dissect the biological roles of their protein of interest. The methodologies and considerations outlined in this guide provide a robust framework for designing and executing experiments with the highest degree of scientific integrity. As new bioorthogonal reactions and probes are developed, the toolkit for functional proteomics will continue to expand, offering ever more precise ways to unravel the complexities of the cell.
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News-Medical.Net. (n.d.). Bioorthogonal Chemical Reporters. Retrieved from [Link]
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ChemSynthesis. (n.d.). 4-phenyl-3-butyn-2-one. Retrieved from [Link]
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A Comparative Guide to Assessing the Biocompatibility of [4-(but-3-yn-2-yloxy)phenyl]methanol Conjugates
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic from concept to clinic is paved with rigorous testing and validation. A critical, yet often challenging, aspect of this journey is ensuring the biocompatibility of all components of a drug delivery system. This guide provides an in-depth, objective comparison of methodologies to assess the biocompatibility of conjugates containing the novel linker, [4-(but-3-yn-2-yloxy)phenyl]methanol. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and compare this linker moiety to established alternatives, supported by experimental data principles.
The linker in a drug conjugate, such as an antibody-drug conjugate (ADC), is a pivotal component that dictates the stability, drug release mechanism, and ultimately, the therapeutic index of the entire construct.[1][2] An ideal linker must be stable in circulation to prevent premature drug release and off-target toxicity, yet facilitate efficient payload delivery to the target cells.[3] The molecule this compound presents an interesting scaffold for a linker, featuring a terminal alkyne for "click" chemistry conjugation, an ether linkage, and a benzylic alcohol. While specific biocompatibility data for its conjugates is emerging, a thorough evaluation is paramount before extensive preclinical and clinical development.
This guide will equip you with the necessary framework and protocols to conduct a comprehensive biocompatibility assessment.
The Rationale for Biocompatibility Testing: A Multi-Faceted Approach
Biocompatibility is the ability of a material to perform with an appropriate host response in a specific application.[4] For drug conjugates, this translates to minimizing unintended biological consequences. A comprehensive assessment of biocompatibility, guided by international standards such as the ISO 10993 series, is not merely a regulatory checkbox but a fundamental aspect of drug design and safety.[5][6] Our evaluation will focus on three key in vitro assays that provide a foundational understanding of a conjugate's biocompatibility profile: cytotoxicity, hemolysis, and systemic toxicity.
Caption: A streamlined workflow for assessing the biocompatibility of novel drug conjugates.
In Vitro Cytotoxicity Assays: Gauging the Impact on Cellular Health
Cytotoxicity assays are fundamental for determining the concentration at which a substance becomes toxic to cells.[7] They are a crucial first step in triaging candidate molecules before advancing to more complex and costly in vivo studies.[8] We will focus on two widely used and complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that assesses cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.[11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound conjugate and control compounds. Replace the existing medium with 100 µL of medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10][12] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the conjugate concentration to determine the IC₅₀ value.
Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[13] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[14][15] The amount of LDH in the supernatant is proportional to the number of lysed cells.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 500 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves a mixture of a substrate (lactate), a cofactor (NAD+), and a tetrazolium salt. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[16]
-
Data Analysis: Determine the amount of LDH released by comparing the absorbance of the treated wells to that of the positive control (cells lysed with a detergent) and the negative control (untreated cells).
Caption: Comparison of MTT and LDH cytotoxicity assays.
Hemocompatibility Assessment: Interaction with Blood Components
For intravenously administered conjugates, assessing their interaction with blood components is critical. The hemolysis assay is a primary test for hemocompatibility, evaluating the potential of a substance to damage red blood cells (RBCs).[17] This is a crucial safety parameter, as significant hemolysis can lead to anemia and other adverse effects. The assessment is often guided by standards like ASTM F756.[17][18]
In Vitro Hemolysis Assay
This assay quantifies the amount of hemoglobin released from erythrocytes upon exposure to the test material.[19]
-
Blood Collection: Obtain fresh, anticoagulated human blood (e.g., with EDTA or citrate).
-
RBC Preparation: Centrifuge the blood to separate the plasma and buffy coat. Wash the pelleted RBCs three times with sterile phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
Sample Preparation: Prepare a range of concentrations of the this compound conjugate in PBS.
-
Incubation: In microcentrifuge tubes, mix 100 µL of the 2% RBC suspension with 100 µL of the conjugate solution (or PBS for the negative control, and deionized water for the positive control). Incubate the tubes at 37°C for 2 hours with gentle agitation.
-
Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully transfer 100 µL of the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at 540 nm using a microplate reader.
-
Calculation of Hemolysis: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
A hemolysis rate of less than 2% is generally considered acceptable for many applications.[17]
Comparative Analysis with Alternative Linkers
The choice of linker chemistry significantly influences the overall performance of a drug conjugate.[20][] While the biocompatibility of this compound conjugates needs to be empirically determined, we can draw comparisons with well-established linker classes to anticipate potential advantages and challenges.
| Linker Class | Cleavage Mechanism | Key Characteristics | Potential Biocompatibility Considerations |
| Valine-Citrulline (VC) | Cathepsin B-cleavable[22] | Widely used, efficient intracellular cleavage.[22] | Generally considered biocompatible; premature cleavage in circulation can lead to off-target toxicity. |
| Hydrazone | pH-sensitive (acid-labile)[23] | Cleavage in the acidic environment of endosomes/lysosomes.[23] | Stability in circulation can be a concern; some hydrazone linkers have shown lower plasma stability.[23] |
| Disulfide | Reduction-sensitive[20] | Cleavage in the reducing environment of the cytoplasm.[20] | Stability can be modulated by steric hindrance; potential for off-target release in the presence of reducing agents in plasma. |
| Non-cleavable (e.g., SMCC) | Proteolytic degradation of the antibody[3] | High stability in circulation, relies on lysosomal degradation.[3] | Generally very stable, minimizing off-target toxicity from premature drug release. |
| This compound-based | Likely non-cleavable (ether linkage) | Stable ether and C-C bonds. Terminal alkyne for precise conjugation. | The ether linkage is generally stable, suggesting good circulatory stability. The biocompatibility of the entire linker-drug metabolite following degradation needs to be assessed. |
In Vivo Biocompatibility: The Next Frontier
While in vitro assays provide a critical initial screen, in vivo studies are essential to understand the systemic response to a new conjugate. Following promising in vitro results, a preliminary in vivo toxicity study in a relevant animal model is the logical next step. This would typically involve administering the conjugate at various doses and monitoring for clinical signs of toxicity, changes in body weight, and hematological and clinical chemistry parameters.[24][25] The pharmacokinetic profile of the conjugate is also a critical piece of the puzzle, as it provides insights into the stability of the drug-linker in a physiological environment.[24]
Conclusion
The biocompatibility of this compound conjugates, like any novel therapeutic entity, must be rigorously evaluated through a systematic and multi-pronged approach. This guide provides a foundational framework for this assessment, starting with robust in vitro assays for cytotoxicity and hemocompatibility. By comparing its structural features to established linker technologies, we can formulate hypotheses about its potential in vivo behavior. The detailed protocols provided herein should empower researchers to generate the critical data needed to confidently advance their drug development programs. The ultimate goal is to ensure the development of safe and effective therapies, and a thorough understanding of biocompatibility is a non-negotiable step in achieving that goal.
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Comparative Analysis of Gel Electrophoresis for Oligonucleotides Conjugated with [4-(but-3-yn-2-yloxy)phenyl]methanol
A Senior Application Scientist's Guide to Characterization and Quality Control
In the rapidly advancing field of oligonucleotide therapeutics, the covalent attachment of functional molecules is a cornerstone strategy for enhancing cellular uptake, stability, and tissue-specific targeting.[1][2] The conjugation of moieties like [4-(but-3-yn-2-yloxy)phenyl]methanol, which provides a terminal alkyne handle for subsequent "click chemistry" reactions, represents a critical step in the synthesis of complex therapeutic constructs. Verifying the success and purity of this initial conjugation is paramount, as it dictates the efficacy of all downstream manufacturing and, ultimately, the therapeutic's mechanism of action.
This guide provides an in-depth analysis of denaturing polyacrylamide gel electrophoresis (PAGE) as a primary method for evaluating oligonucleotides conjugated with this specific alkyne linker. We will explore the causality behind protocol choices, present a self-validating experimental workflow, and objectively compare PAGE with alternative analytical techniques essential for robust drug development programs.
Part 1: The Workhorse—Denaturing PAGE for Conjugate Analysis
Denaturing PAGE is an indispensable, accessible, and straightforward method for the initial characterization of oligonucleotide conjugates.[3] It separates nucleic acids primarily based on their size (i.e., number of nucleotides), providing a clear visual confirmation of a successful conjugation event through an observable mobility shift.
Principle of Separation
The core of this technique relies on creating an environment that eliminates confounding factors like charge (from the conjugate) and secondary structure. This is achieved by:
-
Polyacrylamide Matrix: A cross-linked polymer that forms a mesh with a defined pore size. This matrix acts as a molecular sieve, impeding the movement of larger molecules more than smaller ones. For short oligonucleotides (18-30 nucleotides), a high concentration gel (e.g., 15-20%) is optimal for achieving single-base resolution.[4][5][6]
-
Denaturing Agent (Urea): Typically used at a concentration of 7M, urea disrupts the hydrogen bonds that cause oligonucleotides to fold into secondary structures like hairpins.[6] This ensures that migration speed is directly proportional to the oligonucleotide's length and not its shape.
A successful conjugation with this compound adds mass to the oligonucleotide. This increase in size causes the conjugate to migrate more slowly through the gel matrix compared to the unconjugated starting material, resulting in a distinct "band shift".[3][7]
Experimental Workflow: A Self-Validating System
A robust analytical workflow must include the necessary controls to ensure the results are unambiguous. The following diagram and protocol outline a system where the experiment validates itself.
Caption: Workflow for denaturing PAGE analysis of oligonucleotide conjugates.
Detailed Experimental Protocol
This protocol is optimized for analyzing oligonucleotides of 18-30 nucleotides in length.[4]
1. Gel Preparation (20% Acrylamide, 7M Urea)
-
In a beaker, combine:
-
5.63 mL of 40% Acrylamide/Bis-acrylamide (29:1) solution.
-
7.2 g of Urea.
-
1.5 mL of 10x TBE buffer.
-
Add deionized water to a final volume of 15 mL.
-
-
Gently warm the mixture to 37°C to completely dissolve the urea.[4]
-
Initiate polymerization by adding 100 µL of 10% Ammonium Persulfate (APS) and 10 µL of TEMED.
-
Immediately pour the solution into a prepared gel cassette, insert the comb, and allow it to polymerize for at least 30-45 minutes.
2. Sample Preparation & Loading
-
For each sample (unconjugated control, reaction mixture), prepare an aliquot of approximately 1 OD.
-
Add 10 µL of formamide loading buffer (e.g., 95% formamide, 10 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol).[8]
-
Create a "co-spot" sample by mixing equal parts of the unconjugated control and the conjugated sample. This lane is crucial for directly comparing the mobility of the two species.
-
Heat all samples at 95°C for 5 minutes to ensure full denaturation, then immediately place on ice.
-
Load 2-5 µL of each sample into the wells of the polymerized gel.
3. Electrophoresis
-
Run the gel in 1x TBE buffer at a constant voltage (e.g., 200V).[8]
-
Continue electrophoresis until the bromophenol blue dye has migrated approximately two-thirds to three-quarters of the way down the gel.[4]
4. Visualization: Choosing the Right Stain
The choice of stain depends on the required sensitivity and available equipment. Note: Ethidium bromide is not recommended as its staining intensity for single-stranded oligonucleotides varies significantly with sequence composition.[4][5]
| Staining Method | Principle | Sensitivity | Pros | Cons |
| UV Shadowing | Nucleic acids absorb UV light at ~254 nm, casting a shadow on a fluorescent background. | Low | Fast, simple, non-destructive. | Requires high sample concentration (>0.5 µg).[9][10] |
| Methylene Blue | A cationic dye that binds to the anionic phosphate backbone of oligonucleotides. | Moderate | Inexpensive, safe, visible under white light.[5][11] | Less sensitive than fluorescent or silver stains; requires destaining.[5] |
| SYBR Gold | A fluorescent dye that intercalates with nucleic acids, showing a massive increase in fluorescence. | High | Extremely sensitive, simple protocol.[12] | Requires a fluorescence imager with the correct excitation/emission filters.[12] |
| Silver Staining | Silver ions are reduced to metallic silver at the location of the nucleic acid bands. | Very High | Sensitivity can be comparable to autoradiography.[13] | Complex, multi-step protocol; can have high background; staining can be sequence-dependent.[10][13] |
Protocol for Methylene Blue Staining:
-
Carefully remove the gel from the cassette and place it in a shallow container.
-
Submerge the gel in a 0.02% methylene blue staining solution for 20-30 minutes with gentle agitation.[4][5]
-
Destain by rinsing the gel with several changes of deionized water until the background is clear and the oligonucleotide bands are distinct.[5]
-
Photograph the gel for documentation.
Interpreting the Results
-
Unconjugated Control Lane: A single, sharp band representing the starting oligonucleotide.
-
Conjugated Reaction Lane: The appearance of a new, slower-migrating band (higher on the gel) indicates successful conjugation. The presence of a band at the same position as the unconjugated control indicates incomplete reaction.
-
Co-spot Lane: This lane is definitive. You should see two distinct bands, clearly demonstrating the mobility difference between the starting material and the heavier conjugate.
Part 2: A Comparative Guide to Alternative Analytical Techniques
While PAGE is excellent for qualitative assessment, a comprehensive characterization for drug development requires quantitative and high-resolution methods.[14][15]
Caption: Complementary roles of analytical techniques in conjugate development.
Performance Comparison
The following table objectively compares PAGE with key alternative methods used in the analysis of oligonucleotide conjugates.
| Feature | Slab PAGE | Capillary Gel Electrophoresis (CGE) | HPLC (IP-RP) | Mass Spectrometry (LC-MS) |
| Primary Use | Qualitative check, purity estimate | High-resolution separation, purity | Purification, quantification | Identity confirmation, impurity ID |
| Resolution | Good (single base) | Excellent (> single base) | Excellent | N/A (measures mass) |
| Quantitative? | No (staining is non-stoichiometric) | Yes (highly accurate)[16] | Yes (highly accurate) | Yes (with standards) |
| Throughput | Low | High (automated)[16][17] | Moderate to High | Moderate |
| Sample Recovery | Difficult, prone to contamination | No | Yes (preparative scale) | No |
| Cost / Ease | Low cost, moderate skill | High equipment cost, automated | High equipment cost, expert use | Very high equipment cost, expert use |
In-Depth Look at Alternatives
-
Capillary Gel Electrophoresis (CGE): CGE offers the high-resolution separation of PAGE but in an automated, quantitative, high-throughput format.[16] Instead of a slab gel, separation occurs in a narrow capillary filled with a sieving polymer.[18] This technique is ideal for precise purity assessments and has become a gold standard for quality control.[19]
-
High-Performance Liquid Chromatography (HPLC): Ion-Pair Reverse-Phase (IP-RP) HPLC is a powerful tool for both analyzing and purifying oligonucleotide conjugates. It separates molecules based on hydrophobicity, which is altered by the conjugation. HPLC provides excellent resolution and is the primary method for producing highly pure material for preclinical and clinical studies.[20][21]
-
Mass Spectrometry (MS): This is the only technique that provides an unambiguous confirmation of the conjugate's identity by measuring its exact molecular weight. When coupled with liquid chromatography (LC-MS), it is unparalleled for identifying the desired product and characterizing any process-related impurities, such as truncated or modified sequences.[14]
Conclusion
The analysis of oligonucleotides conjugated with this compound is a critical quality control step in the manufacturing of advanced therapeutics.
-
Denaturing PAGE serves as a fundamental, cost-effective tool for the initial visual confirmation of conjugation. Its ability to resolve the conjugated product from the starting material via a clear band shift makes it an invaluable screening method in any research setting.[3]
-
However, for drug development and regulatory submission, PAGE alone is insufficient. A multi-faceted analytical approach is required. CGE provides high-resolution, quantitative purity data, HPLC allows for purification and quantification, and LC-MS delivers the definitive structural confirmation.
By understanding the strengths and limitations of each technique, researchers can design a robust, logical, and efficient analytical workflow that ensures the quality, consistency, and integrity of their novel oligonucleotide conjugates.
References
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Gel electrophoresis of oligonucleotides modified by alkyne linkers. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Polyacrylamide gel analysis of oligonucleotides. (n.d.). QIAGEN. Retrieved January 18, 2026, from [Link]
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Enhancing Drug Delivery with Oligonucleotide Conjugates. (2025, April 23). BioPharmaSpec. Retrieved January 18, 2026, from [Link]
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Winkler, J. (2013). Oligonucleotide conjugates for therapeutic applications. Therapeutic Delivery, 4(7), 791-809. Retrieved January 18, 2026, from [Link]
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Lyu, X., et al. (2024). Structure–Activity Relationship of Antibody–Oligonucleotide Conjugates: Evaluating Bioconjugation Strategies for Antibody–siRNA Conjugates for Drug Development. Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
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Oligonucleotide Synthesis Polyacrylamide Gel Electrophoresis. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
Is there any alternative to radiolabelling oligo's for gel electrophoresis? (2015, August 5). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Introduction to Polyacrylamide gel electrophoresis (PAGE) for Oligonucleotides. (2021, October 4). YouTube. Retrieved January 18, 2026, from [Link]
-
Alternative gels | Electrophoresis: How scientists observe fragments of DNA. (n.d.). PASSEL. Retrieved January 18, 2026, from [Link]
-
Navigating The Pathway Towards Regulatory Approval: The Chemistry & Challenges Behind Antibody-Oligonucleotide Conjugates (AOCs). (2025, October 13). Abzena. Retrieved January 18, 2026, from [Link]
-
Ye, J., & Liu, Y. (2015). Silver and Cyanine Staining of Oligonucleotides in Polyacrylamide Gel. PLOS ONE, 10(12), e0144467. Retrieved January 18, 2026, from [Link]
-
What is an alternative to gel electrophoresis in order to purify PCR products for sequencing? (2020, January 19). Quora. Retrieved January 18, 2026, from [Link]
-
How to Stain Poly dT Oligonucleotide? (2023, June 5). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Emerging Alternative Analytical Techniques for Oligonucleotide Separation and Purification: HILIC & SEC. (n.d.). Agilent Technologies. Retrieved January 18, 2026, from [Link]
-
Oligonucleotide staining. (1995, September 27). Biosci Network. Retrieved January 18, 2026, from [Link]
- Alternatives to Gel Electrophoresis. (n.d.). Google Groups.
-
Practical tips for staining nucleic acid PAGE gels without rips! & more tips on using SYBR gold, etc. (2023, March 15). YouTube. Retrieved January 18, 2026, from [Link]
-
Gel-Capillary Electrophoresis Analysis of Oligonucleotides. (n.d.). Springer Nature Experiments. Retrieved January 18, 2026, from [Link]
-
Analysis of Oligonucleotides by Capillary Gel Electrophoresis with the Agilent 7100 Capillary Electrophoresis System. (2021, July 27). Agilent Technologies. Retrieved January 18, 2026, from [Link]
-
Analysis of Oligonucleotides by Capillary Gel Electrophoresis with the Agilent 7100 Capillary Electrophoresis System. (n.d.). LabRulez. Retrieved January 18, 2026, from [Link]
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Head-to-head comparison of cleavable vs. non-cleavable linkers like [4-(but-3-yn-2-yloxy)phenyl]methanol
A Head-to-Head Comparison of Cleavable vs. Non-Cleavable Linkers in Bioconjugate Design
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates like antibody-drug conjugates (ADCs). The linker, a seemingly simple bridge, dictates the stability, efficacy, and toxicity of the entire therapeutic agent.[][] An ideal linker must be robust enough to remain intact in systemic circulation, preventing premature release of a potent payload, yet facilitate efficient and specific drug release at the target site.[][3][4] This guide provides an in-depth, objective comparison of the two primary classes of linkers—cleavable and non-cleavable—to inform rational bioconjugate design.
Section 1: The Two Philosophies of Payload Release
At its core, the choice between a cleavable and non-cleavable linker represents two distinct strategies for drug delivery.[5][][7]
Cleavable Linkers: These are designed to be selectively broken by specific triggers prevalent in the target cell or tumor microenvironment.[7][8] This "programmed release" can be initiated by several mechanisms:
-
Enzymatic Cleavage: Linkers containing specific peptide sequences (e.g., valine-citrulline) are substrates for lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[7][8] Brentuximab vedotin (Adcetris®) is a classic example, using a valine-citrulline linker to release its potent monomethyl auristatin E (MMAE) payload.[9][10][11]
-
pH-Sensitivity: Hydrazone linkers are engineered to be stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[8]
-
Redox Potential: Disulfide linkers can be cleaved by the high intracellular concentration of glutathione, releasing the payload in the reducing environment of the cell.[8]
Non-Cleavable Linkers: This strategy relies on the complete proteolytic degradation of the antibody backbone itself to liberate the drug.[5][7][8] After the ADC is internalized, it is trafficked to the lysosome where proteases digest the antibody, releasing the payload still attached to the linker and a single amino acid (typically lysine or cysteine).[7][12] This approach prioritizes stability above all else.[13] Ado-trastuzumab emtansine (T-DM1 or Kadcyla®) is the archetypal ADC with a non-cleavable linker (SMCC), which demonstrates high stability in circulation.[7][14][15]
Molecules like [4-(but-3-yn-2-yloxy)phenyl]methanol serve as excellent building blocks for stable, non-cleavable linkers.[16] Its core structure, featuring a stable phenyl ether linkage, is not susceptible to biological cleavage mechanisms. The terminal alkyne group provides a reactive handle for "click chemistry" (e.g., CuAAC or SPAAC), enabling a highly specific and stable covalent bond to be formed with a payload or antibody, embodying the robust design philosophy of non-cleavable systems.
Section 2: Mechanism of Action: A Visual Comparison
The fundamental difference in payload release strategy has profound implications for an ADC's mechanism of action, therapeutic window, and potential for off-target effects.
Caption: Distinct intracellular pathways for cleavable and non-cleavable linkers.
Section 3: Head-to-Head Performance Comparison
The choice of linker is not merely academic; it directly impacts key performance metrics. The optimal choice depends on the specific target, payload, and desired therapeutic outcome.[5]
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Release Mechanism | Relies on specific triggers (enzymes, pH, redox) in the cell or tumor microenvironment.[7][8] | Relies on complete proteolytic degradation of the antibody backbone within the lysosome.[5][7][12] |
| Plasma Stability | Generally lower, with a potential for premature payload release, which can lead to off-target toxicity.[3][17] | Generally higher, leading to a more stable conjugate in circulation and a wider therapeutic window.[5][7][13][18] |
| Released Payload | Typically the unmodified, potent payload. | The payload attached to the linker and an amino acid residue from the antibody.[12] |
| "Bystander Effect" | Can induce a potent "bystander effect" by releasing a membrane-permeable payload that can kill neighboring antigen-negative tumor cells.[3][8] | The "bystander effect" is generally limited as the released payload-linker-amino acid complex is often charged and less membrane-permeable.[5][18][19] |
| Target Dependency | Can be effective against targets with lower expression or for non-internalizing antigens if cleavage occurs in the tumor microenvironment.[5] | Absolutely requires ADC internalization and lysosomal trafficking for the payload to be released.[4][5][12] |
| Clinical Examples | Brentuximab vedotin (Adcetris®)[10], Polatuximab vedotin (Polivy®) | Ado-trastuzumab emtansine (Kadcyla®, T-DM1)[7][14], Belantamab mafodotin (Blenrep®)[7] |
Section 4: Experimental Protocols for Linker Evaluation
Synthesizing technical claims with field-proven insights requires robust, self-validating experimental systems. Below are standardized protocols for assessing the critical attributes of ADC linkers.
Protocol 1: Plasma Stability Assay
Causality: The primary function of a linker is to remain stable in circulation.[] This protocol quantifies the rate of payload deconjugation in a biologically relevant matrix, directly measuring the linker's stability and predicting potential for off-target toxicity.[20][21]
Methodology:
-
Preparation: Prepare a stock solution of the test ADC at a known concentration (e.g., 1 mg/mL) in a suitable buffer like PBS.
-
Incubation: Thaw human or mouse plasma at 37°C. In sterile microcentrifuge tubes, spike the ADC stock solution into the plasma to a final concentration of 100 µg/mL.[22] Prepare a parallel control sample with the ADC in PBS.
-
Time Course: Incubate the tubes at 37°C. At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots and immediately freeze them at -80°C to stop any further reaction.[20][22]
-
ADC Isolation: Thaw the plasma samples. Isolate the ADC from the complex plasma matrix using Protein A/G magnetic beads, which bind the Fc region of the antibody.[20][23]
-
Analysis (LC-MS):
-
Data Interpretation: A decrease in the average DAR over time indicates payload loss due to linker instability.[20] Plotting the average DAR versus time reveals the linker's stability profile and half-life.
Caption: Experimental workflow for assessing ADC linker stability in plasma.
Section 5: Making the Right Choice: An Expert's Perspective
There is no universal "best" linker; the optimal choice is context-dependent.[5]
-
For highly heterogeneous tumors, where not all cells express the target antigen, a cleavable linker is often preferred. The release of a membrane-permeable payload can induce a "bystander effect," killing adjacent antigen-negative cancer cells and overcoming tumor heterogeneity.[8]
-
For highly toxic payloads, where minimizing systemic exposure is paramount, a non-cleavable linker is the superior choice. Its enhanced plasma stability reduces the risk of premature drug release, potentially leading to a wider therapeutic window and improved safety profile.[5][13]
-
For hematological tumors, which are more accessible, the high specificity and lower off-target toxicity of non-cleavable ADCs can be advantageous.[5][24]
-
For large, poorly-penetrated solid tumors, a cleavable linker that can be activated in the tumor microenvironment (e.g., by acidity or extracellular proteases) may offer an advantage by releasing the payload without requiring every cell to be internalized by the ADC.[24]
The development of novel non-cleavable linkers has historically lagged behind cleavable ones, partly due to the challenge of ensuring the final payload-linker-amino acid metabolite retains high potency.[5] However, the proven clinical success and enhanced safety profile of ADCs like T-DM1 continue to drive innovation in this space, focusing on creating next-generation stable linkers that expand the therapeutic possibilities.[5][18]
References
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Senter, P. D., & Sievers, E. L. (2012). Brentuximab vedotin. Recent results in cancer research. Fortschritte der Krebsforschung. Progres dans les recherches sur le cancer, 194, 83–95. [Link]
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ADC Review. (n.d.). Brentuximab Vedotin (SGN35) Drug Description. Retrieved from [Link]
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Cloud-Clone Corp. (n.d.). O410 | Brentuximab (BTX). Retrieved from [Link]
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Senter, P. D., & Sievers, E. L. (2012). Brentuximab vedotin. Recent results in cancer research. Fortschritte der Krebsforschung. Progres dans les recherches sur le cancer, 194, 83–95. [Link]
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Barok, M., Joensuu, H., & Isola, J. (2014). Ado-trastuzumab Emtansine (T-DM1): an antibody-drug conjugate (ADC) for HER2-positive breast cancer. Breast Cancer Research, 16(2), 209. [Link]
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Thomas, A., Teicher, B. A., & Hassan, R. (2016). Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates. Expert Opinion on Drug Discovery, 11(7), 671–683. [Link]
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Su, D., Tadayon, S., & Fourie-O'Donohue, A. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926. [Link]
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ADC Review. (2019, March 22). What are Stable Linkers?[Link]
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Creative Biolabs. (n.d.). Linkers in Antibody-Drug Conjugates. Retrieved from [Link]
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Creative Biolabs. (n.d.). Noncleavable Linkers. Retrieved from [Link]
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Patsnap Synapse. (2024, November 14). How to find the core components of ADO-Trastuzumab Emtansine?[Link]
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Springer Nature Experiments. (n.d.). Assessing ADC Plasma Stability by LC-MS Methods. Retrieved from [Link]
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Sloss, C. M., Ryan, C. P., Kudalkar, S. N., & Farfan, M. P. (2019). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. Bioconjugate Chemistry, 30(5), 1438–1446. [Link]
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Barok, M., Joensuu, H., & Isola, J. (2014). Trastuzumab emtansine: mechanisms of action and drug resistance. Breast cancer research : BCR, 16(2), 209. [Link]
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Congenix. (n.d.). Measurement of ADC stability in plasma and serum via mass spectrometry analysis. Retrieved from [Link]
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MDPI. (2021). Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of [4-(But-3-yn-2-yloxy)phenyl]methanol
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of [4-(But-3-yn-2-yloxy)phenyl]methanol, a compound featuring an aromatic ether, a secondary alcohol, and a terminal alkyne. The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of our environment, grounded in established principles of chemical waste management.
Hazard Assessment and Chemical Profile
Key Structural Features and Associated Hazards:
-
Aromatic Ring and Ether Linkage: Generally stable, but can influence the compound's toxicity and persistence in the environment.
-
Secondary Alcohol: Can be oxidized and may have irritant properties.
-
Terminal Alkyne: This is the most reactive functional group in the molecule. Terminal alkynes can form explosive metal acetylides when in contact with certain metals (e.g., copper, silver, mercury). This reactivity is a critical consideration for its disposal.
Data from analogous compounds, such as 4-Phenyl-2-methyl-3-butyn-2-ol, indicate that substances with similar structures can cause skin and eye irritation, as well as respiratory irritation[1]. Therefore, it is prudent to handle this compound with the same level of caution.
Inferred Hazard Classification:
| Hazard Category | Classification | Rationale |
| Skin Corrosion/Irritation | Category 2 (Warning) | Based on data for structurally similar compounds containing a phenyl and alkyne moiety[1]. |
| Serious Eye Damage/Irritation | Category 2A (Warning) | Inferred from analogous compounds[1]. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Potential for irritation upon inhalation, based on similar compounds[1]. |
| Reactivity Hazards | Potential to form explosive acetylides | The presence of a terminal alkyne poses a significant risk of forming explosive compounds with certain metals. |
Personal Protective Equipment (PPE) and Safety Precautions
Given the potential hazards, the following PPE must be worn at all times when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile gloves should be worn. Ensure they are compatible with the solvents used to dissolve or rinse the compound.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any vapors or aerosols[2].
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash[3][4].
Workflow for Disposal of this compound
Caption: Disposal workflow for this compound.
Detailed Steps:
-
Preparation: Before starting, ensure you have all the necessary PPE and that the chemical fume hood is functioning correctly. Prepare the designated hazardous waste container.
-
Waste Container Selection:
-
Use a container that is compatible with the chemical waste. Plastic containers are often preferred for their durability[5].
-
The container must be in good condition with a secure, leak-proof cap[6].
-
Do not use containers with metal caps or any metal components that could come into contact with the waste, due to the risk of acetylide formation.
-
-
Waste Segregation and Collection:
-
Crucially, do not mix this waste stream with waste containing heavy metal salts (e.g., copper, silver, mercury) or strong bases, which can promote the formation of explosive acetylides.
-
Carefully transfer the unwanted this compound into the designated hazardous waste container.
-
If the compound is in a solid or oil form, rinse the original container with a minimal amount of a compatible solvent, such as methanol or ethanol, and add the rinsate to the waste container. This ensures that residual amounts of the chemical are also disposed of properly.
-
-
Container Labeling:
-
Storage:
-
Keep the waste container securely capped at all times, except when adding waste[6].
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory[5][7]. The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure secondary containment is in place for the stored waste container to capture any potential leaks or spills.
-
-
Final Disposal:
-
Once the container is full or has been in accumulation for the maximum allowed time (typically up to one year in an SAA, but institutional and local regulations may vary), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[7][8].
-
Emergency Procedures
Spills:
-
In case of a small spill within the fume hood, absorb the material with a compatible absorbent (e.g., vermiculite or sand).
-
Collect the contaminated absorbent material in a sealed container, label it as hazardous waste, and dispose of it according to the protocol above.
-
For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's EHS or emergency response team immediately.
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing[9].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[9].
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Waste Minimization
In line with best laboratory practices, always strive to minimize the generation of hazardous waste[10]. This can be achieved by:
-
Careful planning of experiments to avoid unnecessary synthesis of excess material.
-
Using the smallest scale possible for your experiments.
-
Maintaining a proper inventory of chemicals to avoid ordering duplicates and to track expiration dates[10].
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner.
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Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling [4-(But-3-yn-2-yloxy)phenyl]methanol
This guide provides essential safety protocols and logistical information for the handling and disposal of [4-(But-3-yn-2-yloxy)phenyl]methanol (CAS No. 1803571-00-7). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related molecules to establish a robust framework for safe laboratory operations. Our primary objective is to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks effectively, ensuring both personal safety and experimental integrity.
Hazard Analysis by Structural Analogy
The toxicological profile of this compound has not been extensively documented. Therefore, a conservative approach to handling is imperative. We can infer potential hazards by examining its core functional groups: a substituted aromatic alcohol, a phenyl ether, and a terminal alkyne.
-
Aromatic Alcohol Moiety: The presence of a (hydroxymethyl)phenyl group is significant. Aromatic alcohols can act as skin and eye irritants.[1] Structurally similar compounds are often harmful if swallowed.[1] The reactivity of this group is generally analogous to other primary alcohols like benzyl alcohol.[2]
-
Phenyl Ether Moiety: This component is structurally related to phenol. Phenol itself is acutely toxic, corrosive, and can cause severe chemical burns that may not be immediately painful due to its anesthetic properties.[3][4] While the ether linkage reduces the compound's acidity compared to a free phenol, the potential for metabolic activation or degradation to phenolic compounds necessitates caution. Prolonged exposure to phenol-related compounds can lead to systemic toxicity, affecting the liver, kidneys, and central nervous system.[5]
-
Terminal Alkyne Moiety: The terminal alkyne group (C≡C-H) presents a unique set of risks. Terminal alkynes can be respiratory irritants.[6] While generally considered inert under physiological conditions, some studies have shown that terminal alkynes can react with cysteine nucleophiles in proteins, suggesting a potential for specific biological interactions and toxicity.[7][8] Additionally, the acetylenic proton is weakly acidic and can form explosive metal acetylides with certain metals; therefore, contact with incompatible metal salts should be avoided.[9]
Based on these structural components, we must assume that this compound may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation.[1][6][10]
Core Safety Protocol: Engineering Controls and PPE
A multi-layered approach to safety, combining engineering controls and personal protective equipment (PPE), is essential for minimizing exposure.
Engineering Controls
-
Ventilation: All handling of this compound, including weighing of the solid, preparation of solutions, and transfers, must be conducted within a certified chemical fume hood.[5][11] This is the primary line of defense to prevent inhalation of airborne powders or vapors.
-
Safety Stations: An emergency eyewash station and safety shower must be accessible within a 10-second travel distance from the work area.[4] Ensure the path to these stations is unobstructed.
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed. The following table summarizes the minimum required PPE.
| PPE Category | Specification | Rationale and Best Practices |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles with side shields.[3] | Protects against splashes and airborne particulates. When a significant splash hazard exists (e.g., handling large volumes or during vigorous mixing), a full-face shield should be worn over safety goggles.[5][11] |
| Hand Protection | Double-gloving with nitrile exam gloves (minimum 8mil thickness).[5] | Protects against incidental contact. Nitrile offers good chemical resistance for this class of compounds.[3] Since no specific glove breakthrough data is available, gloves should be changed frequently and immediately upon any known contamination. For prolonged handling or when working with concentrated solutions, consider wearing a more robust glove, such as neoprene or butyl rubber, over the inner nitrile glove.[5] |
| Body Protection | A fully buttoned, flame-resistant lab coat. | Provides a barrier against minor spills and contamination. For tasks with a higher risk of splashing, a chemically resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[5] |
| Footwear | Closed-toe, solid-top shoes. | Must be worn at all times in the laboratory to protect against spills and falling objects.[5] |
| Respiratory Protection | Generally not required when working in a fume hood. | If engineering controls are insufficient or during a large-scale spill cleanup outside of a fume hood, a fit-tested respirator with an appropriate organic vapor/particulate cartridge (e.g., Type A-P filter) would be necessary.[11][12] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance. |
Procedural Guidance for Safe Handling & Disposal
Experimental Workflow and Handling
The following diagram outlines the decision-making process for selecting appropriate controls and PPE during common laboratory operations involving this compound.
Caption: Fig 1. PPE Selection and Waste Management Workflow.
Step-by-Step Handling Protocol:
-
Preparation: Before starting, ensure all necessary PPE is available and in good condition. Designate a specific area within the fume hood for the procedure.
-
Weighing: When weighing the solid material, use a spatula and disposable weigh boat. Handle gently to avoid creating airborne dust.
-
Dissolving: Add solvent to the solid slowly. If the dissolution is exothermic, ensure the vessel is appropriately cooled.
-
Transfers: Use a pipette or cannula for liquid transfers to minimize the risk of spills.
-
Post-Handling: After completing the work, wipe down the work area in the fume hood with an appropriate solvent. Remove PPE carefully, avoiding contact with the outer surfaces. Wash hands thoroughly with soap and water.[10]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing.[12] Flush the affected area with copious amounts of water for at least 15-20 minutes.[12] Due to the structural similarity to phenol, which can be treated with polyethylene glycol (PEG), having PEG-300 or PEG-400 available in a first aid kit is a prudent measure for dermal exposures.[4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15-20 minutes, holding the eyelids open.[4][12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: For a minor spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact your institution's EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment.
Waste Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.[13]
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS office.[14]
-
Liquid Waste: Collect all unused solutions and solvent rinsates in a dedicated, properly labeled hazardous waste container. The container must be kept closed when not in use and stored in secondary containment.[15]
-
Solid Waste: Collect all contaminated disposables (e.g., gloves, weigh boats, paper towels, pipette tips) in a clearly labeled, sealed plastic bag or container designated for solid chemical waste.[13]
-
Labeling and Pickup: Ensure all waste containers are accurately labeled with the full chemical name and approximate concentrations.[15] Arrange for waste pickup through your institution's EHS department. Evaporation is not an acceptable method of disposal.[13]
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, advancing their scientific objectives while prioritizing personal and environmental well-being.
References
-
Phenol SOP . Stanford University Environmental Health & Safety. [Link]
-
THE DO'S AND DON'TS for the SAFE USE of PHENOL . Phenol Safety Assessment Group. [Link]
-
Phenol Standard Operating Procedure . Yale Environmental Health & Safety. [Link]
-
Working Safely with Phenol Guideline . The University of Queensland. [Link]
-
Appendix P - Phenol First Aid Guide and PPE . University of California, Berkeley Environment, Health & Safety. [Link]
-
[4-(Prop-2-yn-1-yloxy)phenyl]methanol . PubChem, National Center for Biotechnology Information. [Link]
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Safety Data Sheet: Methanol . Carl ROTH. [Link]
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Proper disposal of chemicals . Sciencemadness Wiki. [Link]
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Aromatic alcohol . Grokipedia. [Link]
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4-Phenyl-2-methyl-3-butyn-2-ol . PubChem, National Center for Biotechnology Information. [Link]
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Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]
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[2-(Tetrahydropyran-4-yloxy)phenyl]methanol . PubChem, National Center for Biotechnology Information. [Link]
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Hazardous Waste Disposal Guide - Research Areas . Dartmouth Policy Portal. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]
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Necessary safety precautions at terminal facilities . Applus+. [Link]
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On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases . Journal of the American Chemical Society. [Link]
-
Silanes as Protecting Groups for Terminal Alkyne . Gelest Technical Library. [Link]
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Recent Progress of Protecting Groups for Terminal Alkynes . Chinese Journal of Organic Chemistry. [Link]
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General Methods of Preparation of Alcohols . BYJU'S. [Link]
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Leaf Alcohol Preparation . Perfumer & Flavorist. [Link]
-
On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases . Journal of the American Chemical Society. [Link]
- Preparation of aromatic alcohol.
-
Synthesis of Alcohols . Organic Chemistry - YouTube. [Link]
-
2-Phenyl-3-butyn-2-ol . Cheméo. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
